5-Acetoxy Anagrelide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRALKUPKUNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675504 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-71-4 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetoxy Anagrelide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Anagrelide and its N-5 Acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anagrelide, known chemically as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a crucial therapeutic agent for managing thrombocythemia in patients with myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby reducing platelet production.[2] This guide provides an in-depth exploration of a prominent synthesis pathway for anagrelide, elucidating the underlying reaction mechanisms and providing detailed experimental protocols. Furthermore, this document addresses the synthesis of a key derivative, 5-acetyl-anagrelide. It is important to note that the term "5-Acetoxy Anagrelide" is chemically imprecise; the 5-position of the anagrelide scaffold is a nitrogen atom, and its acetylation results in an N-acetyl group rather than an O-acetyl (acetoxy) group. This guide will, therefore, refer to the target derivative as 5-acetyl-anagrelide.
Part 1: The Synthetic Pathway to Anagrelide
The synthesis of anagrelide is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability.[3] The pathway detailed below is a well-established route, commencing from 2,3-dichloro-6-nitrobenzyl chloride.
Overall Synthesis Scheme
Caption: A summary of the synthetic route to Anagrelide.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
-
Reaction: 2,3-dichloro-6-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with glycine ethyl ester.
-
Mechanism: This is a classic SN2 reaction. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,3-dichloro-6-nitrobenzyl chloride and displacing the chloride leaving group. The presence of a base is often required to neutralize the HCl generated during the reaction.
-
Causality: The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the chlorine atoms on the aromatic ring.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction: The nitro group of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is reduced to a primary amine, yielding ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.
-
Mechanism: A common method for this transformation is the use of stannous chloride (SnCl2) in the presence of a strong acid like concentrated HCl.[1] In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV) while the nitro group is reduced. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.
-
Causality: This reduction is a critical step as the resulting aniline derivative is essential for the subsequent cyclization to form the quinazoline ring.
Step 3: Formation of the Iminoquinazoline Intermediate
-
Reaction: Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate is treated with cyanogen bromide (BrCN) to form the cyclic intermediate, ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.
-
Mechanism: The reaction is initiated by the nucleophilic attack of the primary aromatic amine onto the electrophilic carbon of cyanogen bromide, leading to the formation of a cyanamide intermediate.[4][5] This is followed by an intramolecular cyclization where the secondary amine attacks the cyanamide carbon, forming the six-membered quinazoline ring.
-
Causality: Cyanogen bromide provides the necessary one-carbon unit to form the imino group at the 2-position of the quinazoline ring.
Caption: Mechanism of Iminoquinazoline ring formation.
Step 4: Final Cyclization to Anagrelide
-
Reaction: The iminoquinazoline intermediate undergoes a final intramolecular cyclization in the presence of a base to yield anagrelide.
-
Mechanism: A base, such as triethylamine, deprotonates the imino group, which then acts as a nucleophile and attacks the carbonyl carbon of the ethyl ester.[3] This intramolecular transamidation results in the formation of the five-membered imidazo ring, with the elimination of ethanol.
-
Causality: The use of a base is crucial to facilitate the nucleophilic attack required for the final ring closure. The reaction is typically carried out in a suitable solvent, and the choice of base and solvent can influence the reaction rate and yield.[3]
Part 2: Proposed Synthesis of 5-Acetyl-Anagrelide
Proposed Reaction Scheme
Caption: Proposed N-acetylation of Anagrelide.
Reaction Mechanism and Protocol
-
Reaction: N-acetylation of the secondary amine at the 5-position of the anagrelide core using an acetylating agent.
-
Mechanism: The reaction would proceed via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom at the 5-position of anagrelide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group (acetate) yields the N-acetylated product. A non-nucleophilic base such as pyridine is typically used to catalyze the reaction and neutralize the acidic byproduct.
-
Proposed Experimental Protocol:
-
Dissolve anagrelide in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
-
Add an excess of acetic anhydride to the solution.
-
If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-acetyl-anagrelide.
-
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2,3-dichloro-6-nitrobenzyl chloride | Glycine ethyl ester, Base (e.g., K2CO3) | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | >80 |
| 2 | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | SnCl2·2H2O, conc. HCl | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | >70 |
| 3 | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Cyanogen bromide (BrCN) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | >75 |
| 4 | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Base (e.g., Triethylamine) | Anagrelide | >90 |
| 5 (Proposed) | Anagrelide | Acetic anhydride, Pyridine | 5-Acetyl-Anagrelide | (Hypothetical) >85 |
Experimental Protocols
Protocol for the Synthesis of Anagrelide (Adapted from Patent Literature[3])
-
Preparation of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate:
-
To a solution of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate in a suitable solvent like ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitate.
-
Suspend the solid in water and adjust the pH to basic (pH 8-9) with a suitable base (e.g., potassium carbonate solution).
-
Extract the product into an organic solvent (e.g., toluene), dry the organic layer, and concentrate to obtain the amine intermediate.
-
-
Preparation of Anagrelide:
-
Dissolve the ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate in an aprotic solvent such as toluene.
-
Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the formation of the iminoquinazoline intermediate is complete.
-
Cool the reaction mixture and filter the solid intermediate.
-
Suspend the intermediate in a suitable solvent (e.g., isopropanol) and add a base like triethylamine.
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture, filter the solid product, wash with a cold solvent, and dry under vacuum to obtain pure anagrelide.
-
References
-
Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. AdisInsight. [Link][6]
-
Anagrelide Hydrochloride Package Insert. U.S. Food and Drug Administration. [Link][4]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. [Link][7]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link][8]
-
Process for the preparation of anagrelide and analogues. Google Patents. [3]
-
Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. National Center for Biotechnology Information. [Link][9]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link][10]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link][11]
-
What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. [Link][2]
-
Imidazo(2,1-b)quinazolin-5(1h)-one, 1-(2-naphthyl)-3-(p-nitrophenyl). PubChem. [Link][12]
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Zaporizhzhia State Medical and Pharmaceutical University. [Link][13]
-
Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. Semantic Scholar. [Link][14]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link][15]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 3. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Anagrelide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - Imidazo(2,1-b)quinazolin-5(1h)-one, 1-(2-naphthyl)-3-(p-nitrophenyl)- (C26H16N4O3) [pubchemlite.lcsb.uni.lu]
- 13. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Structural Characterization of 5-Acetoxy Anagrelide Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
Anagrelide is a potent, orally active agent used for the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets, which is often associated with myeloproliferative neoplasms.[1][2] Its mechanism of action involves inhibiting the maturation of platelets from megakaryocytes.[1] The manufacturing and stability of any active pharmaceutical ingredient (API) like Anagrelide require rigorous control over potential impurities. One such process-related impurity and potential degradant is 5-Acetoxy Anagrelide (6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate).[3][4]
The precise identification and characterization of such impurities are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth framework for the structural elucidation of this compound, leveraging the power of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For drug development professionals and researchers, this guide explains the causality behind experimental choices and provides robust, self-validating protocols for definitive characterization.
Molecular Structure and Physicochemical Properties
This compound is a derivative of Anagrelide where an acetoxy group is substituted at the 5-position of the imidazoquinazoline core. This modification significantly alters the electronic environment and mass of the parent molecule, forming the basis for its characterization.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate | [4] |
| CAS Number | 1076198-71-4 | [3] |
| Molecular Formula | C₁₂H₉Cl₂N₃O₃ | [3][4] |
| Molecular Weight | 314.12 g/mol | [3][4] |
| Appearance | Off-White Solid | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental, while 2D experiments like COSY, HSQC, and HMBC are used to assemble the complete structural puzzle.
Theoretical Framework & Predicted Spectra
The introduction of the acetoxy group at the C-5 position induces predictable changes in the NMR spectrum compared to the parent Anagrelide molecule. The primary influence is the strong deshielding (downfield shift) of the proton attached to C-5 due to the electronegativity of the adjacent oxygen atom.
-
¹H NMR Spectroscopy: The most diagnostic signal for this compound is the proton at the C-5 position (H-5). In Anagrelide, the CH₂ group at C-5 would appear as a singlet. In the 5-acetoxy derivative, this position becomes a chiral center, and the proton H-5 is expected to appear as a singlet significantly shifted downfield, likely in the range of 6.0-7.0 ppm. Another key indicator is the appearance of a sharp singlet around 2.1-2.3 ppm, corresponding to the three equivalent protons of the acetoxy methyl group. The protons on the fused aromatic ring and the methylene protons at C-3 will exhibit shifts comparable to, but distinct from, Anagrelide.
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the ¹H data. The C-5 carbon will be shifted downfield into the 70-80 ppm range due to the attached oxygen. The carbonyl and methyl carbons of the acetoxy group will give rise to two distinct signals, expected around 170 ppm and 21 ppm, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| H-8, H-9 | ~7.5-7.8, s | ~125-130 | Aromatic protons on the dichloro-substituted ring. |
| H-5 | ~6.5-7.0, s | ~70-80 | Methine proton, strongly deshielded by the adjacent acetoxy group. |
| H-3 | ~4.2-4.5, s | ~45-50 | Methylene protons adjacent to a carbonyl and a nitrogen atom. |
| Acetoxy-CH₃ | ~2.1-2.3, s | ~21 | Methyl protons of the acetoxy group. |
| C-2 | - | ~155-160 | Carbonyl carbon in the five-membered ring. |
| Acetoxy-C=O | - | ~170 | Carbonyl carbon of the acetoxy group. |
| Aromatic Carbons | - | ~115-145 | Carbons of the quinazoline ring system. |
Note: These are estimated values. Actual experimental values may vary. Prediction is based on standard chemical shift principles and comparison with related structures.[5][6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's solubility profile.[3]
-
Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer for data acquisition.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
To confirm assignments, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the acetoxy group to the C-5 position.
-
-
Caption: A streamlined workflow for NMR-based structure elucidation.
Part 2: Mass Spectrometric (MS) Characterization
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, and its fragmentation pattern serves as a molecular fingerprint. For this compound, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the definitive approach.
Theoretical Framework & Predicted Spectra
Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion.
-
High-Resolution Mass Spectrometry (HRMS): The primary goal of HRMS is to confirm the molecular formula. The calculated exact mass of the [M+H]⁺ ion for C₁₂H₉Cl₂N₃O₃, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), provides an unambiguous confirmation of its elemental composition. The expected isotopic pattern for a molecule containing two chlorine atoms (an A+2 peak with ~65% the intensity of the A peak) is a critical diagnostic feature.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion ([M+H]⁺) provides structural information. The bond between the C-5 carbon and the acetoxy group's oxygen is a likely site for cleavage. Key predicted fragmentations include:
-
Loss of acetic acid (CH₃COOH, 60.02 Da): A common fragmentation pathway for acetate esters, leading to a major fragment ion.
-
Loss of the acetoxy radical (•OCOCH₃, 59.01 Da): Another potential cleavage pathway.
-
Further fragmentation of the imidazoquinazoline ring system, which would show similarities to the fragmentation of the parent Anagrelide drug.[7]
-
Table 3: Predicted High-Resolution m/z Values for this compound and Its Fragments
| Ion Description | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (³⁵Cl₂) (Parent Ion) | [C₁₂H₁₀Cl₂N₃O₃]⁺ | 314.0094 |
| [M+H]⁺ (³⁵Cl³⁷Cl) | [C₁₂H₁₀Cl₂N₃O₃]⁺ | 316.0064 |
| [M+H - CH₃COOH]⁺ | [C₁₀H₈Cl₂N₃O]⁺ | 256.0039 |
| [M+H - •OCOCH₃]⁺ | [C₁₀H₉Cl₂N₃O]⁺ | 255.0195 |
Note: Calculations are for the most abundant isotopes. Fragmentation is predicted based on established chemical principles.[8][9]
Predicted Fragmentation Pathway
The fragmentation pathway provides a logical map of how the molecule breaks apart, which is essential for confirming its structure.
Caption: Predicted primary fragmentation of this compound.
Experimental Protocol: LC-MS/MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
-
Liquid Chromatography (LC) Setup:
-
Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for chromatographic separation.
-
Employ a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in protonation for positive mode ESI.
-
A typical gradient might run from 5% B to 95% B over several minutes to ensure good separation from other impurities.
-
-
Mass Spectrometry (MS) Setup:
-
Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Operate the ESI source in positive ionization mode.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated parent molecule and observe its isotopic pattern.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 314.0) as the precursor. Apply collision-induced dissociation (CID) energy to generate fragment ions and record the resulting spectrum.
-
Conclusion
The definitive characterization of this compound is achieved through a synergistic application of NMR and Mass Spectrometry. NMR spectroscopy provides the complete atomic connectivity and confirms the precise location of the acetoxy group at the C-5 position. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement, while MS/MS fragmentation patterns corroborate the molecular structure. The combined data from these orthogonal techniques provides an unequivocal structural proof, meeting the rigorous standards required for impurity identification in the pharmaceutical industry. The protocols and predicted data within this guide serve as a robust framework for any researcher or scientist tasked with this analytical challenge.
References
- ACD/Labs. (n.d.). NMR Prediction.
- ACD/Labs. (n.d.). MS Fragmenter.
-
Allmpus. (n.d.). ANAGRELIDE 5-ACETOXY IMPURITY. Retrieved from Allmpus Website.[3]
- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from Veeprho Website.[4]
- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- Allen, F., Wilson, P. F., & Grant, D. F. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(11), 733.
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from Chemaxon Docs.[6]
- EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools.
- Guidechem. (n.d.). ANAGRELIDA DE 5-ACETOXI 1076198-71-4 wiki.
-
Wikipedia. (2024). Anagrelide. Retrieved from Wikipedia.[1]
- ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?.
- Fiehn Lab. (n.d.). MS/MS fragmentation.
- MassBank. (2024). Anagrelide; LC-ESI-QTOF; MS2; 20 V.
-
PubChem. (n.d.). Anagrelide. Retrieved from PubChem, National Center for Biotechnology Information.[2]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[9]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from Wikipedia.[10]
- electronic medicines compendium (emc). (2023). Anagrelide 0.5 mg Hard Capsules - Summary of Product Characteristics (SmPC).
- Cancer Care Ontario. (2024). anagrelide.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Health Canada. (2023, October 3). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-ANAGRELIDE.
Sources
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. veeprho.com [veeprho.com]
- 5. acdlabs.com [acdlabs.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. massbank.eu [massbank.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Pharmacology and Mechanism of Action of Anagrelide and the Significance of 5-Acetoxy Anagrelide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagrelide is a potent, orally active agent primarily indicated for the treatment of thrombocythemia, a condition characterized by an elevated platelet count, particularly in patients with myeloproliferative neoplasms.[1][2][3] Its primary therapeutic effect is the reduction of platelet production, which it achieves through a unique mechanism of action centered on the inhibition of megakaryocyte maturation.[4][5][6] This guide provides a comprehensive overview of the pharmacology and mechanism of action of Anagrelide, with a particular focus on its interaction with phosphodiesterase III (PDE3) and its impact on megakaryocytopoiesis. Furthermore, this document addresses the identity and potential relevance of 5-Acetoxy Anagrelide, a known impurity. Through a synthesis of established research, this guide aims to provide a detailed technical resource for professionals in the fields of hematology, oncology, and drug development.
Introduction to Anagrelide
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a quinazoline derivative that effectively lowers platelet counts.[3] Unlike many cytoreductive agents, Anagrelide exhibits a high degree of specificity for the megakaryocytic lineage, with minimal effects on red and white blood cell counts at therapeutic doses.[7][8] This selectivity makes it a valuable therapeutic option, particularly for younger patients where the long-term risks of other treatments are a concern.[8]
The clinical utility of Anagrelide is rooted in its ability to interfere with the final stages of platelet formation.[4][5] This is achieved without directly affecting platelet survival time in the circulation.[4][5] The primary active moiety is Anagrelide itself, along with its principal active metabolite, 3-hydroxy anagrelide.[1][9]
Pharmacokinetics and Metabolism
Following oral administration, Anagrelide is rapidly absorbed, reaching peak plasma concentrations within approximately one hour.[2] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[7][9] This metabolic process yields two main metabolites:
-
3-hydroxy anagrelide (BCH24426): This is the primary active metabolite, demonstrating pharmacological activity comparable to the parent drug in its platelet-lowering effects.[1][10] Notably, 3-hydroxy anagrelide is a significantly more potent inhibitor of PDE3 than Anagrelide itself.[1][11]
-
5,6-dichloro-3,4-dihydroquinazol-2-ylamine (RL603): This is an inactive metabolite.[9][12]
Less than 1% of the administered Anagrelide dose is excreted unchanged in the urine, highlighting the extensive nature of its metabolism.[10][13] The plasma half-life of Anagrelide is approximately 1.3 hours, while its active metabolite, 3-hydroxy anagrelide, has a longer half-life of about 3 hours.[13]
The Central Mechanism of Action: Inhibition of Megakaryocyte Maturation
The hallmark of Anagrelide's therapeutic effect is its ability to inhibit the maturation of megakaryocytes, the precursor cells of platelets.[4][5][14] This interference occurs at the post-mitotic phase of megakaryocyte development, leading to a decrease in the size and ploidy of these cells.[6][11] The precise molecular mechanism underlying this effect is multifaceted and is believed to involve the disruption of key signaling pathways governing megakaryocytopoiesis.
The Role of Phosphodiesterase III (PDE3) Inhibition
Anagrelide and its active metabolite, 3-hydroxy anagrelide, are potent inhibitors of phosphodiesterase type III (PDE3).[15][16][17] PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[18] By inhibiting PDE3, Anagrelide leads to an increase in intracellular cAMP levels. While PDE3 inhibition is also associated with anti-platelet aggregation effects at higher concentrations, its primary role in the context of Anagrelide's platelet-lowering action is thought to be the modulation of signaling pathways within megakaryocytes.[11] However, the direct link between PDE3 inhibition and the inhibition of megakaryocyte maturation is not fully elucidated.[19]
Interference with Thrombopoietin (TPO) Signaling
Thrombopoietin (TPO) is the primary cytokine regulator of megakaryocyte development and platelet production.[20][21] TPO binds to its receptor, c-Mpl, on the surface of hematopoietic stem cells and megakaryocyte progenitors, initiating a cascade of intracellular signaling events that promote proliferation, differentiation, and maturation.[20][22] Key signaling pathways activated by TPO include the JAK/STAT and MAPK pathways.[21][23][24]
Anagrelide's mechanism of action is thought to involve the disruption of these TPO-mediated signaling pathways. By altering the intracellular signaling environment, likely through the modulation of cAMP levels, Anagrelide interferes with the normal developmental program of megakaryocytes, leading to an arrest in their maturation.[14]
The following diagram illustrates the proposed points of intervention of Anagrelide in the TPO signaling cascade.
Figure 1: Proposed mechanism of Anagrelide's interference with TPO signaling in megakaryocytes.
This compound: An Impurity of Interest
This compound, with the chemical name 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is recognized as an impurity related to Anagrelide.[25] Its chemical structure suggests it is a derivative of Anagrelide where an acetoxy group is attached at the 5-position.
Known Information and Potential Significance
Currently, there is a paucity of publicly available data on the specific pharmacology and mechanism of action of this compound. It is not characterized as a major metabolite of Anagrelide in the existing literature. The primary context in which this compound is mentioned is as a process-related impurity or a degradation product that may be present in the final drug substance.[25]
The presence of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. The significance of this compound would therefore be primarily in the context of:
-
Pharmaceutical Quality: Ensuring its levels are controlled within acceptable limits to guarantee the safety and efficacy of the Anagrelide drug product.
-
Toxicological Profile: Assessing its potential toxicity, even at low levels.
-
Pharmacological Activity: While not documented, it is theoretically possible that this impurity could possess some level of pharmacological activity, either similar to or different from Anagrelide. However, without experimental data, this remains speculative.
Further research would be required to fully characterize the pharmacological profile of this compound.
Experimental Protocols for Studying Anagrelide and its Derivatives
The investigation of Anagrelide's mechanism of action and the characterization of related compounds like this compound rely on a variety of in vitro and in vivo experimental models.
In Vitro Megakaryocyte Culture and Differentiation Assays
These assays are fundamental for directly assessing the impact of compounds on megakaryocyte development.
Objective: To evaluate the effect of a test compound on the differentiation and maturation of megakaryocytes from hematopoietic stem and progenitor cells.
Step-by-Step Methodology:
-
Cell Source: Isolate CD34+ hematopoietic stem cells from human cord blood, bone marrow, or mobilized peripheral blood.[26][27] Alternatively, murine fetal liver-derived hematopoietic stem cells can be used.[28] Induced pluripotent stem cells (iPSCs) also represent a renewable source for generating megakaryocytes.[29][30]
-
Culture Initiation: Culture the isolated cells in a suitable medium (e.g., IMDM) supplemented with a cytokine cocktail to promote hematopoietic differentiation. This typically includes thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).[26]
-
Compound Treatment: Introduce the test compound (e.g., Anagrelide, this compound) at various concentrations to the culture medium at a specific time point during the differentiation process.
-
Maturation Assessment: After a defined culture period (typically 10-14 days), assess megakaryocyte maturation using the following parameters:
-
Flow Cytometry: Analyze the expression of megakaryocyte-specific surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).
-
Ploidy Analysis: Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry to determine the DNA content, which reflects the ploidy level of the megakaryocytes.
-
Morphological Analysis: Perform cytospins and stain with May-Grünwald-Giemsa to visually inspect the morphology and size of the megakaryocytes.
-
-
Data Analysis: Quantify the percentage of mature megakaryocytes and the distribution of ploidy levels in treated versus untreated cultures.
Figure 2: Workflow for in vitro megakaryocyte differentiation and maturation assay.
Phosphodiesterase (PDE) Activity Assays
These assays are crucial for determining the inhibitory potential of a compound against specific PDE isoforms.
Objective: To quantify the inhibitory activity of a test compound on PDE3.
Step-by-Step Methodology (Fluorescence Polarization-based):
-
Reagents: Utilize a commercial PDE3 assay kit which typically includes recombinant human PDE3A or PDE3B enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically recognizes the linearized monophosphate product.[31][32][33]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Anagrelide, 3-hydroxy anagrelide, this compound).
-
Enzyme Reaction: In a microplate, incubate the PDE3 enzyme with the test compound at various concentrations for a short pre-incubation period.
-
Initiate Reaction: Add the FAM-cAMP substrate to initiate the enzymatic reaction. The PDE3 will hydrolyze the cyclic bond, producing FAM-AMP.
-
Detection: Stop the reaction and add the binding agent. This agent will bind to the FAM-AMP, resulting in a large complex with slow molecular rotation and a high fluorescence polarization signal. Unreacted FAM-cAMP, being small, will have a low polarization signal.
-
Data Analysis: Measure the fluorescence polarization using a suitable plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[34][35]
Conclusion
Anagrelide remains a cornerstone in the management of thrombocythemia due to its targeted mechanism of action on megakaryocyte maturation. Its pharmacology is intrinsically linked to its role as a PDE3 inhibitor and its subsequent interference with critical signaling pathways, most notably the TPO signaling cascade. The primary active entities are Anagrelide and its metabolite, 3-hydroxy anagrelide. In contrast, this compound is identified as an impurity, and its significance currently lies within the realm of pharmaceutical quality control rather than as a pharmacologically active agent. A thorough understanding of the molecular mechanisms of Anagrelide, facilitated by robust experimental protocols, is essential for its optimal clinical use and for the development of future therapies for myeloproliferative neoplasms.
References
-
The effects of anagrelide on human megakaryocytopoiesis. British Journal of Haematology. [4]
-
Thrombopoietin Signal Transduction in Purified Murine Megakaryocytes. Blood. [20]
-
Anagrelide | PDEIII Inhibitor. MedchemExpress.com. [15]
-
The effects of anagrelide on human megakaryocytopoiesis. Ovid. [5]
-
Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. PubMed. [6]
-
PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. NIH. [19]
-
Thrombopoietin-Induced Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Normal Megakaryocytes: Role in Endomitosis. Blood. [23]
-
Anagrelide-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies. PubMed. [14]
-
Thrombopoietin signal transduction in purified murine megakaryocytes. PubMed. [21]
-
The effects of Anagrelide on human megakaryocytopoiesis. ResearchGate.
-
Anagrelide HCl (BL4162A) | PDE3 Inhibitor. Ambeed.com. [16]
-
Anagrelide as a Phosphodiesterase III (PDE3) Inhibitor: A Technical Guide. Benchchem. [17]
-
Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. [1]
-
Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. NIH. [9]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. NIH. [18]
-
anagrelide. Cancer Care Ontario. [7]
-
Clinical Profile: Anagrelide Hydrochloride 1mg Capsules. GlobalRx. [2]
-
Anagrelide Monograph for Professionals. Drugs.com. [13]
-
The Role of Labeled Anagrelide in Drug Metabolism Studies: A Technical Guide. Benchchem. [10]
-
A network map of thrombopoietin signaling. PMC - NIH. [22]
-
Schematic model of the TPO-induced signaling pathway in... ResearchGate. [24]
-
In vitro derivation of megakaryocytes and platelets from induced pluripotent stem cells: developmental foundations and translational perspectives. Frontiers. [29]
-
PDE3A Assay Kit. BPS Bioscience. [31]
-
In vitro generation of megakaryocytes from engineered mouse embryonic stem cells. PMC - NIH. [30]
-
On the Quest for In Vitro Platelet Production by Re-Tailoring the Concepts of Megakaryocyte Differentiation. MDPI. [26]
-
PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization. Creative Biolabs. [32]
-
PDE3A Human Phosphodiesterase Enzymatic LeadHunter Assay - TW. Eurofins Discovery. [34]
-
In vitro Culture of Murine Megakaryocytes from Fetal Liver-derived Hematopoietic Stem Cells. PMC - NIH. [28]
-
PDE3B Assay Kit. BPS Bioscience. [33]
-
(PDF) In vitro Generation of Megakaryocytes and Platelets. ResearchGate. [27]
-
Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit, 384-well format. Mediomics. [35]
-
AGRYLIN (anagrelide hydrochloride) Dosage Form: 0.5 mg c. accessdata.fda.gov.
-
3-Hydroxy Anagrelide | CAS 733043-41-9. Santa Cruz Biotechnology.
-
Anagrelide. Wikipedia. [3]
-
Agrylin Mechanism of Action. MIMS Hong Kong. [11]
-
Anagrelide: A review of its use in the management of essential thrombocythaemia. ResearchGate.
-
Anagrelide アナグレリド. New Drug Approvals.
-
Anagrelide. LiverTox - NCBI Bookshelf.
-
Clinical Profile of Anagrelide Hydrochloride 0.5mg Capsule. GlobalRx.
-
Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. [25]
-
SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. ResearchGate.
-
Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [12]
-
US8530651B2 - Process for the preparation of anagrelide and analogues. Google Patents.
-
What is the mechanism of Anagrelide Hydrochloride?. Patsnap Synapse.
-
Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia. PubMed. [8]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mims.com [mims.com]
- 12. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. Anagrelide-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Anagrelide HCl (BL4162A) | PDE3 Inhibitor | AmBeed.com [ambeed.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Thrombopoietin signal transduction in purified murine megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. veeprho.com [veeprho.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. In vitro Culture of Murine Megakaryocytes from Fetal Liver-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | In vitro derivation of megakaryocytes and platelets from induced pluripotent stem cells: developmental foundations and translational perspectives [frontiersin.org]
- 30. In vitro generation of megakaryocytes from engineered mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 35. mediomics.com [mediomics.com]
An In-Depth Technical Guide on the Metabolic Activation of Anagrelide and Its Dominant Role in Therapeutic Efficacy
This guide provides a detailed examination of the metabolic journey of Anagrelide, a critical platelet-reducing agent. We will move beyond a surface-level description to explore the causal links between its biotransformation and its ultimate therapeutic effect. For researchers and drug development professionals, understanding this pathway is not merely academic; it is fundamental to optimizing clinical outcomes and developing next-generation therapies for myeloproliferative neoplasms. While the query referenced 5-Acetoxy Anagrelide, the core of Anagrelide's efficacy is scientifically established to be linked to its conversion into a different, potent active metabolite. This guide will clarify that established pathway.
Introduction: Anagrelide's Role in Thrombocythemia
Anagrelide is an oral imidazoquinazoline derivative indicated for the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets, secondary to myeloproliferative neoplasms.[1][2][3] The primary therapeutic goal of Anagrelide is to reduce the elevated platelet count, thereby mitigating the risk of thrombosis and associated thrombo-hemorrhagic events.[1][3] Initially developed for its anti-platelet aggregation properties, its profound thrombocytopenic effects were later discovered, shifting its clinical application.[4][5]
The Metabolic Engine: Biotransformation is Key to Efficacy
Anagrelide's clinical activity is not primarily driven by the parent drug itself but by its metabolic products. The drug undergoes extensive first-pass metabolism, predominantly in the liver, with less than 1% of the administered dose being excreted unchanged in the urine.[1][6] This biotransformation is not a simple detoxification process but a crucial activation step that generates the primary effector molecule.
The central enzyme governing this process is Cytochrome P450 1A2 (CYP1A2) .[1][6][7] Genetic polymorphisms or drug-drug interactions affecting CYP1A2 can significantly alter Anagrelide's pharmacokinetic profile. For instance, co-administration with CYP1A2 inhibitors like fluvoxamine can increase Anagrelide exposure, while inducers like omeprazole can decrease it, necessitating careful dose monitoring.[6]
The metabolic cascade produces two principal metabolites:
-
3-hydroxy anagrelide (BCH24426): This is the major, pharmacologically active metabolite . It is formed through hydroxylation of the parent drug by CYP1A2.[1][6][8]
-
RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is an inactive metabolite formed after the subsequent metabolism of 3-hydroxy anagrelide.[4][6][8]
Critically, the exposure to the active metabolite, 3-hydroxy anagrelide, as measured by plasma Area Under the Curve (AUC), is approximately two-fold higher than that of the parent Anagrelide molecule.[6][8][9] This underscores the fact that the metabolite, not the prodrug, is the dominant chemical entity interacting with the biological system.
Visualizing the Metabolic Pathway
The following diagram illustrates the sequential conversion of Anagrelide, highlighting the pivotal role of CYP1A2.
Caption: Metabolic activation of Anagrelide via CYP1A2.
Unpacking the Mechanism of Action: A Tale of Two Effects
The platelet-lowering effect of Anagrelide and its active metabolite is precise and targeted. The mechanism is independent of the drug's better-known activity as a phosphodiesterase 3 (PDE3) inhibitor.
The Primary Therapeutic Effect: Inhibition of Megakaryocytopoiesis
The reduction in platelet count is achieved by disrupting the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[10][11] The precise mechanism is not fully elucidated but is known to involve several key actions:
-
Suppression of Transcription Factors: Anagrelide and its active metabolite suppress the expression of critical transcription factors, including GATA-1 and FOG-1, which are essential for megakaryocyte development (megakaryocytopoiesis).[6][8]
-
Disruption of Post-Mitotic Development: The drug acts on the late, post-mitotic phase of megakaryocyte maturation.[6][9][12] This leads to a reduction in the size and ploidy (DNA content) of mature megakaryocytes.[6][12][13]
-
Impaired Proplatelet Formation: Recent studies show that Anagrelide also inhibits the final step of platelet production—the formation of proplatelet extensions from which platelets are shed.[14]
This targeted action on megakaryocyte maturation explains Anagrelide's relative selectivity, as it does not significantly alter white or red blood cell counts at therapeutic doses.[6][9]
Visualizing the Mechanism of Platelet Reduction
Caption: Anagrelide's inhibition of megakaryocyte maturation.
The Secondary Effect: PDE3 Inhibition
Both Anagrelide and 3-hydroxy anagrelide are inhibitors of cyclic AMP phosphodiesterase 3 (PDE3).[6][8] However, this activity is not responsible for the platelet-lowering effect.[6][8] PDE3 inhibition is associated with anti-platelet aggregation and cardiovascular effects, such as vasodilation and increased heart rate.[8][9]
A crucial distinction lies in their potency. The active metabolite, 3-hydroxy anagrelide, is approximately 40 times more potent as a PDE3 inhibitor than the parent drug.[6][8] This significant difference is a key consideration in understanding the drug's side effect profile, which includes headaches, palpitations, and tachycardia.
Quantitative Data Summary: A Comparative Analysis
To fully appreciate the relationship between Anagrelide and its active metabolite, a quantitative comparison is essential.
Table 1: Pharmacokinetic Parameters of Anagrelide and its Active Metabolite
| Parameter | Anagrelide | 3-hydroxy anagrelide |
| Time to Peak (Tmax) | ~1 hour | ~1 hour |
| Plasma Half-life (t½) | ~1.5 hours | ~2.5 hours |
| Relative Exposure (AUC) | 1x | ~2x |
(Data compiled from multiple sources under fasting conditions).[6][8]
Table 2: Comparative Potency for Platelet Reduction & PDE3 Inhibition
| Compound | Platelet Lowering Efficacy | PDE3 Inhibition (IC50) |
| Anagrelide | Potent | 36 nM |
| 3-hydroxy anagrelide | Similar Potency to Anagrelide | 0.9 nM (~40x more potent) |
(Data compiled from multiple sources).[6][8][15]
These tables clearly demonstrate that while both molecules contribute to the platelet-lowering effect, the active metabolite has a much stronger influence on the PDE3 pathway and persists longer and at higher concentrations in the plasma.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
To validate the metabolic pathway and identify the enzymes involved, an in vitro study using human liver microsomes (HLMs) is the gold standard. This protocol provides a self-validating system by incorporating specific inhibitors.
Objective: To confirm the conversion of Anagrelide to 3-hydroxy anagrelide and to identify the primary CYP450 isoform responsible.
Materials:
-
Anagrelide Hydrochloride
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS)
-
LC-MS/MS system for quantitative analysis
Methodology:
-
Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Incubation Setup: Aliquot the master mix into microcentrifuge tubes. Add Anagrelide to achieve a final concentration relevant to clinical plasma levels (e.g., 25 nM).
-
Reaction Phenotyping: For inhibitor conditions, pre-incubate the HLM master mix with a specific CYP450 inhibitor (e.g., Furafylline) for 10-15 minutes at 37°C before adding Anagrelide.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed Anagrelide solution to all tubes and incubate at 37°C in a shaking water bath.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the concentrations of remaining Anagrelide and the formed 3-hydroxy anagrelide using a validated LC-MS/MS method.
-
Data Interpretation:
-
Plot the concentration of 3-hydroxy anagrelide formed over time. A time-dependent increase confirms metabolic conversion.
-
Compare the rate of metabolite formation in the control (no inhibitor) versus the inhibitor conditions. A significant reduction in metabolite formation in the presence of the CYP1A2 inhibitor (Furafylline) confirms that CYP1A2 is the primary enzyme responsible for the biotransformation.[1]
-
Conclusion: A Metabolite-Driven Therapeutic
The efficacy of Anagrelide is inextricably linked to its metabolic conversion into its active form, 3-hydroxy anagrelide. The parent drug functions largely as a prodrug, initiating a process that yields a more abundant and equally potent platelet-lowering agent. This active metabolite is the primary driver of the therapeutic effect on megakaryocyte maturation. Concurrently, the metabolite's significantly higher potency as a PDE3 inhibitor is a key determinant of the drug's cardiovascular side-effect profile. For drug development professionals, this understanding emphasizes the importance of characterizing metabolic pathways early and comprehensively, as the metabolite, not the parent compound, may be the true therapeutic entity.
References
-
Drugs.com. (2023). Anagrelide: Package Insert / Prescribing Information / MOA. [Link]
-
MIMS Hong Kong. (n.d.). Agrylin Mechanism of Action. [Link]
-
RxList. (n.d.). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Wikipedia. (n.d.). Anagrelide. [Link]
-
Poli, G., et al. (2014). Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms. PubMed. [Link]
-
PubChem. (n.d.). Anagrelide. [Link]
-
Solberg, L. A. Jr, et al. (1997). The effects of anagrelide on human megakaryocytopoiesis. PubMed. [Link]
-
Thiele, J., et al. (2000). Effects of anagrelide on megakaryopoiesis and platelet production. PubMed. [Link]
-
Mazur, E. M., et al. (1992). Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans. PubMed. [Link]
-
Psaila, B., et al. (2009). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia. PubMed. [Link]
-
Wolleschak, D., et al. (2018). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. NIH. [Link]
-
Tomer, A. (2002). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. PubMed. [Link]
-
Erusalimsky, J. D., et al. (2002). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. NIH. [Link]
-
Gisslinger, H., et al. (2009). Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation. PubMed. [Link]
-
Al-Hadiya, Z. H. (2006). Molecular Modelling Analysis of the Metabolism of Anagrelide. Science Alert. [Link]
-
Lee, H., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. NIH. [Link]
-
Lee, H., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. MDPI. [Link]
-
Tefferi, A., et al. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. Mayo Clinic. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. drugs.com [drugs.com]
- 7. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Identification of 5-Acetoxy Anagrelide as a Process Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Anagrelide Development
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative disorders.[1][2][3] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing platelet production.[1][2] The synthesis of Anagrelide is a multi-step process, and like any synthetic pharmaceutical product, it is susceptible to the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products, degradation products, or reagents used in the manufacturing process.[4][5]
The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[4] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][6] This guide focuses on a specific process impurity, 5-Acetoxy Anagrelide, providing a comprehensive overview of its potential formation, identification, and characterization.
Part 1: Understanding the Genesis of this compound
The formation of this compound is intrinsically linked to the synthetic pathway of Anagrelide. While multiple synthetic routes for Anagrelide exist, a common thread involves the cyclization of key intermediates.[7][8][9][10]
Plausible Synthetic Origins
One of the established synthetic routes for Anagrelide involves the reaction of ethyl N-(6-amino-2,3-dichlorobenzyl)glycine with cyanogen bromide to form an iminoquinazoline intermediate, which is then cyclized to yield Anagrelide.[9][10] The introduction of an acetoxy group at the 5-position could potentially occur under specific reaction conditions, possibly involving acetic acid or an acetylating agent as a reagent or solvent, or through the degradation of a related intermediate.
While the precise mechanism for the formation of this compound as a process impurity is not extensively detailed in publicly available literature, its identification suggests a potential side reaction or the presence of a specific precursor in the reaction mixture. The structure of this compound is 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate.[11]
The following diagram illustrates a generalized synthetic pathway for Anagrelide and a hypothetical point of formation for the 5-Acetoxy impurity.
Caption: Generalized Anagrelide synthesis and potential 5-Acetoxy impurity formation.
Part 2: Analytical Strategies for Identification and Characterization
A robust analytical framework is essential for the detection, identification, and quantification of process impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
Reverse-phase HPLC (RP-HPLC) is the primary technique for separating Anagrelide from its related substances.[2][12][13] A well-developed stability-indicating HPLC method can effectively resolve Anagrelide from its process impurities and degradation products.[12][14]
Table 1: Exemplar HPLC Method Parameters for Anagrelide Impurity Profiling
| Parameter | Condition | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds like Anagrelide and its impurities.[12][13] |
| Mobile Phase A | Phosphate buffer (e.g., 0.03 M KH2PO4, pH adjusted to 3.0-4.5) | Buffering the mobile phase ensures consistent retention times and peak shapes.[12][15] |
| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifiers to control the elution strength of the mobile phase.[12][15] |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Allows for the separation of compounds with a wide range of polarities, which is crucial for impurity profiling.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns.[12][15] |
| Column Temperature | 35-40°C | Maintaining a constant column temperature ensures reproducible retention times.[15] |
| Detection | UV at 251 nm or 254 nm | Anagrelide and its related compounds have significant UV absorbance at these wavelengths.[12][13][15] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC.[12] |
Experimental Protocol: HPLC Method for Anagrelide and Impurities
-
Preparation of Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 0.03 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Mobile Phase B: Prepare a mixture of acetonitrile and methanol in a suitable ratio (e.g., 50:50 v/v).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
30-35 min: Equilibration
-
-
Sample Preparation: Accurately weigh and dissolve the Anagrelide drug substance in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Elucidation
LC-MS is a powerful tool for the structural identification of unknown impurities.[2] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of the impurity, which are crucial for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation
For unambiguous structure confirmation, isolation of the impurity followed by NMR spectroscopy is often necessary. Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule. The identification of a 5-hydroxy-Anagrelide degradant has been confirmed through such detailed NMR studies.[16]
Part 3: Forced Degradation Studies and Impurity Profiling
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of the analytical method.[12][17] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][17]
Table 2: Typical Forced Degradation Conditions for Anagrelide
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1M HCl, reflux for 48h | Anagrelide has shown stability under acidic conditions.[12][17] |
| Base Hydrolysis | 0.1M NaOH, reflux for 48h | Anagrelide has shown stability under basic conditions.[17] |
| Oxidation | 3% H₂O₂, 48h | Significant degradation is often observed under oxidative stress, potentially leading to the formation of various oxygenated impurities.[12][17] |
| Thermal Degradation | Dry heat at 80°C for 10 days | Minimal degradation is typically observed.[12] |
| Photolytic Degradation | Exposure to UV light | Some degradation may occur.[17] |
The identification of this compound as a process impurity underscores the importance of a thorough understanding of the manufacturing process and the implementation of robust analytical controls.
Caption: Workflow for the identification and characterization of process impurities.
Part 4: Regulatory Context and Control Strategies
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.[6][18] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Table 3: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline
The presence of this compound above the identification threshold necessitates its structural characterization. If it exceeds the qualification threshold, its safety must be evaluated.
Control Strategies:
-
Process Optimization: Understanding the root cause of this compound formation is key to its control. This may involve modifying reaction conditions, such as temperature, reaction time, or the choice of solvents and reagents, to minimize its formation.
-
Purification: Developing effective purification methods, such as recrystallization or chromatography, to remove or reduce the level of this compound in the final drug substance.
-
Specification Setting: Establishing an appropriate acceptance criterion for this compound in the drug substance specification based on toxicological data and regulatory guidelines.
Conclusion
The identification and control of process impurities like this compound are paramount in ensuring the quality and safety of Anagrelide drug products. A multi-faceted approach, combining a thorough understanding of the synthetic process, the application of advanced analytical techniques for identification and quantification, and the implementation of robust control strategies, is essential for successful drug development and regulatory compliance. This in-depth guide provides a framework for researchers and scientists to navigate the complexities of impurity profiling in the pharmaceutical industry.
References
-
Anagrelide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
ICH. (2006). ICH Q3B(R2) Impurities in new drug products. European Medicines Agency. Retrieved January 21, 2026, from [Link]
- Jain, A., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
-
LookChem. (n.d.). Production Method of Anagrelide hydrochloride. Chempedia. Retrieved January 21, 2026, from [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved January 21, 2026, from [Link]
- Reddy, G. S., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 139-150.
-
New Drug Approvals. (2018). Anagrelide アナグレリド. Retrieved January 21, 2026, from [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved January 21, 2026, from [Link]
- Kumar, V., et al. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research, 3(1), 205-209.
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved January 21, 2026, from [Link]
- Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722.
-
ResearchGate. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US8530651B2 - Process for the preparation of anagrelide and analogues.
-
ResearchGate. (n.d.). Summary of forced degradation experiments. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Online. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP1700859A2 - Method for the manufacture of anagrelide.
-
ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved January 21, 2026, from [Link]
-
International Journal of Pharmaceutical & Biological Archives. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. Retrieved January 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US6388073B1 - Method for the manufacture of anagrelide.
- Google Patents. (n.d.). CN107903217A - A kind of preparation method of anagrelide impurity B.
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Anagrelide. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. Retrieved January 21, 2026, from [Link]
Sources
- 1. Anagrelide - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jpionline.org [jpionline.org]
- 5. jocpr.com [jocpr.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Production Method of Anagrelide hydrochloride - Chempedia - LookChem [lookchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 10. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 11. veeprho.com [veeprho.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Technical Guide to the Stability and Degradation Profile of Acetoxy-Anagrelide
An in-depth technical guide on the stability and degradation profile of -Acetoxy Anagrelide, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the stability and degradation characteristics of Acetoxy-Anagrelide, a critical derivative and potential impurity of the platelet-reducing agent, Anagrelide. Our focus is to deliver field-proven insights and robust methodologies essential for the development, manufacturing, and quality control of Anagrelide-related compounds.
Introduction: The Significance of Anagrelide and Its Derivatives
Anagrelide is a potent oral agent used for the treatment of essential thrombocythemia and other myeloproliferative disorders characterized by excessive platelet production.[1][2][3] It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets.[1][3] Given its therapeutic importance, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount.
Process-related impurities and degradation products can impact the safety and efficacy of the final drug product. One such related substance is Acetoxy-Anagrelide, for instance, Anagrelide 5-Acetoxy Impurity, with the IUPAC name 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate.[4] Understanding the stability and degradation profile of this and other related compounds is a critical component of drug development, as mandated by regulatory bodies like the ICH.[5]
This guide will delve into the inferred stability of Acetoxy-Anagrelide, drawing upon the established knowledge of Anagrelide's degradation pathways and applying fundamental principles of chemical kinetics and degradation mechanisms.
Inferred Degradation Profile of Acetoxy-Anagrelide
The degradation of Acetoxy-Anagrelide is anticipated to proceed through two primary routes: the hydrolysis of the acetoxy group and the degradation of the core imidazoquinazoline ring system, which is analogous to the degradation of Anagrelide itself.
Primary Degradation Pathway: Ester Hydrolysis
The most probable degradation pathway for Acetoxy-Anagrelide is the hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base, yielding a hydroxylated Anagrelide derivative and acetic acid. This pathway is of particular importance as the resulting hydroxylated metabolite of Anagrelide is known to be pharmacologically active.[6]
Degradation of the Anagrelide Core
Forced degradation studies on Anagrelide have revealed its susceptibility to degradation under certain conditions.[5][7][8] The core structure can undergo:
-
Alkaline Hydrolysis: Anagrelide shows significant degradation in basic conditions, leading to the formation of several degradation products.[5] This is likely due to the hydrolysis of the lactam ring within the quinazolinone structure.[9]
-
Oxidative Degradation: The compound is also susceptible to oxidation, with significant degradation observed in the presence of hydrogen peroxide.[5] This could involve the formation of N-oxides or hydroxylation at various positions on the aromatic rings.[1]
-
Photodegradation: Anagrelide contains chromophores that can absorb UV light, making it susceptible to photolytic degradation.[2][7]
The proposed degradation pathways for Acetoxy-Anagrelide are illustrated in the diagram below.
Caption: Proposed degradation pathways of Acetoxy-Anagrelide.
Summary of Stability under Stress Conditions
The stability of Acetoxy-Anagrelide under various stress conditions can be inferred from the known stability of Anagrelide, with additional consideration for the lability of the acetoxy group.
| Stress Condition | Expected Stability of Acetoxy-Anagrelide | Rationale and Key Degradants |
| Acidic Hydrolysis | Susceptible | The ester linkage is prone to acid-catalyzed hydrolysis, leading to the formation of Hydroxy-Anagrelide. The core Anagrelide structure is relatively stable in acidic conditions.[5] |
| Alkaline Hydrolysis | Highly Susceptible | Both the ester linkage and the lactam ring of the quinazolinone core are highly susceptible to base-catalyzed hydrolysis.[5][9] This will likely lead to a complex mixture of degradants. |
| Oxidative Stress | Susceptible | The molecule is expected to degrade in the presence of oxidizing agents, similar to Anagrelide.[1][5] The primary degradation products would be oxidized forms of the core structure. |
| Thermal Stress | Relatively Stable | Anagrelide has shown to be relatively stable under dry heat conditions.[5] Acetoxy-Anagrelide is expected to exhibit similar thermal stability. |
| Photostability | Susceptible | Given that Anagrelide is known to be sensitive to light, Acetoxy-Anagrelide is also expected to be photolabile.[2][7][10] Proper protection from light is necessary. |
A Practical Guide to Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Protocol for a Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study on Acetoxy-Anagrelide.
Objective: To investigate the degradation profile of Acetoxy-Anagrelide under various stress conditions and to identify the resulting degradation products.
Materials:
-
Acetoxy-Anagrelide reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC system with UV and/or MS detector
-
Photostability chamber and temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Acetoxy-Anagrelide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Heat at 80°C for 48 hours.[5]
-
Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1M NaOH. Keep at room temperature for 48 hours.[5]
-
Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for 48 hours.[5]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 10 days.[5]
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
-
Sample Preparation for Analysis:
-
For the solutions from acid and base hydrolysis, neutralize the samples before dilution to the final concentration.
-
For the solid samples from thermal and photolytic degradation, dissolve and dilute to the final concentration.
-
Prepare a control sample (unstressed) at the same concentration.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 4.2).
-
Peak Purity and Identification: Use a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for the identification of major degradation products.
Caption: Workflow for a forced degradation study.
Stability-Indicating Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Typical HPLC-UV/MS Parameters:
| Parameter | Typical Value | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds.[5][8] |
| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate, pH 3.0 | A buffered aqueous phase to control the ionization of the analytes and ensure reproducible retention times.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifiers to elute the compounds from the column. |
| Gradient Elution | A gradient from low to high organic content | Ensures the elution of both polar degradation products and the less polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[5] |
| Column Temperature | 40°C | Higher temperatures can improve peak shape and reduce viscosity, but care must be taken to avoid on-column degradation.[11] |
| UV Detection | 251 nm or 254 nm | Wavelengths at which Anagrelide and its derivatives show significant absorbance.[11][12] |
| MS Detector | Electrospray Ionization (ESI) in positive mode | Provides mass information for the identification of unknown degradation products. |
Conclusion
While direct stability data for Acetoxy-Anagrelide is not extensively published, a robust stability profile can be inferred from the known degradation pathways of Anagrelide and the chemical nature of the acetoxy group. The primary degradation route is expected to be ester hydrolysis, particularly under acidic and basic conditions. The core imidazoquinazoline structure is also susceptible to degradation under alkaline, oxidative, and photolytic stress.
The methodologies and protocols outlined in this guide provide a solid framework for researchers and drug development professionals to assess the stability of Acetoxy-Anagrelide and other related substances, ensuring the development of safe, effective, and high-quality pharmaceutical products.
References
- Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat - CBG-Meb). (2018).
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 109–122. Retrieved from [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
PubChem. Anagrelide. Retrieved from [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. Retrieved from [Link]
-
ResearchGate. Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (2023). Retrieved from [Link]
-
ResearchGate. Summary of forced degradation experiments. Retrieved from [Link]
-
Taylor & Francis Online. A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). Retrieved from [Link]
-
Wikipedia. Anagrelide. Retrieved from [Link]
-
ResearchGate. A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). Retrieved from [Link]
-
MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (2012). Retrieved from [Link]
-
International Journal of Pharmaceutical & Biological Archives. Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. (2013). Retrieved from [Link]
-
National Center for Biotechnology Information. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (2021). Retrieved from [Link]
-
Autech. Understanding the Biochemistry of Anagrelide Hydrochloride: A PDE3 Inhibitor's Impact. Retrieved from [Link]
-
PubMed. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. (2004). Retrieved from [Link]
-
USP-NF. Anagrelide Hydrochloride. (2013). Retrieved from [Link]
- Google Patents. Process for the Manufacture of Anagrelide Hydrochloride Monohydrate. (2010).
-
National Center for Biotechnology Information. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. (2024). Retrieved from [Link]
-
Veeprho. Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US20100305318A1 - Process for the Manufacture of Anagrelide Hydrochloride Monohydrate - Google Patents [patents.google.com]
- 10. db.cbg-meb.nl [db.cbg-meb.nl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Anagrelide and Its Derivatives
To: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Analysis of the Pharmacokinetic and Metabolic Profile of Anagrelide, with a focus on its primary biotransformation pathways.
Editorial Note: This guide is structured to provide a comprehensive and logical narrative on the pharmacokinetics and metabolism of Anagrelide. While the initial query focused on "5-Acetoxy Anagrelide," a thorough review of the scientific literature indicates that this is not a recognized major metabolite. Therefore, this guide will focus on the well-documented metabolic pathways of Anagrelide and its clinically relevant metabolites, providing a robust and scientifically grounded resource.
Introduction: Anagrelide in the Clinical and Research Landscape
Anagrelide is an orally active imidazoquinazoline derivative primarily indicated for the treatment of thrombocythemia, a condition characterized by an elevated platelet count, particularly in patients with myeloproliferative neoplasms.[1][2] Its primary therapeutic action is the reduction of platelet production, thereby mitigating the risk of thrombosis and thrombo-hemorrhagic events.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its effective and safe clinical application.[1]
The mechanism of action of Anagrelide involves the inhibition of megakaryocyte maturation, the precursor cells to platelets.[3][4] This is achieved, in part, through the inhibition of phosphodiesterase 3 (PDE3).[2][3][5] Anagrelide undergoes extensive metabolism, primarily in the liver, which is a key determinant of its pharmacokinetic profile and clinical effects.[1][2]
Pharmacokinetic Profile of Anagrelide
Absorption
Following oral administration, at least 70% of Anagrelide is absorbed from the gastrointestinal tract.[5][6] In a fasted state, peak plasma concentrations (Cmax) are typically reached within approximately one hour.[5][6]
The presence of food can influence the rate and extent of absorption. Administration of a 1 mg dose of Anagrelide with food has been shown to decrease the Cmax by 14%, while increasing the area under the curve (AUC) by 20%.[6][7] For its active metabolite, 3-hydroxy anagrelide, food can decrease the Cmax by 29% with no significant effect on the AUC.[5][6]
Distribution
While specific tissue distribution studies are not extensively detailed in the provided literature, the pharmacokinetic parameters suggest distribution into various body compartments. Further research, potentially utilizing radiolabeled Anagrelide, would be necessary to fully characterize its distribution profile.
Metabolism
Anagrelide is extensively metabolized, with less than 1% of the administered dose being excreted unchanged in the urine.[1][2][6] The liver is the primary site of metabolism, with Cytochrome P450 1A2 (CYP1A2) being the principal enzyme responsible for its biotransformation.[1][2][6] This makes Anagrelide susceptible to drug-drug interactions with inhibitors or inducers of CYP1A2.[4][6] For instance, co-administration with CYP1A2 inhibitors like fluvoxamine or ciprofloxacin could increase Anagrelide exposure, while inducers like omeprazole could decrease it.[4][6]
The metabolism of Anagrelide leads to the formation of two major metabolites:
-
3-hydroxy anagrelide (BCH24426): This is a pharmacologically active metabolite with a similar potency in platelet-lowering effects to the parent drug.[1][2] However, it is a significantly more potent inhibitor of PDE3, approximately 40 times more so than Anagrelide.[1][5] The plasma exposure (AUC) to 3-hydroxy anagrelide is about twice that of the parent drug.[1][5]
-
RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is an inactive metabolite.[1][2]
Excretion
The primary route of elimination for Anagrelide and its metabolites is through urinary excretion.[2] Following administration of radiolabeled Anagrelide, over 70% of the radioactivity is recovered in the urine.[2] Approximately 3% of the administered dose is recovered as 3-hydroxy anagrelide and 16-20% as RL603 in the urine.[2][5][6]
The plasma half-lives of Anagrelide and 3-hydroxy anagrelide are approximately 1.5 hours and 2.5 hours, respectively.[5][6]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Anagrelide and its active metabolite.
| Parameter | Anagrelide | 3-hydroxy anagrelide | Reference(s) |
| Time to Peak (Tmax) | ~1 hour (fasted) | ~1-2 hours | [6],[8],[9] |
| Plasma Half-life (t½) | ~1.5 hours | ~2.5 hours | [6],[5],[8] |
| Primary Metabolizing Enzyme | CYP1A2 | CYP1A2 | [1],[2],[6] |
| Effect of Food on Cmax | ↓ 14% | ↓ 29% | [6],[5] |
| Effect of Food on AUC | ↑ 20% | No significant effect | [6],[5] |
| Relative Plasma Exposure (AUC) | 1x | ~2x | [1],[5] |
| Urinary Excretion (% of dose) | < 1% (unchanged) | ~3% | [2],[6] |
Metabolic Pathways of Anagrelide
The biotransformation of Anagrelide is a critical aspect of its pharmacology. The primary metabolic pathway involves CYP1A2-mediated hydroxylation, followed by further metabolism to an inactive product.
Caption: Primary metabolic pathway of Anagrelide.
Experimental Protocol: In Vitro Metabolism of Anagrelide using Human Liver Microsomes
This protocol outlines a standard methodology for investigating the metabolism of Anagrelide in vitro, a crucial step in drug development for identifying metabolic pathways and potential drug interactions.
Objective: To determine the metabolic stability of Anagrelide and identify the metabolites formed in a human liver microsome (HLM) system.
Materials:
-
Anagrelide
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for in vitro metabolism study of Anagrelide.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of Anagrelide in a suitable solvent (e.g., DMSO).
-
Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the Anagrelide working solution. Pre-incubate the mixture for 5 minutes at 37°C.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.[1]
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the remaining Anagrelide concentration versus time to determine the degradation rate constant and calculate the in vitro half-life.
-
Identify metabolites by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.
-
Self-Validation and Trustworthiness: The inclusion of positive and negative controls (e.g., compounds with known metabolic profiles and incubations without NADPH) is essential to validate the experimental system. The use of a validated LC-MS/MS method with stable isotope-labeled internal standards ensures the accuracy and precision of the quantitative data.[10][11]
Conclusion and Future Directions
Anagrelide is a drug with a well-characterized pharmacokinetic profile, dominated by extensive hepatic metabolism via CYP1A2 into an active (3-hydroxy anagrelide) and an inactive (RL603) metabolite. The interplay between the parent drug and its active metabolite is central to its overall clinical effect. While "this compound" is not a documented major metabolite, the principles and methodologies outlined in this guide provide a robust framework for the continued investigation of Anagrelide's biotransformation and for the characterization of any novel or minor metabolites that may be identified in future research. Advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in these exploratory studies.
References
- The Role of Labeled Anagrelide in Drug Metabolism Studies: A Technical Guide. Benchchem.
- Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem.
- Anagrelide: Package Insert / Prescribing Inform
- Agrylin Mechanism of Action. MIMS Hong Kong.
- Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers.
- Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product.
- Molecular Modelling Analysis of the Metabolism of Anagrelide. Science Alert.
- Anagrelide. Wikipedia.
- AGRYLIN (anagrelide hydrochloride) Dosage Form: 0.5 mg c.
- Pharmacokinetics, Safety, and Tolerance of Anagrelide, the First Domestic Generic, Compared with Reference Drug. Клиническая онкогематология.
- Bioanalytical Method List. Anapharm Bioanalytics.
- What is the mechanism of Anagrelide Hydrochloride?.
- LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics.
- Application Note: Quantitative Analysis of Anagrelide and its Metabolites in Human Plasma using Isotope Dilution LC-MS/MS. Benchchem.
- What is Anagrelide Hydrochloride used for?.
- Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures.
- A Comparative Guide to the Bioanalytical Validation of an LC-MS/MS Assay for Anagrelide Utilizing a Labeled Internal Standard. Benchchem.
- anagrelide. Cancer Care Ontario.
- Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters.
- Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PMC.
- Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. MDPI.
- Anagrelide: a decade of clinical experience with its use for the treatment of primary thrombocythaemia. CZEMP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 4. What is Anagrelide Hydrochloride used for? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. Anagrelide: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safety and Toxicology of 5-Acetoxy Anagrelide
A Predictive Toxicological Assessment Based on the Parent Compound, Anagrelide
Executive Summary
This technical guide provides a comprehensive analysis of the safety and toxicological profile of 5-Acetoxy Anagrelide, a derivative and potential impurity of the platelet-reducing agent, Anagrelide.[1] Given the limited publicly available data specific to this compound, this document establishes a predictive toxicological framework grounded in the extensive research and clinical data of its parent compound, Anagrelide. By examining the pharmacokinetics, metabolism, and known toxicities of Anagrelide, we extrapolate the likely safety concerns and propose a robust toxicological evaluation plan for this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of Anagrelide and its related compounds.
Introduction: The Chemical and Pharmacological Context
Anagrelide is an orally active imidazoquinazoline derivative used for the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets, in patients with myeloproliferative neoplasms.[2][3][4][5] Its primary therapeutic action is the reduction of platelet counts, thereby mitigating the risk of thrombotic events.[5][6] this compound, identified as 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is a known impurity of Anagrelide.[1] As such, its safety profile is intrinsically linked to the metabolic fate and pharmacological activity of the parent drug.
The core mechanism of Anagrelide involves the inhibition of megakaryocyte maturation in the bone marrow, which leads to a dose-dependent reduction in platelet production.[2][4][7][8] This effect is thought to be mediated through the inhibition of phosphodiesterase III (PDE3).[3][4][9][10] The inhibition of PDE3 also accounts for many of Anagrelide's cardiovascular side effects, including vasodilation, tachycardia, and palpitations, due to its role in cardiac muscle and blood vessel function.[6][7][11]
Rationale for Toxicological Evaluation
The presence of impurities in any active pharmaceutical ingredient (API) necessitates a thorough toxicological assessment. Understanding the potential for this compound to contribute to the known adverse effect profile of Anagrelide, or to introduce novel toxicities, is critical for ensuring patient safety and meeting regulatory standards. This guide outlines the foundational knowledge and experimental approaches required for such an evaluation.
Metabolism and Pharmacokinetics of Anagrelide: A Foundation for Prediction
Anagrelide undergoes extensive metabolism, primarily in the liver, with the cytochrome P450 enzyme CYP1A2 playing a crucial role.[9][12] Less than 1% of the parent drug is excreted unchanged in the urine.[12][13] Two major metabolites have been identified:
-
3-hydroxy anagrelide (BCH24426): This is a pharmacologically active metabolite with platelet-lowering effects similar to the parent drug.[10][12] However, it is a significantly more potent inhibitor of PDE3, approximately 40 times more so than Anagrelide itself.[5][12]
-
2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603): This is considered an inactive metabolite.[10][12][14]
The formation of these metabolites is a key consideration in the overall pharmacological and toxicological profile of Anagrelide. The higher potency of BCH24426 on PDE3 likely contributes to the cardiovascular effects observed in patients.
Caption: Metabolic Pathway of Anagrelide.
Non-Clinical Toxicology of Anagrelide
Preclinical studies are fundamental to identifying potential target organs for toxicity and establishing a safe starting dose in humans.
Acute Toxicity
Single-dose studies in animals have been conducted to determine the acute toxicity of Anagrelide. Single oral doses of Anagrelide hydrochloride at 2,500 mg/kg in mice, 1,500 mg/kg in rats, and 200 mg/kg in monkeys were not lethal.[15] Symptoms of acute toxicity included decreased motor activity in rodents and gastrointestinal effects in monkeys.[15]
Repeated-Dose Toxicity
Studies involving repeated administration of Anagrelide have identified the cardiovascular system as a primary target for toxicity. In dogs, repeated oral administration at doses of 1 mg/kg/day and higher resulted in subendocardial hemorrhage and focal myocardial necrosis, with male dogs showing greater sensitivity.[16]
Genotoxicity and Carcinogenicity
Anagrelide has not been found to be mutagenic.[14] There is currently no evidence to suggest it is leukaemogenic.[14] A safety data sheet for Anagrelide hydrochloride indicates that it is not listed as a carcinogen by IARC, EPA, or NIOSH.[17]
Reproductive and Developmental Toxicity
The safety data sheet for Anagrelide hydrochloride classifies it under "Reproductive toxicity 1A," with the potential to "May damage fertility or the unborn child."[17] Animal studies suggest that Anagrelide may impair female fertility.[18] Its use is not recommended in women who are or may become pregnant.[19]
Clinical Safety and Tolerability of Anagrelide
The clinical safety profile of Anagrelide is well-documented through extensive clinical trials and post-marketing surveillance.[13][16][20] The most common adverse reactions are linked to its PDE3 inhibitory activity.[13][16]
Common Adverse Events
The most frequently reported side effects include:
These effects are often mild and may decrease in frequency with continued therapy.[19] Gradual dose titration can help to mitigate these side effects.[13][16]
Serious Adverse Events and Target Organ Toxicities
Cardiovascular Toxicity: Due to its positive inotropic and vasodilatory effects, Anagrelide can cause significant cardiovascular events.[2][15] Torsades de pointes, ventricular tachycardia, and an increase in the QTc interval have been reported.[18] A pre-treatment cardiovascular examination, including an ECG, is recommended for all patients.[15][18][20] Congestive heart failure, cardiomyopathy, and myocardial infarction have also been reported as serious adverse events.[19]
Pulmonary Toxicity: Interstitial lung diseases, including allergic alveolitis and interstitial pneumonitis, have been reported in association with Anagrelide use.[9][15][18] These conditions often present with progressive shortness of breath and lung infiltrations, with symptoms potentially improving after discontinuation of the drug.[9][18]
Hepatic and Renal Toxicity: Anagrelide should be used with caution in patients with hepatic or renal impairment.[9][19] Exposure to Anagrelide is significantly increased in patients with moderate hepatic impairment, necessitating dose reduction and careful monitoring.[15][19] Cases of tubulointerstitial nephritis and clinically significant hepatotoxicity have been reported in post-marketing surveillance.[15]
Hemorrhagic Risk: While Anagrelide's primary therapeutic use is to prevent thrombosis, there is a potential risk of bleeding, particularly when used concomitantly with other drugs that affect hemostasis, such as aspirin.[18][19]
| Adverse Event Category | Specific Events | Approximate Incidence (where available) | Citation |
| Common | Headache, Palpitations, Nausea, Diarrhea, Fluid Retention | 5-14% | [9][13][14][16][20] |
| Cardiovascular | Tachycardia, QTc Prolongation, Ventricular Tachycardia, Congestive Heart Failure | Incidence varies; serious events are less common | [2][15][18][19] |
| Pulmonary | Interstitial Lung Disease, Pulmonary Hypertension | Rare, reported in post-marketing | [9][15][18][19] |
| Hemorrhagic | Bleeding (especially with concomitant antiplatelet agents) | Risk is elevated, particularly in high-risk patients | [18][19] |
| Hepatic/Renal | Hepatotoxicity, Tubulointerstitial Nephritis | Rare, reported in post-marketing | [15] |
Proposed Experimental Protocols for this compound
To definitively characterize the safety profile of this compound, a series of standard non-clinical toxicology studies are required. The following protocols are based on established regulatory guidelines.
In Vitro Genotoxicity Assessment (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Utilize a standard panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound.
-
Main Experiment:
-
Expose the bacterial strains to a range of concentrations of the test article, a negative control (vehicle), and positive controls (known mutagens).
-
Use both plate incorporation and pre-incubation methods.
-
Incubate plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the negative control.
Acute Oral Toxicity Study (Rodent)
Objective: To determine the acute toxicity of this compound after a single oral dose and to identify signs of toxicity and target organs.
Methodology:
-
Species: Sprague-Dawley rats.
-
Group Size: 5 males and 5 females per group.
-
Dosing: Administer this compound via oral gavage at several dose levels, including a limit dose of 2000 mg/kg, plus a vehicle control group.
-
Observation Period: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period. Collect and preserve tissues from any animal that dies during the study and from all animals at terminal sacrifice for potential histopathological examination.
-
Endpoint: Determine the LD50 (if possible) and the No-Observed-Adverse-Effect-Level (NOAEL).
Caption: General Toxicology Evaluation Workflow.
Conclusion and Risk Assessment
The toxicological profile of this compound is predicted to be closely aligned with that of the parent compound, Anagrelide. The primary safety concerns are anticipated to be cardiovascular, stemming from the potent PDE3 inhibitory activity inherent in the Anagrelide chemical scaffold. The potential for dose-related headaches, palpitations, and more serious cardiac events such as QTc prolongation and arrhythmias should be considered the most significant risk.
A comprehensive non-clinical safety program, including genotoxicity, acute, and repeated-dose toxicity studies, is essential to confirm this predictive assessment and to identify any unique toxicities associated with the acetoxy moiety. The findings from these studies will be critical for establishing safe exposure limits for this compound as a potential impurity in the Anagrelide drug product.
References
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Anagrelide. International Journal of Cancer Research, 3, 33-38. [Link]
-
RxList. (n.d.). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Cancer Care Ontario. (2024). anagrelide. Retrieved from [Link]
-
Drugs.com. (2025). Anagrelide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
Petitt, R. M. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Seminars in Thrombosis and Hemostasis, 23(4), 379-383. [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. Retrieved from [Link]
-
Sandoz Canada Inc. (2020). PRODUCT MONOGRAPH Pr SANDOZ ANAGRELIDE. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Anagrelide Hydrochloride?. Retrieved from [Link]
-
Erusalimsky, J. D., et al. (2002). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 119(1), 194-201. [Link]
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]
-
Tomer, A., et al. (2000). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood, 95(5), 1648-1655. [Link]
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from [Link]
-
Toivanen, J., et al. (2025). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Cancer Reports. [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019). AGRYLIN, Capsule - NEW ZEALAND DATA SHEET. Retrieved from [Link]
-
Ito, T., et al. (2019). Efficacy and safety of anagrelide as a first‐line drug in cytoreductive treatment‐naïve essential thrombocythemia patients in a real‐world setting. European Journal of Haematology, 103(2), 116-123. [Link]
-
European Medicines Agency. (n.d.). ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]
-
Lirias, KU Leuven. (n.d.). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Retrieved from [Link]
-
Tomer, A., et al. (2000). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). N20-333S008 Anagrelide Clinpharm BPCA. Retrieved from [Link]
-
Ito, T., et al. (2019). Efficacy and safety of anagrelide as a first-line drug in cytoreductive treatment-naïve essential thrombocythemia patients in a real-world setting. PubMed. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 5. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. e-lactancia.org [e-lactancia.org]
- 14. scialert.net [scialert.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. drugs.com [drugs.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. medsafe.govt.nz [medsafe.govt.nz]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 5-Acetoxy Anagrelide in Human Plasma
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Acetoxy Anagrelide in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodology encompasses a straightforward sample preparation using protein precipitation, rapid chromatographic separation, and highly selective detection by tandem mass spectrometry. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] All experimental parameters, from sample handling to data analysis, are presented with detailed explanations to ensure reproducibility and scientific integrity.
Introduction: The Rationale for Quantifying this compound
Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[4][5] The clinical efficacy and safety of Anagrelide are closely linked to its pharmacokinetic profile and the biotransformation into its various metabolites.[6][7][8] Anagrelide undergoes extensive metabolism, primarily mediated by CYP1A2, leading to the formation of active and inactive metabolites.[6][9][10] While 3-hydroxy anagrelide is a well-characterized active metabolite, the comprehensive analysis of other derivatives, such as this compound, is crucial for a complete understanding of the drug's disposition and potential pharmacological effects.
This compound is a derivative of Anagrelide, and its precise quantification in plasma is essential for elucidating the complete metabolic pathway of the parent drug.[11] A highly sensitive and selective analytical method is imperative for accurate pharmacokinetic modeling and dose-response relationship studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[12][13] This document provides a comprehensive protocol for the quantification of this compound in human plasma, designed to meet the rigorous standards of regulatory submissions.[1][2][14]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high-throughput analysis without compromising data quality. The process begins with a simple protein precipitation step for sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry.
Caption: A schematic overview of the sample preparation and analysis workflow.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Anagrelide-d4 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific instrumentation used for this method development was an Agilent 1290 Infinity LC system coupled to an Agilent 6490 Triple Quadrupole LC/MS system.[15]
Preparation of Standard and Quality Control Samples
Stock solutions of this compound and the internal standard (Anagrelide-d4) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma. The concentration range for the calibration curve should encompass the expected in-vivo concentrations.
Table 1: Calibration Standard and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 5.0 |
| Calibration Standard 6 | 10.0 |
| Calibration Standard 7 | 20.0 |
| Calibration Standard 8 | 50.0 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Medium QC | 7.5 |
| High QC | 40.0 |
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Anagrelide-d4, 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 314.0 -> 254.0) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 261.0 -> 176.0 for Anagrelide-d4) |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Collision Energy (Analyte) | To be optimized |
| Collision Energy (IS) | To be optimized |
Note: The MRM transitions and collision energies for this compound and its internal standard need to be empirically determined by infusing the pure compounds into the mass spectrometer.
Method Validation
The developed method must be rigorously validated to ensure its reliability for the intended application.[1][2][3][14] The validation should be performed in accordance with the FDA and EMA guidelines and should assess the following parameters.[16]
Caption: A flowchart illustrating the key parameters for full bioanalytical method validation.
Selectivity and Specificity
The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and the internal standard.
Sensitivity
The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (within ±20%).
Linearity and Range
The linearity of the method is evaluated by analyzing calibration curves on three separate occasions. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision are determined by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
Table 4: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | %CV ≤ 15% (≤ 20% at LLOQ) |
Recovery and Matrix Effect
The extraction recovery of this compound is determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards. The matrix effect is evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure standards. A stable isotope-labeled internal standard, such as Anagrelide-d4, is highly recommended to compensate for matrix effects and variability in recovery.[17][18][19][20][21]
Stability
The stability of this compound in human plasma is assessed under various conditions to ensure the integrity of the samples during storage and processing. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and post-preparative stability in the autosampler.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity and selectivity make it suitable for high-throughput bioanalysis in a regulated environment. Adherence to the detailed protocol and rigorous method validation will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study. [Link]
-
Wikipedia. Anagrelide. [Link]
-
National Institutes of Health. Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. [Link]
-
Agilent Technologies. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]
-
Science Alert. Molecular Modelling Analysis of the Metabolism of Anagrelide. [Link]
-
PubChem. Anagrelide. [Link]
-
Probes & Drugs. ANAGRELIDE (PD010137, OTBXOEAOVRKTNQ-UHFFFAOYSA-N). [Link]
-
ResearchGate. Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (>= 65 years) patients with essential thrombocythemia. [Link]
-
MDPI. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. [Link]
-
Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
National Institutes of Health. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
-
ResearchGate. What internal standards can be used in LC/MS analysis of biological samples such as serum?. [Link]
-
LabRulez LCMS. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Anagrelide - Wikipedia [en.wikipedia.org]
- 5. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. agilent.com [agilent.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. nebiolab.com [nebiolab.com]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 5-Acetoxy Anagrelide in Anagrelide Drug Substance
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the identification and quantification of 5-Acetoxy Anagrelide, a potential impurity and degradant of Anagrelide. Anagrelide is a critical medication for treating thrombocythemia, and ensuring its purity is paramount for patient safety.[1][2] The described method provides excellent chromatographic resolution between the main active pharmaceutical ingredient (API), Anagrelide, and the this compound impurity. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.[3][4][5]
Introduction and Scientific Principles
Anagrelide is an imidazoquinazoline derivative that functions as a platelet-reducing agent by inhibiting the maturation of megakaryocytes.[2][6] The control of impurities in any API is a critical regulatory requirement, as impurities can impact the safety and efficacy of the final drug product. This compound (6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate) is a related substance that may arise during synthesis or degradation.[7][8] Its structural similarity to Anagrelide necessitates a highly selective analytical method to ensure accurate quantification.
Causality of Method Choice: Why RP-HPLC with UV Detection?
Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds, from non-polar to moderately polar.[9] Anagrelide and its impurities contain both hydrophobic (dichloro-substituted benzene ring) and polar (imidazoquinazoline core, acetate group) functionalities, making them ideal candidates for separation based on hydrophobic interactions with a non-polar stationary phase.[1][7]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is selected as the first choice due to its strong hydrophobic retention, which is necessary to achieve adequate separation of structurally similar compounds.
-
Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used. The buffer is critical for controlling the ionization state of the analytes, which ensures consistent retention times and peak shapes. A pH of around 4.1-4.4 has been shown to be effective for Anagrelide and its related substances.[10][11]
-
UV Detection: Anagrelide possesses chromophores within its fused ring structure that absorb UV radiation.[1] A detection wavelength of 254 nm is chosen as it provides a strong response for both Anagrelide and its related impurities, offering a good balance of sensitivity and specificity.[10][11]
This combination of a C18 column, a buffered organic/aqueous mobile phase, and UV detection provides a robust framework for developing a reliable, stability-indicating method.
Method Development and Validation Workflow
The development and validation of this analytical method follow a logical, systematic progression to ensure the final protocol is fit for its intended purpose. This workflow is crucial for establishing a self-validating system where performance is verified at each stage.
Caption: Figure 1: Method Development & Validation Workflow.
Experimental Protocols
Materials and Reagents
-
Anagrelide Reference Standard (RS) and this compound RS (Veeprho, CAS: 1076198-71-4 or equivalent)[7]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic System and Conditions
The following table summarizes the optimized HPLC-UV conditions. These parameters were established to achieve optimal resolution (>2.0) between Anagrelide and this compound with good peak symmetry.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/VWD detector. |
| Column | Waters Symmetry C8, 250 mm x 4.6 mm, 3.0 µm or equivalent.[11][12] |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 4.1 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (40:40:20 v/v/v).[11][12] |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min.[11][12] |
| Column Temperature | 40°C.[11][12] |
| Detection Wavelength | 254 nm.[10][11] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
Mobile Phase A (Buffer Preparation):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH of the solution to 4.1 ± 0.05 with dropwise addition of 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
Mobile Phase B (Organic Mix):
-
Carefully mix 400 mL of Acetonitrile, 400 mL of Methanol, and 200 mL of Mobile Phase A (Buffer).
-
Sonicate for 5 minutes to degas.
Diluent:
-
A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is used as the diluent to ensure sample compatibility.
Standard Solution Preparation:
-
Anagrelide Stock (1000 µg/mL): Accurately weigh 25 mg of Anagrelide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
This compound Stock (100 µg/mL): Accurately weigh 5 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (100 µg/mL Anagrelide, 1 µg/mL this compound): Pipette 5.0 mL of the Anagrelide Stock and 5.0 mL of the this compound Stock into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution represents 100% of the target analyte concentration and 1.0% of the impurity level.
Sample Solution Preparation (for Drug Substance):
-
Accurately weigh 25 mg of the Anagrelide drug substance sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final nominal concentration is 1000 µg/mL of Anagrelide.
Method Validation Protocol (ICH Q2(R1))
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[4][5][13][14] The following parameters should be assessed.
System Suitability
Before any sample analysis, the chromatographic system's performance is verified. A standard solution is injected six times, and the results are evaluated against the criteria in the table below, which are based on USP <621> guidelines.[3][15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 for the Anagrelide peak | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 3000 for the Anagrelide peak | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for Anagrelide and this compound peaks | Demonstrates the precision of the injection and system response. |
| Resolution (Rs) | Rs ≥ 2.0 between Anagrelide and this compound | Confirms that the two components are baseline separated. |
Specificity (Forced Degradation)
Forced degradation studies are essential to prove the method is stability-indicating.[11][17][18] Anagrelide drug substance is subjected to stress conditions to produce potential degradants. The method's specificity is confirmed if the Anagrelide peak is resolved from all degradation product peaks, maintaining peak purity.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, at room temp for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, at room temp for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Linearity
The linearity of the method for this compound is assessed by preparing solutions at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., 0.05% to 1.5% of the nominal Anagrelide concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.[10][11]
Accuracy (% Recovery)
Accuracy is determined by spiking a known amount of this compound into the Anagrelide sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). The percentage recovery should be within 90.0% to 110.0%.[10][11]
Precision
-
Repeatability (Intra-day): Six replicate preparations of a spiked sample at 100% of the impurity concentration are analyzed on the same day. The %RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The %RSD between the two sets of results is calculated and should be ≤ 5.0%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of serially diluted solutions. Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be precise and accurate.
Results and Discussion
Under the specified chromatographic conditions, a clear separation between Anagrelide and this compound is achieved. A typical chromatogram will show Anagrelide as the major peak, with this compound eluting at a distinct retention time.
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Anagrelide - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. Page loading... [guidechem.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of 5-Acetoxy Anagrelide as a Reference Standard in Impurity Profiling of Anagrelide
Introduction
Anagrelide is a potent medication used for the treatment of essential thrombocythemia and other myeloproliferative disorders characterized by an excessive production of blood platelets.[1][2][3][4][5] It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets, thereby reducing the platelet count in the bloodstream.[1][6] The chemical name for Anagrelide is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one.[7][8] Given its therapeutic importance, ensuring the purity and safety of Anagrelide drug substances and products is of paramount importance.
Impurity profiling is a critical component of pharmaceutical quality control, as impurities can impact the safety and efficacy of a drug. These impurities can originate from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1][9]
5-Acetoxy Anagrelide, chemically known as 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, has been identified as a potential impurity and degradation product of Anagrelide.[10][11][12] As such, the availability of a well-characterized reference standard for this compound is essential for the accurate identification and quantification of this impurity during routine quality control and stability studies. This application note provides a comprehensive guide to the use of this compound as a reference standard in the impurity profiling of Anagrelide, including a detailed analytical method and validation protocol.
The Significance of this compound as a Reference Standard
A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a substance. In the context of impurity profiling, a reference standard for a specific impurity allows for:
-
Unambiguous Identification: By comparing the retention time and/or spectral data of a peak in a sample chromatogram to that of the this compound reference standard, its presence can be confirmed.
-
Accurate Quantification: A reference standard of known purity and concentration is used to create a calibration curve, enabling the precise measurement of the this compound impurity in Anagrelide samples.
-
Method Validation: The reference standard is crucial for validating the analytical method's performance characteristics, such as specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[13][14][15]
The chemical structures of Anagrelide and this compound are depicted below.
Caption: Chemical structures of Anagrelide and this compound.
Experimental Protocol: Impurity Profiling of Anagrelide using RP-HPLC
This section details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound in Anagrelide.
Materials and Reagents
-
Anagrelide API and/or drug product
-
This compound Reference Standard (purity ≥ 98%)[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A number of HPLC methods have been developed for the analysis of Anagrelide and its impurities.[7][8][16][17][18] The following conditions are a representative example and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | Symmetry C8, 250 mm x 4.6 mm, 3.0 µm[16][18] |
| Mobile Phase A | 0.03 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid.[7] |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (40:40:20 v/v/v)[16][18] |
| Gradient Program | Time (min) |
| 0 | |
| 1 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 0.8 mL/min[16][18] |
| Column Temperature | 40°C[7][16][18] |
| Detection Wavelength | 254 nm[16][17][18] |
| Injection Volume | 10 µL[7] |
| Diluent | Water:Methanol:Acetonitrile (25:50:25, v/v/v)[7] |
Preparation of Solutions
1. Reference Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. Anagrelide Standard Stock Solution: Accurately weigh about 25 mg of Anagrelide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability Solution: Prepare a solution containing a known concentration of Anagrelide (e.g., 250 µg/mL) and this compound (e.g., 2.5 µg/mL) in the diluent.
4. Sample Preparation (Anagrelide Drug Substance): Accurately weigh about 25 mg of the Anagrelide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. Sample Preparation (Anagrelide Drug Product): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Anagrelide into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution and use the clear supernatant for analysis.
Caption: General workflow for impurity profiling of Anagrelide.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[13][14] The following validation parameters should be assessed.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.[7] Anagrelide should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7][8][16][18] The method is considered specific if the this compound peak is well-resolved from the Anagrelide peak and any other degradation products.
Linearity
The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A minimum of five concentrations is recommended, typically ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.[15] The correlation coefficient (r²) of the calibration curve should be greater than 0.995.[16][18]
Example Linearity Data:
| Concentration (µg/mL) | Peak Area |
| 0.5 (LOQ) | 12,500 |
| 1.0 | 25,200 |
| 2.5 | 63,000 |
| 5.0 | 124,500 |
| 7.5 | 188,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It should be determined by spiking a placebo or a known Anagrelide sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated. Acceptance criteria are typically between 95% and 105%.[16][18]
Precision
Precision is the degree of agreement among individual test results. It is assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples of Anagrelide spiked with this compound at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment.
The relative standard deviation (RSD) for the results should be less than 2.5%.[16][18]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be adequate for the estimation of impurities, typically less than 0.05%.[16][18]
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate.[7] The method is considered robust if these variations do not significantly affect the results.
Caption: Key parameters for analytical method validation.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable impurity profiling of Anagrelide. The detailed RP-HPLC method and validation protocol provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, thereby ensuring the quality, safety, and efficacy of Anagrelide-containing pharmaceutical products. Adherence to these protocols will facilitate compliance with global regulatory expectations for impurity analysis.
References
- A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis Online.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride.
- Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide.
- Anagrelide Impurities and Rel
- ICH Guidelines for Analytical Method Valid
- A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form.
- A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Understanding ICH Q2(R2)
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- Summary of forced degradation experiments.
- Anagrelide-Impurities.
- Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho.
- anagrelide 5-acetoxy impurity. Allmpus.
- Anagrelide. Wikipedia.
- ANAGRELIDA DE 5-ACETOXI 1076198-71-4 wiki. Guidechem.
- This compound. HBC.
- Anagrelide: A review of its use in the management of essential thrombocythaemia. Springer.
- Anagrelide, a selective thrombocytopenic agent. PubMed.
- Anagrelide: an update on its mechanisms of action and therapeutic potential. PubMed.
- Anagrelide: a new drug for treating thrombocytosis. The New England Journal of Medicine.
- Pharmacokinetics, Safety, and Tolerance of Anagrelide, the First Domestic Generic, Compared with Reference Drug.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Anagrelide: an update on its mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anagrelide: a new drug for treating thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anagrelide - Wikipedia [en.wikipedia.org]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. veeprho.com [veeprho.com]
- 11. allmpus.com [allmpus.com]
- 12. Page loading... [guidechem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Validated Preparative HPLC Protocol for the Isolation of 5-Acetoxy Anagrelide from Bulk Drug Substance
Abstract
This application note presents a detailed, robust, and validated protocol for the preparative isolation of 5-Acetoxy Anagrelide, a known impurity and potential metabolite of Anagrelide, from a bulk drug substance. The isolation of such impurities is a critical step in pharmaceutical development, enabling their use as reference standards for analytical method validation, stability studies, and toxicological assessments. The methodology employs a systematic approach, beginning with analytical-scale method development using High-Performance Liquid Chromatography (HPLC) to resolve the target impurity from the parent Active Pharmaceutical Ingredient (API). The developed method is then scaled up to a preparative HPLC system for the isolation of this compound in milligram quantities. The protocol culminates with rigorous purity confirmation and structural elucidation of the isolated compound using modern analytical techniques. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling and the preparation of reference standards.
Introduction and Scientific Rationale
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent therapeutic agent used for the treatment of essential thrombocythemia by reducing elevated platelet counts.[1] The quality, safety, and efficacy of any drug substance are intrinsically linked to its purity profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the reporting, identification, and toxicological qualification of impurities present in a new drug substance above specific thresholds.[2][3]
This compound (6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate) is a significant related substance of Anagrelide.[4] It can arise as a process-related impurity during synthesis or as a degradation product. Isolating this impurity in a pure form is essential for several reasons:
-
Reference Standard: A pure standard is required for the accurate quantification of the impurity in routine quality control analysis of Anagrelide bulk drug and finished products.
-
Method Validation: The isolated impurity is used to validate the specificity and accuracy of stability-indicating analytical methods.[5]
-
Forced Degradation Studies: Understanding the degradation pathways of a drug is a regulatory requirement. Isolating degradation products helps in their definitive characterization.[6][7]
-
Safety Studies: Qualification of the impurity requires toxicological data to ensure it poses no significant risk at the levels observed in the final drug product.[8]
Due to the structural similarity between Anagrelide and this compound, their separation presents a chromatographic challenge. This protocol addresses this by developing a selective reversed-phase HPLC method that provides sufficient resolution for subsequent preparative-scale purification.
Materials and Equipment
Chemicals and Reagents
-
Anagrelide Bulk Drug Substance (containing detectable levels of this compound)
-
Acetonitrile (HPLC Grade, Gradient Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-Phosphoric Acid (H₃PO₄) (AR Grade, ~85%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
Equipment
-
Analytical HPLC System: Waters Alliance 2695 or equivalent, equipped with a 2998 Photodiode Array (PDA) Detector.
-
Preparative HPLC System: System equipped with a binary gradient pump, auto-sampler/manual injector, fraction collector, and a UV-Vis detector.[9]
-
Columns:
-
Analytical: Waters Nova-Pak C18, 4 µm, 4.6 x 250 mm or equivalent.[10]
-
Preparative: C18 Reversed-Phase Column (e.g., 19 x 250 mm, 5 µm particle size).
-
-
Mass Spectrometer (LC-MS): To confirm the molecular weight of the isolated impurity.[9]
-
NMR Spectrometer: For structural elucidation.
-
Rotary Evaporator or Lyophilizer (Freeze-dryer)
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Volumetric flasks, pipettes, and standard laboratory glassware.
Experimental Protocols
Workflow Overview
The overall strategy involves a three-stage process: analytical method development for impurity detection, scaling up the method for preparative isolation, and finally, characterization and purity verification of the isolated fraction.
Caption: Workflow for the isolation and characterization of this compound.
Stage 1: Analytical HPLC Method Development
Rationale: An optimized analytical method is the foundation for a successful preparative separation. The goal is to achieve baseline resolution (Rs > 1.5) between the main Anagrelide peak and the this compound impurity peak. A phosphate buffer is used to control the pH, which is critical for consistent retention times of ionizable compounds like Anagrelide. A C18 column is selected for its versatility in separating moderately polar compounds.[10]
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.4 with dilute ortho-phosphoric acid.[10] Filter through a 0.45 µm membrane filter and degas.
-
Organic Phase (Mobile Phase B): Prepare a mixture of Mobile Phase A, acetonitrile, and methanol in a ratio of 30:40:30 (v/v/v).[10] Degas the mixture.
-
-
Sample Preparation: Accurately weigh and dissolve the Anagrelide bulk drug in a suitable diluent (e.g., Acetonitrile:Water 50:50) to achieve a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Set up the analytical HPLC system with the parameters outlined in Table 1.
-
Analysis: Inject the sample solution and monitor the chromatogram. Identify the Anagrelide peak and the closely eluting impurity peaks. The this compound impurity is expected to be slightly more hydrophobic and thus have a longer retention time than Anagrelide.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | Waters Nova-Pak C18, 4 µm, 4.6 x 250 mm |
| Mobile Phase A | pH 4.4 Potassium Dihydrogen Phosphate Buffer |
| Mobile Phase B | Buffer (A) : Acetonitrile : Methanol (30:40:30, v/v/v) |
| Elution Mode | Isocratic or Gradient (as needed for resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Run Time | 65 min (or as required to elute all components) |
| (Conditions adapted from established methods for Anagrelide and its impurities.[10]) |
Stage 2: Preparative HPLC Isolation
Rationale: The primary goal of preparative chromatography is to maximize throughput while maintaining adequate separation. This is achieved by increasing the column diameter, sample concentration, and flow rate. The analytical method is scaled geometrically. Isocratic elution is often preferred for simplicity in fraction collection and solvent recycling, if applicable.[11]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a saturated or near-saturated solution of the Anagrelide bulk drug in the mobile phase or a compatible solvent. The concentration can be as high as 30 mg/mL, depending on solubility.[11] Filter the solution through a 0.45 µm PTFE filter to remove particulates.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Chromatographic Conditions: Set up the preparative HPLC system using the scaled-up parameters from the analytical method, as detailed in Table 2.
-
Injection and Fraction Collection:
-
Perform a small loading run to confirm the retention times on the preparative scale.
-
Inject a larger volume of the high-concentration sample.
-
Monitor the UV signal at 254 nm.
-
Begin collecting fractions just before the this compound peak begins to elute and stop just after the peak returns to baseline. Use a fraction collector set to trigger by time or UV threshold.
-
-
Pooling and Solvent Removal:
-
Analyze small aliquots from each collected fraction using the analytical HPLC method to assess purity.
-
Pool the fractions that contain the this compound at the desired purity level (e.g., >95%).
-
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the isolated impurity as a solid powder.
-
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 19 x 250 mm, 5 µm (or similar) |
| Mobile Phase | Isocratic mixture of Buffer (A) and Organic Phase (B) |
| Flow Rate | 5.0 - 15.0 mL/min (scaled from analytical) |
| Column Temperature | Ambient or 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 - 5 mL (depending on concentration and column size) |
| (Parameters are illustrative and should be optimized based on the specific column and system.[11][12]) |
Stage 3: Purity Analysis and Characterization
Rationale: This final stage is a self-validating step to confirm the success of the isolation. Orthogonal analytical techniques are used to unequivocally confirm the identity and purity of the isolated material, ensuring its suitability as a reference standard.
Step-by-Step Protocol:
-
Purity Assessment:
-
Dissolve a small amount of the isolated solid in the analytical HPLC diluent.
-
Analyze using the validated analytical HPLC method (Table 1).
-
The resulting chromatogram should show a single major peak at the expected retention time for this compound.
-
Calculate the purity by area normalization (% Area = [Area of Main Peak / Total Area of All Peaks] x 100). The target purity is typically ≥95%.
-
-
Identity Confirmation:
-
LC-MS Analysis: Infuse or inject the sample into an LC-MS system. The mass spectrum should show a molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C₁₂H₉Cl₂N₃O₃, Mol. Wt.: 314.12).[4][9]
-
NMR Analysis: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The spectral data should be consistent with the proposed structure of 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate.
-
Expected Results
The application of this protocol is expected to yield this compound with a purity of ≥95% as determined by analytical HPLC. The identity will be confirmed by mass spectrometry and NMR. A summary of the expected analytical data is provided in Table 3.
Table 3: Summary of Analytical and Spectroscopic Data for Isolated Impurity
| Analysis Technique | Expected Result | Purpose |
| Analytical HPLC | Single major peak with purity ≥95% by area normalization. | Purity assessment and quantification. |
| LC-MS (ESI+) | Molecular ion peak at m/z corresponding to [C₁₂H₉Cl₂N₃O₃ + H]⁺. | Confirmation of molecular weight. |
| ¹H NMR | Resonances corresponding to the protons of the quinazoline ring system and a distinct singlet for the acetyl group. | Definitive structural elucidation. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the core structure and the acetyl group. | Confirmation of carbon framework. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative isolation of this compound from Anagrelide bulk drug. The three-stage approach—analytical method development, preparative scale-up, and rigorous characterization—ensures the reliable generation of a high-purity reference standard. This standard is indispensable for the accurate quality control of Anagrelide and for meeting the stringent regulatory requirements for impurity profiling in the pharmaceutical industry.
References
-
Gao, Y., et al. (2011). Preparative isolation and purification of five flavonoids from Pogostemon cablin (Blanco) Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Journal of Chromatographic Science, 49(7), 519–525. Available at: [Link]
-
Kumar, T. T., et al. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 11(10), 4333-4338. Available at: [Link]
-
Reddy, Y. R., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. E-Journal of Chemistry, 9(4), 2355-2366. Available at: [Link]
- European Patent Office. (2006). Method for the manufacture of anagrelide. EP1700859A2.
-
Rao, J. V., et al. (2011). A validated HPLC method for the determination of anagrelide in pharmaceutical preparations. International Journal of Pharmacy, 1(1), 46-51. Available at: [Link]
-
Lee, J. H., et al. (2007). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. Journal of Chromatographic Science, 45(9), 629–633. Available at: [Link]
-
Medicines Evaluation Board (CBG-MEB). (2018). Public Assessment Report: Anagrelide CF 0.5 mg and 1 mg, hard capsules. Available at: [Link]
-
Peddi, S., et al. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 35(2), 325-332. Available at: [Link]
-
Venugopal, V., & Madhavan, V. (2011). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formulations. Der Pharma Chemica, 3(6), 465-472. Available at: [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. Available at: [Link]
-
Vykunth, R., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
- Google Patents. (2013). Process for the preparation of anagrelide and analogues. US8530651B2.
-
Pharmaffiliates. Anagrelide-Impurities. Available at: [Link]
-
Veeprho. Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Available at: [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
- Google Patents. (2010). Process for the Manufacture of Anagrelide Hydrochloride Monohydrate. US20100305318A1.
-
Kumar, S., & Singh, A. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 263-270. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. veeprho.com [veeprho.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 8. jpionline.org [jpionline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Acetoxy Anagrelide for Enhanced Specificity in Forced Degradation Studies of Anagrelide
Abstract
This application note provides a comprehensive guide and detailed protocols for the use of 5-Acetoxy Anagrelide as a reference standard in the forced degradation studies of Anagrelide. Anagrelide, a platelet-reducing agent, requires rigorous stability testing to ensure its safety and efficacy.[1][2] Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH), to establish the intrinsic stability of a drug substance and validate the specificity of analytical methods.[3][4] this compound is a known process-related impurity and potential degradation product of Anagrelide.[5][6][7] By employing a well-characterized reference standard of this compound, researchers can definitively identify and accurately quantify its formation under various stress conditions, thereby elucidating degradation pathways and ensuring the development of a robust, stability-indicating analytical method. This guide details the scientific rationale, experimental protocols for stress testing, a validated HPLC-UV method for separation and quantification, and data interpretation strategies.
Part 1: Scientific Rationale and Background
Anagrelide: Mechanism and Therapeutic Use
Anagrelide is an imidazoquinazoline derivative indicated for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets.[2][8] It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets, thereby reducing platelet counts in the bloodstream.[8] Given its role in managing chronic hematological conditions, the purity and stability of the Anagrelide drug product are paramount to patient safety. Impurities and degradants must be identified, quantified, and controlled within acceptable limits as defined by ICH guidelines.[1]
The Imperative of Forced Degradation Studies
Forced degradation studies are the cornerstone of developing and validating stability-indicating analytical methods. The objective is to intentionally degrade the Active Pharmaceutical Ingredient (API) using a variety of stress conditions that are more severe than those encountered during long-term stability testing.[4] As outlined in ICH guideline Q1A, these studies help to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of the drug substance.[3]
-
Establish Intrinsic Stability: Understand the molecule's inherent susceptibility to degradation under various conditions (e.g., hydrolysis, oxidation, photolysis).[3]
-
Validate Analytical Method Specificity: Demonstrate that the analytical method can accurately measure the analyte in the presence of its potential degradation products, impurities, and excipients.[9][10]
The Role of this compound as a Reference Standard
This compound, chemically known as 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is a key related substance of Anagrelide.[5][6] While it can be a process-related impurity arising from the synthesis of Anagrelide, its structure suggests it could also potentially form under specific degradation conditions.
The primary application of a this compound reference standard in these studies is to serve as a positive control for identification and a standard for quantification. Without a reference standard, a peak appearing in a chromatogram of a stressed sample is merely an "unknown degradant." By injecting the this compound standard, its retention time can be precisely matched to any corresponding peak in the stressed Anagrelide sample, providing unambiguous identification. This is crucial for building a comprehensive impurity profile and understanding the chemical fate of Anagrelide under stress.
Part 2: Experimental Design and Protocols
This section details the necessary materials, instrumentation, and step-by-step protocols for conducting a comprehensive forced degradation study of Anagrelide.
Materials and Reagents
-
Anagrelide Hydrochloride API: Reference grade.
-
This compound: Certified Reference Standard (CAS: 1076198-71-4).[5][6]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Buffers & Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (OPA), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
pH Meter: Calibrated.
-
Photostability Chamber: Compliant with ICH Q1B guidelines.[11]
-
Forced-Air Oven: For thermal stress studies.
Stability-Indicating HPLC Method
A robust HPLC method is required to separate Anagrelide from this compound and other potential degradants. The following method is adapted from published, validated procedures.[9][10][12]
| Parameter | Condition |
| Column | C18 Inertsil or equivalent (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.03 M KH₂PO₄ buffer, pH adjusted to 3.0 with OPA. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | 251 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Methanol:Acetonitrile (25:50:25, v/v/v) |
Causality: A gradient elution is chosen to ensure adequate separation of the relatively polar Anagrelide from potentially less polar degradants that may form. The acidic pH of the mobile phase (pH 3.0) improves peak shape for the basic Anagrelide molecule. A C18 column provides the necessary hydrophobic retention for separation.
Preparation of Solutions
-
Anagrelide Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Anagrelide HCl in 25 mL of diluent.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 2.5 mg of this compound in 25 mL of diluent.
-
Working Standard & Sample Solution (100 µg/mL): Transfer 1 mL of the Anagrelide Stock Solution to a 10 mL volumetric flask and dilute to volume with diluent.
-
Spiked Suitability Solution: Transfer 1 mL of the Anagrelide Stock Solution and 1 mL of the this compound Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. This solution is used to confirm the resolution between the two compounds.
Forced Degradation Experimental Protocols
For each condition, a control sample (Anagrelide solution stored at ambient temperature in the dark) should be analyzed alongside the stressed sample.
Protocol 2.5.1: Acidic Hydrolysis
-
Rationale: To test the susceptibility of Anagrelide to acid-catalyzed hydrolysis.
-
Procedure:
-
Transfer 5 mL of the Anagrelide Stock Solution (1 mg/mL) into a 10 mL flask.
-
Add 5 mL of 1 M HCl.
-
Heat the solution at 80°C for 48 hours.[9]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with 1 M NaOH.
-
Dilute a portion of this solution with diluent to a final theoretical concentration of 100 µg/mL for HPLC analysis.
-
Protocol 2.5.2: Basic Hydrolysis
-
Rationale: To test the susceptibility of Anagrelide to base-catalyzed hydrolysis. Ester groups, if present, are particularly labile under basic conditions.
-
Procedure:
-
Transfer 5 mL of the Anagrelide Stock Solution (1 mg/mL) into a 10 mL flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the solution at 80°C for 48 hours.[9]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with 0.1 M HCl.
-
Dilute a portion of this solution with diluent to a final theoretical concentration of 100 µg/mL for HPLC analysis. Anagrelide is known to show significant degradation in alkaline conditions.[9]
-
Protocol 2.5.3: Oxidative Degradation
-
Rationale: To assess the molecule's stability in the presence of an oxidizing agent.
-
Procedure:
-
Transfer 5 mL of the Anagrelide Stock Solution (1 mg/mL) into a 10 mL flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.[9]
-
Dilute a portion of this solution with diluent to a final theoretical concentration of 100 µg/mL for HPLC analysis. Significant degradation is often observed under oxidative stress.[9]
-
Protocol 2.5.4: Thermal Degradation
-
Rationale: To evaluate the stability of Anagrelide in solid form at elevated temperatures.
-
Procedure:
-
Place a thin layer of Anagrelide API powder in a petri dish.
-
Expose the powder to 80°C in a forced-air oven for 10 days.[9]
-
After exposure, prepare a 100 µg/mL solution in diluent for HPLC analysis.
-
Protocol 2.5.5: Photolytic Degradation
-
Rationale: To determine if light exposure causes degradation, as required by ICH Q1B.[11]
-
Procedure:
-
Place a thin layer of Anagrelide API powder in a transparent container.
-
Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare a 100 µg/mL solution in diluent for HPLC analysis.
-
Part 3: Data Analysis and Interpretation
System Suitability and Peak Identification
Before analyzing samples, inject the Spiked Suitability Solution. The primary goal is to ensure the HPLC method provides adequate resolution (>2.0) between the Anagrelide peak and the this compound peak.
After running the stressed samples, compare the retention times of any new peaks with that of the this compound reference standard. A match in retention time (and PDA spectral data, if available) confirms the identity of the degradant as this compound.
Quantification of Degradation
The amount of degradation can be calculated using the area percentages from the chromatograms.
-
% Anagrelide Remaining = (Area of Anagrelide in stressed sample / Area of Anagrelide in control sample) x 100
-
% Degradation = 100 - % Anagrelide Remaining
-
% this compound Formed = (Area of this compound peak / Total area of all peaks) x 100
Summary of Expected Results
The following table summarizes hypothetical results from the forced degradation studies.
| Stress Condition | % Anagrelide Degraded | % this compound Formed | Major Degradant RRTs | Observations |
| Control | < 0.5% | Not Detected | - | No significant degradation. |
| Acid Hydrolysis (1M HCl, 80°C) | ~5-10% | Not Detected | 0.85, 1.15 | Anagrelide shows some stability in acidic conditions, but minor degradants may form.[9] |
| Base Hydrolysis (0.1M NaOH, 80°C) | ~75-85% | Not Detected | 0.49, 1.13, 1.28 | Significant degradation is expected, often leading to multiple hydrolysis products.[9] |
| Oxidation (3% H₂O₂, RT) | ~15-20% | ~1.5% | 0.92, 1.22 | Moderate degradation observed. The formation of this compound could be plausible here. |
| Thermal (80°C, Solid) | < 1% | Not Detected | - | Anagrelide is generally stable to dry heat.[9] |
| Photolytic (ICH Q1B) | ~2-5% | Not Detected | 1.08 | Minor degradation may occur upon exposure to light. |
Part 4: Visualizations and Workflows
Experimental Workflow Diagram
Caption: Workflow for Anagrelide forced degradation study.
Potential Degradation Pathway
Caption: Plausible degradation pathways for Anagrelide.
Conclusion
The application of a certified this compound reference standard is indispensable for conducting meaningful and compliant forced degradation studies of Anagrelide. It provides the analytical certainty required to identify a key potential degradant, which is fundamental to understanding the drug's stability profile and developing a truly specific, stability-indicating HPLC method. The protocols and methods described herein offer a robust framework for researchers in drug development and quality control to thoroughly evaluate the intrinsic stability of Anagrelide, ensuring the final drug product meets the highest standards of quality, safety, and efficacy.
References
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 109–122. [Link]
-
Reddy, B. C. K., & Kumar, B. S. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Analytical Chemistry Letters, 11(4), 516-530. [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Veeprho. Retrieved January 21, 2026, from [Link]
-
Allmpus. (n.d.). anagrelide 5-acetoxy impurity. Allmpus. Retrieved January 21, 2026, from [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. [Link]
-
ResearchGate. (n.d.). (PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved January 21, 2026, from [Link]
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation experiments. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Anagrelide. PubChem. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved January 21, 2026, from [Link]
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 109-122. [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. [Link]
-
National Center for Biotechnology Information. (2020). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. PubMed Central. [Link]
-
Guangzhou Dreampharm Biotechnology Co., Ltd. (n.d.). Anagrelide Impurity 15. Retrieved January 21, 2026, from [Link]
-
QCS Standards. (n.d.). Buy Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved January 21, 2026, from [Link]
-
QCS Standards. (n.d.). Buy Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved January 21, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Acetohydroxyacid Synthase Inhibitors. Retrieved January 21, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved January 21, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 21, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijcrt.org [ijcrt.org]
- 5. allmpus.com [allmpus.com]
- 6. veeprho.com [veeprho.com]
- 7. 阿那格雷杂质15_GuangzhouDreampharmBiotechnologyCo.,Ltd. [dmstandards.com]
- 8. Anagrelide - Wikipedia [en.wikipedia.org]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride [mdpi.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. tandfonline.com [tandfonline.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Chromatographic Separation of Anagrelide and Its Impurities
Introduction: The Analytical Imperative for Anagrelide Purity
Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative disorders.[1] It functions primarily by inhibiting the maturation of megakaryocytes into platelets.[2][3] Given its therapeutic application, often for chronic conditions, the purity of the Anagrelide drug substance and product is of paramount importance. Impurities, which can arise from the manufacturing process or through degradation, may lack therapeutic effect or, more critically, pose a toxicological risk to the patient.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A/B, mandate the identification and quantification of impurities in pharmaceutical products.[2] This necessitates the development of robust, specific, and stability-indicating analytical methods that can reliably separate the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities. This application note details a highly selective, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive analysis of Anagrelide and its known impurities.
Method Development Rationale: A Logic-Driven Approach
The successful separation of Anagrelide from its structurally similar impurities requires a methodical approach to method development. The choices of stationary phase, mobile phase composition, and other chromatographic parameters are dictated by the physicochemical properties of the target analytes.
2.1 Analyte Characteristics Anagrelide, 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, and its impurities are heterocyclic compounds with varying polarity. Key impurities identified in synthesis and degradation studies include process-related substances like Anagrelide Related Compound A and degradation products such as the Anagrelide open ring methyl ester.[4][] The presence of basic nitrogen atoms means their retention and peak shape are highly dependent on the mobile phase pH.
2.2 Chromatographic Strategy A reversed-phase HPLC method was selected as the primary analytical technique due to its versatility and proven efficacy in separating compounds of moderate polarity.[2]
-
Stationary Phase Selection: A C8 or C18 stationary phase provides the necessary hydrophobic character for retaining Anagrelide and its impurities. A C8 column, being slightly less retentive than a C18, can sometimes offer different selectivity. For this method, a C8 column was chosen to achieve optimal resolution and shorter run times.[6][7]
-
Mobile Phase pH Control: To ensure consistent analyte ionization and excellent peak shape, a phosphate buffer with an acidic pH (around 4.1) is employed.[6][7] This suppresses the silanol activity of the stationary phase and ensures that the basic analytes are in a single protonated state, preventing peak tailing.
-
Gradient Elution: Due to the range of polarities among the various impurities, a gradient elution strategy is essential. This approach, which involves changing the mobile phase composition over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main Anagrelide peak and eluted as sharp, symmetrical peaks.[8]
-
Detector Wavelength: Anagrelide exhibits significant UV absorbance, with a common detection wavelength set at 254 nm, providing high sensitivity for both the API and its related substances.[6][7][9]
Logical Framework for Method Development
The following diagram illustrates the decision-making process behind the development of the final chromatographic method.
Caption: Logical workflow for Anagrelide HPLC method development.
Detailed Application Protocol
This protocol provides a step-by-step guide for the separation and quantification of impurities in Anagrelide.
3.1 Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Column: Symmetry C8, 250 mm × 4.6 mm, 3.0 μm particle size (or equivalent).[6][7]
-
Reagents:
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.
-
Orthophosphoric Acid (H₃PO₄), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC or Milli-Q grade.
-
Anagrelide Reference Standard (RS) and impurity standards.
-
3.2 Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Phosphate Buffer (pH 4.1) |
| Mobile Phase B | Acetonitrile: Methanol: Buffer (40:40:20 v/v/v)[6][7] |
| Column | Symmetry C8, 250 mm × 4.6 mm, 3.0 μm |
| Column Temperature | 40°C[6][7] |
| Flow Rate | 0.8 mL/min[6][7] |
| Detection Wavelength | 254 nm[6][7] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 |
3.3 Preparation of Solutions
-
Phosphate Buffer (pH 4.1): Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 10mM solution. Adjust the pH to 4.1 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: Use the prepared Phosphate Buffer (pH 4.1).
-
Mobile Phase B: Premix Acetonitrile, Methanol, and the pH 4.1 Phosphate Buffer in a ratio of 40:40:20 (v/v/v).
-
Diluent: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) is commonly used.
-
Standard Stock Solution: Accurately weigh and dissolve Anagrelide RS in the diluent to obtain a concentration of approximately 150 µg/mL.
-
Spiked Impurity Stock Solution (for validation/SST): Prepare a stock solution containing Anagrelide and known impurities at their specification levels.
-
Sample Solution: Accurately weigh and dissolve the Anagrelide sample (drug substance or powdered dosage form) in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
3.4 Experimental Workflow
The following diagram outlines the complete analytical workflow from sample preparation to final reporting.
Caption: Step-by-step experimental workflow for impurity analysis.
3.5 System Suitability Test (SST) Before sample analysis, the chromatographic system must be verified. Inject the spiked impurity solution or a suitable resolution solution. The system is deemed ready for use if the following criteria are met (typical values based on USP <621>):[10][11]
-
Resolution (Rs): The resolution between Anagrelide and the closest eluting impurity peak must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the Anagrelide peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation for replicate injections of the Anagrelide standard should be ≤ 2.0%.
3.6 Method Validation Principles This method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14][15] The core validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from blank/placebo at the retention times of Anagrelide and its impurities. Forced degradation studies (acid, base, oxidation, thermal, photolytic) are performed to prove the method is stability-indicating.[6][8]
-
Linearity: The method should exhibit linearity for Anagrelide and its impurities over a defined concentration range (e.g., LOQ to 150% of the specification limit), with a correlation coefficient (R²) > 0.995.[6][9]
-
Accuracy: Determined by analyzing samples spiked with known amounts of impurities. Recoveries should be within 95% to 105%.[6][7]
-
Precision: Assessed at different levels (repeatability, intermediate precision) with results showing an RSD between 0.5% and 2.5%.[6][7]
-
Limit of Quantitation (LOQ): The lowest concentration of each impurity that can be reliably quantified with acceptable precision and accuracy (typically < 0.05%).[6]
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[9]
Expected Results
The described method provides excellent resolution between Anagrelide and its major impurities. A representative summary of expected chromatographic data is presented below.
| Peak ID | Analyte | Retention Time (RT) (min) | Relative RT (RRT) | Resolution (Rs) |
| 1 | Impurity 1 (polar) | ~5.2 | ~0.35 | - |
| 2 | Anagrelide Related Compound A | ~11.5 | ~0.78 | > 3.0 |
| 3 | Anagrelide | ~14.8 | 1.00 | - |
| 4 | Anagrelide Open Ring Methyl Ester | ~17.2 | ~1.16 | > 2.5 |
| 5 | Impurity 2 (non-polar) | ~26.1 | ~1.76 | > 5.0 |
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and stability-indicating procedure for the determination of related substances in Anagrelide. The logical method development approach, rooted in the physicochemical properties of the analytes, results in a method that is fully compliant with the stringent requirements of regulatory guidelines. The protocol is self-validating through the inclusion of rigorous system suitability criteria and is suitable for use in quality control and stability testing environments.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Peddi, S. et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide.
- Taylor & Francis Online. (n.d.). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride.
- Veeprho. (n.d.).
- PubChem. (n.d.). Anagrelide Impurity 45.
- IntuitionLabs. (2026). ICH Q2(R2)
- Der Pharma Chemica. (n.d.). A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul.
- ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form.
- USP-NF. (2013). Anagrelide Hydrochloride.
- USP-NF. (2013). Anagrelide Hydrochloride Revision Bulletin.
- Pharmaffili
- Pharmaffiliates. (n.d.). Anagrelide Hydrochloride-Impurities.
- Scribd. (2016).
- ResearchGate. (n.d.). Structure of Anagrelide Hydrochloride | Download Scientific Diagram.
- Drugs.com. (n.d.). Anagrelide Monograph for Professionals.
- BOC Sciences. (n.d.). Anagrelide and Impurities.
- International Journal of Pharmacy. (n.d.).
Sources
- 1. drugs.com [drugs.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. uspnf.com [uspnf.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: Characterizing Novel Anti-Platelet Agents Using In Vitro Aggregometry with Anagrelide as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for In Vitro Platelet Functional Analysis
Platelets, or thrombocytes, are key mediators of hemostasis, but their inappropriate activation can lead to thromboembolic diseases. Consequently, the modulation of platelet function is a critical therapeutic goal. Anagrelide is a clinically significant compound used to treat thrombocytosis, a condition of dangerously high platelet counts, by reducing platelet production.[1][2] However, its origins lie in its potent anti-platelet aggregation properties.[2] This is primarily mediated by its active metabolite, 3-hydroxy anagrelide, which is approximately 40 times more potent than the parent drug in inhibiting phosphodiesterase III (PDE3A), a key enzyme in the platelet activation cascade.[3][4]
This document provides a comprehensive guide for utilizing in vitro platelet aggregation assays to characterize the functional effects of test articles, such as novel Anagrelide derivatives (e.g., -Acetoxy Anagrelide), using Anagrelide as a reference standard. The protocols detailed herein are based on the gold-standard method of Light Transmission Aggregometry (LTA).[5][6]
Scientific Principle: Mechanism of Anagrelide-Mediated Platelet Inhibition
Understanding the underlying signaling pathway is crucial for experimental design and data interpretation. The anti-aggregatory effect of Anagrelide's active metabolite is not due to its impact on megakaryocyte maturation but through the potent inhibition of PDE3A within circulating platelets.[7][8]
The core mechanism is as follows:
-
Platelet Activation (Agonist-Induced): Agonists like Adenosine Diphosphate (ADP) bind to platelet surface receptors (e.g., P2Y12), activating intracellular signaling pathways that inhibit adenylyl cyclase. This leads to low levels of cyclic adenosine monophosphate (cAMP).[9]
-
Low cAMP & Aggregation: Low intracellular cAMP levels prevent the activation of Protein Kinase A (PKA). Without PKA activity, key substrates like the Vasodilator-Stimulated Phosphoprotein (VASP) remain unphosphorylated, permitting the conformational activation of the Glycoprotein IIb/IIIa receptor.[10][11] This receptor then binds fibrinogen, cross-linking platelets and causing aggregation.
-
PDE3A Inhibition by Anagrelide Metabolite: Anagrelide's active metabolite competitively inhibits PDE3A, the enzyme responsible for degrading cAMP.[12] This inhibition causes cAMP levels to rise.[13]
-
High cAMP & Inhibition of Aggregation: Elevated cAMP activates PKA, which then phosphorylates VASP.[11] Phosphorylated VASP is a key part of the machinery that prevents the activation of the GP IIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.[10][14]
This pathway underscores why measuring agonist-induced aggregation in the presence of a PDE3A inhibitor is a direct and functionally relevant method for assessing a compound's anti-platelet efficacy.
Caption: Anagrelide's Mechanism of Platelet Inhibition.
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the benchmark for assessing platelet function.[15] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[16]
Reagents and Materials
-
Anticoagulant: 3.2% Sodium Citrate (1:9 ratio with blood).
-
Blood Source: Freshly drawn human whole blood from healthy, consenting donors who are free of anti-platelet medications for at least 14 days.
-
Test Compounds: Anagrelide HCl, -Acetoxy Anagrelide, or other test articles, dissolved in a suitable vehicle (e.g., DMSO, saline).
-
Platelet Agonists: Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid. Stock solutions should be prepared according to manufacturer instructions.
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700).
-
Calibrated, temperature-controlled centrifuge.
-
Platelet counter or hematology analyzer.
-
Calibrated pipettes, aggregometer cuvettes, and stir bars.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
Causality: The quality of the plasma is paramount for reliable results. Centrifugation speeds are critical; too slow fails to pellet red cells, while too fast can prematurely activate or pellet the largest, most reactive platelets.[15]
-
Blood Collection: Draw blood via venipuncture, discarding the first 2-5 mL to avoid tissue factor contamination.[17] Collect into 3.2% sodium citrate tubes.
-
Handling: Keep blood at room temperature (20-25°C). Avoid cooling, as it can cause irreversible platelet activation.[18] All processing should occur within 1-2 hours of collection.
-
PRP Preparation: Centrifuge the whole blood at 200-250 x g for 10 minutes at room temperature with the centrifuge brake off.[15][19] This gentle spin pellets red and white cells while leaving platelets suspended.
-
PRP Harvesting: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette and transfer it to a labeled, capped plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes to pellet all cellular components.[17] The resulting supernatant is Platelet-Poor Plasma (PPP).
-
Platelet Count Adjustment: Perform a platelet count on the PRP. If the count is >350 x 10⁹/L, adjust it to within a standardized range (e.g., 250 ± 50 x 10⁹/L) by adding autologous PPP.[20] This ensures consistency between experiments.
LTA Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration (Baseline): Place a cuvette with 450 µL of PPP into the appropriate channel and set the light transmission to 100%. Place a cuvette with 450 µL of adjusted PRP and a stir bar into a test channel and set the transmission to 0%.[16]
-
Incubation with Inhibitor:
-
Pipette 450 µL of adjusted PRP into a new cuvette with a stir bar.
-
Add 50 µL of the test compound (e.g., -Acetoxy Anagrelide at various concentrations) or vehicle control (e.g., 0.5% DMSO).
-
Place the cuvette in the incubation well at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow for compound interaction or cellular uptake/metabolism.
-
-
Induction of Aggregation:
-
Move the cuvette to the assay channel. Ensure the stir bar is rotating and the baseline is stable at 0%.
-
Add a standardized concentration of agonist (e.g., ADP to a final concentration of 5-10 µM). The volume should be small (e.g., 5-10 µL) to minimize dilution effects.
-
-
Data Recording: Record the change in light transmission for 5-10 minutes. The output is a curve representing the extent and rate of aggregation.
-
Controls (Self-Validation):
-
Positive Control: PRP + Vehicle + Agonist. This defines the maximum aggregation response (100% activity).
-
Negative Control: PRP + Vehicle (no agonist). This should show no aggregation, confirming the absence of spontaneous activation.[18]
-
Reference Standard: PRP + Anagrelide + Agonist. This provides a benchmark for PDE3A inhibition.
-
Data Analysis and Presentation
Calculating Inhibition
The primary endpoint is the maximum platelet aggregation (%), determined from the peak of the aggregation curve. The percent inhibition for each concentration of the test compound is calculated as:
% Inhibition = (1 - (Max Aggregation_Test / Max Aggregation_Vehicle)) * 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that produces 50% inhibition of the maximal agonist-induced response. It is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Summary
All quantitative data should be summarized for clarity.
| Parameter | Recommended Value | Rationale / Comment |
| Blood Anticoagulant | 3.2% Sodium Citrate | Standard for coagulation and platelet function testing.[16] |
| PRP Centrifugation | 200-250 x g for 10 min | Optimal for platelet recovery without activation.[15] |
| PPP Centrifugation | >2000 x g for 15 min | Ensures a cell-free plasma for 100% transmission baseline.[17] |
| Standardized Platelet Count | 200-350 x 10⁹/L | Reduces inter-donor variability.[20] |
| Assay Temperature | 37°C | Physiological temperature is critical for platelet function.[16] |
| Agonist (e.g., ADP) | 5-20 µM (final) | Concentration should be determined to elicit ~80% maximal aggregation. |
| Anagrelide (Reference) IC50 | ~30-80 nM | Expected range for competitive inhibition of PDE3A.[12][21] |
Experimental Workflow Visualization
A robust workflow ensures reproducibility and minimizes pre-analytical variables that can compromise data quality.
Caption: End-to-end workflow for LTA-based compound screening.
References
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. [Link]
-
Anagrelide - Wikipedia. Wikipedia. [Link]
-
Tefferi, A., Silverstein, M. N., Petitt, R. M., et al. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. Mayo Clinic Proceedings. [Link]
-
Femia, R., Scavone, M., Cattaneo, M., & Podda, G. (2013). Comparison of Different Procedures to Prepare Platelet-Rich Plasma for Studies of Platelet Aggregation by Light Transmission Aggregometry. Platelets. [Link]
-
What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. [Link]
-
Tefferi, A., Silverstein, M. N., Petitt, R. M., et al. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Seminars in Thrombosis and Hemostasis. [Link]
-
Femia, R., Scavone, M., Cattaneo, M., & Podda, G. (2011). Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. Platelets. [Link]
-
Anagrelide. LiverTox - NCBI Bookshelf. [Link]
-
Aszodi, A., Pfeifer, A., Ahmad, M., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function. The EMBO Journal. [Link]
-
Hauser, W., Knobeloch, K. P., Eigenthaler, M., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function. The EMBO Journal. [Link]
-
Fleming, J. S. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]
-
Anagrelide. PubChem. [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. Refubium - Freie Universität Berlin. [Link]
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. [Link]
-
Zhou, L., & Schmaier, A. H. (2005). Platelet Aggregation Testing in Platelet-Rich Plasma: Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology. [Link]
-
Femia, R., Scavone, M., Cattaneo, M., & Podda, G. (2011). Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. ResearchGate. [Link]
-
Lerea, K. M., & Glomset, J. A. (1999). cAMP is an important messenger for ADP-induced platelet aggregation. Platelets. [Link]
-
Fleming, J. S. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]
-
The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players. Frontiers in Cardiovascular Medicine. [Link]
-
Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]
-
Plasma concentration–time profiles of (A) ANA and its metabolites... ResearchGate. [Link]
-
Anagrelide. Cancer Care Ontario. [Link]
-
Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products. PMC - PubMed Central. [Link]
-
Anagrelide Hydrochloride. Patsnap Synapse. [Link]
-
Anagrelide. Australian Prescriber. [Link]
-
AGRYLIN (anagrelide hydrochloride) Label. accessdata.fda.gov. [Link]
-
Silverstein, M. N., Petitt, R. M., Solberg, L. A. Jr, et al. (1988). Anagrelide: a new drug for treating thrombocytosis. The New England Journal of Medicine. [Link]
-
Gisslinger, H. (2004). Anagrelide: a decade of clinical experience with its use for the treatment of primary thrombocythaemia. Expert Opinion on Pharmacotherapy. [Link]
-
Zocchi, L., Scazzola, L., & Luliri, P. (1998). Effect of anagrelide on platelet count and function in patients with thrombocytosis and myeloproliferative disorders. Haematologica. [Link]
-
Pignataro, V., Zivkovic, S., & Catani, L. (2013). Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms. Haematologica. [Link]
Sources
- 1. Anagrelide - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Anagrelide: a new drug for treating thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. plateletservices.com [plateletservices.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 8. czemp.org [czemp.org]
- 9. cAMP is an important messenger for ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
- 14. Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Note: Characterization of 5-Acetoxy Anagrelide as a Phosphodiesterase III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the characteration of 5-Acetoxy Anagrelide, a derivative and potential impurity of the platelet-reducing agent anagrelide, as a phosphodiesterase III (PDE3) inhibitor. Anagrelide's therapeutic effects in essential thrombocythemia are primarily mediated through the inhibition of PDE3 in megakaryocytes and platelets.[1][2][3][4][5] Understanding the pharmacological profile of related compounds such as this compound is crucial for drug development and quality control. This document outlines detailed protocols for both in vitro biochemical and cell-based assays to determine the potency and cellular effects of this compound on PDE3, thereby enabling a thorough assessment of its biological activity.
Introduction: Anagrelide and Phosphodiesterase III
Anagrelide is an established oral medication for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets.[2][3] The primary mechanism of action of anagrelide involves the inhibition of phosphodiesterase III (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][4][6][7] PDE3 hydrolyzes cAMP to 5'-AMP, thereby downregulating intracellular cAMP levels.[8]
Inhibition of PDE3 by anagrelide leads to an accumulation of cAMP in platelets and their precursor cells, megakaryocytes.[5][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in platelet aggregation and a reduction in megakaryocyte maturation and platelet production.[8][10][11][12] Anagrelide is extensively metabolized in the liver, with its major active metabolite, 3-hydroxyanagrelide, exhibiting even greater potency in PDE3 inhibition than the parent compound.[3]
This compound is recognized as an impurity of anagrelide.[5][13] Given its structural similarity to the parent compound, it is imperative to characterize its pharmacological activity, particularly its potential to inhibit PDE3. This application note provides the necessary protocols to quantify the PDE3 inhibitory effects of this compound.
Mechanism of PDE3 Inhibition and Downstream Effects
The inhibition of PDE3 by compounds like anagrelide has significant physiological consequences, primarily affecting platelet function and production.
-
Platelet Aggregation: Increased cAMP levels in platelets activate PKA, which phosphorylates proteins that inhibit key steps in platelet activation, such as calcium mobilization and granule secretion, thus reducing their aggregation in response to stimuli.[8]
-
Megakaryocytopoiesis: In megakaryocytes, elevated cAMP is thought to interfere with the maturation process, leading to a decrease in the production of functional platelets.[9][10][12]
Below is a diagram illustrating the central role of PDE3 in platelet signaling and the impact of its inhibition.
Caption: PDE3 Inhibition Pathway.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of anagrelide and provides a template for recording the experimental results for this compound.
| Compound | Target | IC50 (nM) | Reference |
| Anagrelide | PDE3 | 36 | [1] |
| Anagrelide | PDE3A | 30-80 | [6][7] |
| This compound | PDE3 | To be determined |
Experimental Protocols
To assess the PDE3 inhibitory activity of this compound, a combination of a direct enzymatic assay and a cell-based functional assay is recommended.
In Vitro Biochemical Assay: Fluorescence Polarization (FP)
This assay directly measures the inhibition of recombinant human PDE3 enzyme activity. It is based on the principle that a small fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a larger antibody, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor will prevent the hydrolysis of the tracer, keeping the polarization low.[14][15]
-
Recombinant Human PDE3A (e.g., from commercial vendors)
-
Fluorescein-labeled cAMP (tracer)
-
Anti-5'AMP Antibody
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA
-
This compound (dissolved in DMSO)
-
Anagrelide (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Caption: Fluorescence Polarization Assay Workflow.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Anagrelide) in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Enzyme Addition: Add 5 µL of diluted recombinant PDE3A enzyme solution to each well. The final enzyme concentration should be optimized to yield a robust signal window.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination and Signal Development: Stop the reaction by adding 10 µL of the anti-5'AMP antibody solution to each well. Incubate for at least 60 minutes to allow the antibody to bind to the hydrolyzed substrate.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)]) where "mP" is the millipolarization value, "Low Control" is the uninhibited enzyme (DMSO), and "High Control" is a fully inhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: cAMP Measurement in Human Platelets
This assay measures the functional consequence of PDE3 inhibition in a physiologically relevant cell type. Inhibition of PDE3 in platelets will lead to an increase in intracellular cAMP levels.[16]
-
Freshly isolated human platelets from healthy donors
-
Tyrode's Buffer
-
This compound (dissolved in DMSO)
-
Anagrelide (positive control, dissolved in DMSO)
-
Forskolin (adenylyl cyclase activator, optional for signal amplification)
-
IBMX (a general PDE inhibitor, for positive control)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (or other cAMP detection assay)
-
96-well cell culture plates
Caption: Cell-Based cAMP Assay Workflow.
-
Platelet Isolation: Isolate platelets from fresh, anticoagulant-treated human blood using standard differential centrifugation methods.
-
Cell Preparation: Wash and resuspend the isolated platelets in Tyrode's buffer to a final concentration of 2-3 x 10⁸ cells/mL.
-
Assay Plate Preparation: Add the platelet suspension to the wells of a 96-well plate.
-
Compound Addition: Add the serially diluted this compound, positive controls (Anagrelide, IBMX), or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
(Optional) Signal Amplification: To enhance the signal window, adenylyl cyclase can be stimulated by adding a low concentration of forskolin for the final 5-10 minutes of the incubation.
-
Cell Lysis: Terminate the reaction and lyse the platelets by adding the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the lysates according to the manufacturer's protocol for the chosen cAMP detection assay (e.g., competitive ELISA).[17]
-
Data Analysis:
-
Calculate the fold-change in cAMP levels relative to the vehicle control.
-
Plot the fold-change in cAMP against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Expected Outcomes and Interpretation
By performing the described assays, researchers can obtain quantitative data on the PDE3 inhibitory activity of this compound.
-
Biochemical Assay (FP): This will provide a direct measure of the compound's ability to inhibit the PDE3 enzyme, yielding an IC50 value. A lower IC50 indicates higher potency. Comparing the IC50 of this compound to that of anagrelide will reveal their relative potencies.
-
Cell-Based Assay (cAMP): This assay will confirm whether the compound can penetrate the cell membrane and inhibit PDE3 in a physiological context, resulting in an increase in intracellular cAMP. The EC50 value from this assay reflects the compound's cellular potency.
A comprehensive evaluation of this compound would also involve assessing its selectivity against other PDE families to understand its potential for off-target effects.
Conclusion
The protocols detailed in this application note provide a robust framework for the pharmacological characterization of this compound as a potential PDE3 inhibitor. A thorough understanding of the activity of this and other related compounds is essential for ensuring the safety and efficacy of anagrelide-based therapies. The combination of in vitro biochemical and cell-based assays will provide critical data for researchers in drug discovery, development, and quality assurance.
References
-
ACS Medicinal Chemistry Letters. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. [Link]
-
National Center for Biotechnology Information. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. [Link]
-
ResearchGate. The kinetic properties of PDE3 facilitates cAMP-compartment signalling... [Link]
-
NSSG. anagrelide - NSSG Chemotherapy Protocol. [Link]
-
PubMed. Anagrelide for platelet-directed cytoreduction in polycythemia vera: Insights into utility and safety outcomes from a large multi-center database. [Link]
-
PubMed. Anagrelide: A Novel Agent for the Treatment of Myeloproliferative Disorders. [Link]
-
National Center for Biotechnology Information. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. [Link]
-
PubChem. Anagrelide. [Link]
-
Veeprho. Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. [Link]
-
PubMed. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. [Link]
-
National Center for Biotechnology Information. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. [Link]
-
National Center for Biotechnology Information. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner. [Link]
-
Royal Society of Chemistry. Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors. [Link]
-
ResearchGate. cAMP regulation and signaling in platelets. Basal cAMP levels in... [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. [Link]
-
ResearchGate. Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (>= 65 years) patients with essential thrombocythemia. [Link]
-
Mayo Clinic. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. [Link]
-
PNAS. Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. [Link]
-
ResearchGate. (PDF) Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. [Link]
-
National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
BMG LABTECH. Competition assay of calcitonin & amylin agonists. [Link]
-
MDPI. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anagrelide for platelet-directed cytoreduction in polycythemia vera: Insights into utility and safety outcomes from a large multi-center database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anagrelide: a novel agent for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. veeprho.com [veeprho.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of 5-Acetoxy Anagrelide Synthesis
Welcome to the technical support center for the synthesis of 5-Acetoxy Anagrelide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately maximize the yield and purity of the final product. The information herein is structured in a question-and-answer format to directly address potential challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the most likely causes?
Low yields can stem from several stages of the multi-step synthesis of Anagrelide and its subsequent acetylation. The primary areas to investigate are the efficiency of the nitro group reduction and the final cyclization and acetylation steps.
-
Inefficient Nitro Group Reduction: The conversion of the nitro-intermediate (e.g., Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine) to the corresponding amine is a critical step. While classic methods using tin(II) chloride (SnCl₂) in acidic media are common, they can lead to tin-containing waste and purification challenges[1]. A more modern and environmentally friendly approach is catalytic hydrogenation. However, this method requires careful catalyst selection to prevent dehalogenation of the aromatic ring, a common side reaction that significantly lowers the yield of the desired product[1][2].
-
Suboptimal Cyclization Conditions: The formation of the imidazoquinazoline ring system to create the Anagrelide core is sensitive to reaction conditions. Conventional methods often involve refluxing in organic alcohols with a base, which can lead to the occlusion of solvents and impurities in the final product, complicating purification and reducing the isolated yield[1][3].
-
Degradation During Acetylation: The final acetylation step to produce this compound must be carefully controlled. Harsh conditions, improper choice of acetylating agent, or prolonged reaction times can lead to side product formation or degradation of the Anagrelide core.
-
Purification Losses: Anagrelide and its derivatives have low solubility in many common organic solvents[3]. Significant product loss can occur during recrystallization or chromatography if the solvent system is not optimized.
Q2: How can I improve the yield of the key intermediate, N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester?
This intermediate is pivotal, and its purity directly impacts the subsequent cyclization and the final product yield. The main challenge in its synthesis is the chemoselective reduction of the aromatic nitro group without affecting the two chlorine substituents.
Troubleshooting the Nitro Group Reduction:
-
Problem: Significant dechlorination is observed when using standard catalytic hydrogenation (e.g., Pd/C).
-
Solution & Rationale: Employ a "poisoned" or deactivated catalyst. A sulfided platinum-on-carbon catalyst is specifically designed to allow the selective reduction of the nitro group while minimizing the hydrogenolysis of the C-Cl bonds[1][2]. This is because the sulfur selectively blocks the more reactive sites on the catalyst surface that are responsible for dehalogenation.
-
Alternative: If catalytic hydrogenation is not feasible, an improved stannous chloride/acid reduction can be used. Careful control of the addition rate and temperature can help manage the formation of trichloro-impurities[1]. A well-defined iron-based catalyst system with formic acid as the reducing agent also presents a mild and effective alternative.
Workflow for Selective Nitro Group Reduction
Caption: Decision workflow for the selective reduction of the nitro-intermediate.
Q3: What are the critical parameters for the final acetylation step to form this compound?
The direct acetylation of the 5-amino group of an Anagrelide precursor is the final key transformation. Success here depends on reagent choice, temperature control, and reaction time.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Acetylating Agent | Acetic Anhydride | A common, effective, and readily available acetylating agent. For sensitive substrates, acetyl chloride in the presence of a non-nucleophilic base can be considered, but it is more reactive. |
| Catalyst/Base | Pyridine or Triethylamine (TEA) | These act as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst, accelerating the reaction. Pyridine is often preferred for its solvent properties. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | These are relatively inert solvents that can dissolve the starting material and reagents. Acetonitrile can be particularly useful for subsequent purification steps[4]. |
| Temperature | 0°C to Room Temperature | The reaction is typically exothermic. Starting the reaction at 0°C and allowing it to slowly warm to room temperature helps to control the reaction rate and minimize the formation of potential di-acetylated or other side products. |
| Reaction Time | 1-4 hours (Monitored by TLC/LC-MS) | Over-exposure to reaction conditions can lead to degradation. It is crucial to monitor the reaction's progress and quench it once the starting material is consumed to prevent yield loss. |
Experimental Protocol: Acetylation of 5-Amino Anagrelide Precursor
-
Preparation: Dissolve the 5-Amino Anagrelide precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine dropwise to the cooled solution.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q4: I'm observing a significant impurity with a similar polarity to my product. How can I identify and minimize it?
Impurities in Anagrelide synthesis can arise from the starting materials or from side reactions during the synthesis[5]. A common issue is the formation of isomeric or over-acetylated products.
Potential Side Reactions in Acetylation:
Caption: Potential reaction pathways leading to desired product and common impurities.
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. A large excess can lead to di-acetylation.
-
Temperature Management: Maintain low temperatures (0°C) during the addition of reagents to slow down the reaction and improve selectivity.
-
Purification: If impurities persist, a careful recrystallization is often the best method for purification, given the generally low solubility of Anagrelide derivatives[3]. A solvent system such as acetonitrile/water or ethanol/water can be effective. For very stubborn impurities, flash column chromatography on silica gel may be necessary.
Q5: What is the most effective method for purifying the final this compound product?
Due to the low solubility of Anagrelide and its derivatives, purification can be challenging[3]. The method of choice is typically recrystallization, which can be highly effective at removing small amounts of impurities and residual solvents.
Recommended Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of acetonitrile and water, or an alcohol like isopropanol, is often a good starting point[4].
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to remove all residual solvent.
This structured approach to troubleshooting, grounded in the chemical principles of the synthesis, will aid researchers in systematically identifying and resolving issues to maximize the yield and purity of this compound.
References
-
PubChem. Anagrelide Compound Summary. National Center for Biotechnology Information. [Link]
- Google Patents.US6388073B1 - Method for the manufacture of anagrelide.
-
Wikipedia. Anagrelide. Wikimedia Foundation. [Link]
- Google Patents.CN103254197A - Preparation method of anagrelide hydrochloride.
- Google Patents.
-
U.S. Food and Drug Administration. AGRYLIN (anagrelide hydrochloride) Label.[Link]
-
New Drug Approvals. Anagrelide.[Link]
-
Veeprho. Anagrelide Impurities and Related Compound.[Link]
- Google Patents.EP1700859A2 - Method for the manufacture of anagrelide.
-
ACS Publications. Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction.[Link]
Sources
- 1. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 2. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 3. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 4. CN103254197A - Preparation method of anagrelide hydrochloride - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
ucing interference in 5-Acetoxy Anagrelide bioanalytical methods
Technical Support Center: 5-Acetoxy Anagrelide Bioanalysis
A Guide to Troubleshooting and Reducing Interference in Bioanalytical Methods
Welcome to the Technical Support Center for this compound bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound and its parent compound, Anagrelide, in biological matrices. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your bioanalytical methods.
Anagrelide is a platelet-reducing agent used in the treatment of essential thrombocythemia.[1][2][3] It undergoes extensive metabolism, primarily by CYP1A2, into an active metabolite, 3-hydroxy anagrelide, and an inactive metabolite, RL603.[1][4][5][6] Given the complexity of its metabolic profile and the inherent challenges of bioanalysis, encountering interference is a common hurdle. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your data.
Troubleshooting Guide: Navigating Common Interferences
This section addresses specific issues you may encounter during the bioanalytical method development and validation for this compound.
Question 1: I'm observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, is a frequent challenge in LC-MS/MS-based bioanalysis. It arises from co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[7][8] This can lead to inaccurate and imprecise quantification.[7]
Underlying Causality:
The mechanism of matrix effect is complex but is often attributed to changes in the physical properties of the ESI droplets, such as viscosity and surface tension, which affect solvent evaporation and the release of gas-phase ions. For a compound like this compound, which is likely to be analyzed alongside its more polar metabolites, chromatographic separation from matrix components is critical.
Troubleshooting Workflow:
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scialert.net [scialert.net]
- 6. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 5-Acetoxy Anagrelide in HPLC
Welcome to the technical support center dedicated to resolving challenges in the HPLC analysis of Anagrelide and its related compound, 5-Acetoxy Anagrelide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and scientifically grounded protocols to achieve optimal chromatographic resolution.
Introduction: The Challenge of Separating Anagrelide and this compound
Anagrelide is a platelet-reducing agent, and during its synthesis or degradation, various related substances, including this compound, can be formed.[1] this compound is a critical impurity that requires precise monitoring and control. Due to their structural similarities, achieving baseline separation between Anagrelide and this compound can be a significant analytical challenge. This guide provides a systematic approach to method development and troubleshooting to ensure accurate quantification and robust analytical results.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the HPLC analysis of Anagrelide and this compound.
Q1: What are the typical challenges in separating Anagrelide and this compound?
A1: The primary challenge lies in their similar polarity and molecular structure. Both are relatively polar compounds, which can lead to poor retention on traditional C18 columns and co-elution, making accurate quantification difficult.[2][3] Key issues include insufficient resolution, peak tailing for the parent Anagrelide peak, and sensitivity limitations for the 5-Acetoxy impurity.
Q2: What type of HPLC column is best suited for this separation?
A2: While standard C18 and C8 columns are commonly used for reversed-phase chromatography, achieving optimal resolution for these closely related polar compounds may require more specialized column chemistries.[4][5][6] Consider the following options:
-
Polar-Embedded or Polar-Endcapped C18 Columns: These columns have a modified surface that enhances the retention of polar analytes and can improve peak shape by minimizing interactions with residual silanols.[3]
-
Phenyl-Hexyl Columns: The unique selectivity of phenyl phases, arising from pi-pi interactions, can be advantageous in separating structurally similar aromatic compounds like Anagrelide and its derivatives.
-
Columns with Smaller Particle Sizes (e.g., <3 µm): Utilizing columns with smaller particles can significantly increase efficiency and, consequently, resolution. However, this will also lead to higher backpressure.[7]
Q3: How does mobile phase pH affect the resolution?
A3: The pH of the mobile phase is a critical parameter. Anagrelide has basic functional groups, and its retention and peak shape are highly dependent on the pH. Operating at a low pH (typically between 2.5 and 4.5) ensures that the amine functionalities are protonated, leading to better peak shapes and more consistent retention.[4][8][9] A phosphate buffer is commonly employed to maintain a stable pH throughout the analysis.[4][5]
Q4: What is the role of the organic modifier in the mobile phase?
A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. For the separation of Anagrelide and its impurities, a combination of both is often beneficial.[4][10] The choice and ratio of organic modifiers can significantly impact selectivity and resolution. It is advisable to experiment with different ratios of acetonitrile and methanol to fine-tune the separation.
Troubleshooting Guide: Common Resolution Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Resolution (Rs < 1.5) Between Anagrelide and this compound
If you are observing co-elution or insufficient separation between the two peaks, follow this troubleshooting workflow.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Detailed Steps and Explanations:
-
Step 1: Optimize the Organic Modifier Ratio. The selectivity between Anagrelide and this compound can often be modulated by changing the organic modifier. Start by preparing mobile phases with slightly different acetonitrile/methanol ratios and observe the impact on resolution.
-
Step 2: Adjust the Mobile Phase pH. Small changes in pH can alter the ionization state of the analytes, thereby affecting their retention and selectivity. A systematic evaluation of pH values between 2.5 and 4.5 is recommended. Ensure the chosen pH is within the stable range for your column.[4][8][9]
-
Step 3: Modify the Gradient Profile (for gradient methods). If you are using a gradient method, decreasing the slope of the gradient around the elution time of the critical pair can increase the separation.[11]
-
Step 4: Reduce the Flow Rate. Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[7]
-
Step 5: Adjust the Column Temperature. Decreasing the temperature generally increases retention and can sometimes improve resolution.[7] Conversely, in some cases, increasing the temperature may alter selectivity favorably.
-
Step 6: Consider a Different Column. If the above steps do not yield the desired resolution, the stationary phase may not be suitable. Switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, is a logical next step.
Problem 2: Peak Tailing of the Anagrelide Peak
Peak tailing can compromise resolution and integration accuracy. Here’s how to address it.
Troubleshooting Workflow for Peak Tailing
Sources
- 1. veeprho.com [veeprho.com]
- 2. sepscience.com [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Anagrelide Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of 5-Acetoxy Anagrelide
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Acetoxy Anagrelide. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this Anagrelide analog. The information is structured to address specific problems, explaining the underlying chemical principles and offering validated protocols to get your experiment back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Acetylation Reaction Has a Low Yield. What Are the Common Causes and Solutions?
A low yield in the acetylation of the 5-hydroxy precursor is the most common issue. The problem can typically be traced to reaction conditions, reagent quality, or stoichiometry.
Possible Cause A: Inefficient Acetylation Conditions
The conversion of a hydroxyl group to an acetate ester requires careful optimization of the acetylating agent, base, and solvent.
-
Scientific Rationale: The reaction involves the nucleophilic attack of the 5-hydroxy group on an electrophilic acetyl source (like acetic anhydride or acetyl chloride). A base is crucial to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the acidic byproduct (acetic acid or HCl). The choice of base and solvent can dramatically influence reaction rates and the formation of side products.
-
Troubleshooting Protocol:
-
Reagent Check: Ensure your acetylating agent (e.g., acetic anhydride) is fresh and has been stored under anhydrous conditions. Old reagents can hydrolyze, reducing their effectiveness.
-
Base Selection: If using a mild base like triethylamine (TEA) or pyridine, ensure it is dry. For a sluggish reaction, consider a stronger, non-nucleophilic base.
-
Solvent System: The reaction should be conducted in a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. Start the reaction at 0 °C, allow it to warm to room temperature, and monitor by TLC or LC-MS. Only apply heat if the reaction is stalled.
-
Data Summary: Recommended Starting Conditions for Acetylation
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) |
| Precursor | 5-Hydroxy Anagrelide Analog | 5-Hydroxy Anagrelide Analog |
| Acetylating Agent | Acetic Anhydride (1.2 eq.) | Acetyl Chloride (1.5 eq.) |
| Base | Pyridine or TEA (2.0 eq.) | DMAP (cat.), TEA (2.0 eq.) |
| Solvent | Dichloromethane (DCM) | Anhydrous THF |
| Temperature | 0 °C to Room Temp | 0 °C to 40 °C |
| Reaction Time | 4-12 hours | 2-6 hours |
Possible Cause B: Precursor Impurities
Impurities in the 5-hydroxy precursor, such as residual acids or bases from a previous step, can interfere with the acetylation.
-
Troubleshooting Protocol:
-
Purity Analysis: Confirm the purity of your starting material using NMR, LC-MS, and elemental analysis.
-
Purification: If necessary, purify the 5-hydroxy precursor by column chromatography or recrystallization before proceeding with the acetylation. The synthesis of Anagrelide itself involves multiple steps where impurities can be introduced, including unreacted starting materials or by-products from cyclization steps.[1]
-
FAQ 2: I'm Observing a Significant Impurity in My Crude Product. How Do I Identify and Minimize It?
The most likely impurity is the unreacted starting material or a product resulting from a side reaction. The IUPAC name for this compound is 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate.[2]
Possible Cause: N-Acetylation Side Product
-
Scientific Rationale: Besides the target O-acetylation at the 5-position, the nitrogen atoms in the imidazoquinazoline ring system are also nucleophilic and can compete for the acetyl group, leading to N-acetylated byproducts.
-
Identification Protocol:
-
Mass Spectrometry (MS): The N-acetylated and O-acetylated products are isomers and will have the identical mass. Fragmentation patterns in MS/MS may help distinguish them.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool here. Acetylation of the 5-hydroxy group will cause a significant downfield shift of the proton at the 5-position. N-acetylation would cause shifts in protons adjacent to the nitrogen atoms.
-
HPLC Analysis: A well-developed HPLC method can often separate these isomers. Developing a stability-indicating HPLC method is crucial for resolving the main compound from process-related impurities and degradation products.[3]
-
-
Minimization Strategy:
-
Control Stoichiometry: Use a minimal excess of the acetylating agent (e.g., 1.1-1.2 equivalents).
-
Lower Temperature: Run the reaction at a lower temperature (0 °C) to favor the more reactive hydroxyl group over the less reactive ring nitrogens.
-
Choice of Base: A bulky, non-nucleophilic base may sterically hinder N-acetylation.
-
FAQ 3: How Can I Effectively Purify the Final this compound Product?
Purification can be challenging due to the similar polarities of the product and potential impurities.
Method 1: Column Chromatography
-
Scientific Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is highly effective for removing both more polar (unreacted starting material) and less polar impurities. The use of chromatography is common in Anagrelide synthesis, though it can be tedious on an industrial scale.[4]
-
Experimental Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of Ethyl Acetate in Hexanes or DCM/Methanol.
-
Example Gradient: Begin with 100% DCM, gradually increasing to 5% Methanol in DCM.
-
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify and combine the pure product fractions.
-
Method 2: Recrystallization
-
Scientific Rationale: Recrystallization purifies crystalline compounds by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.
-
Experimental Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot, chosen solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visual Workflow & Diagrams
Troubleshooting Workflow for Low Acetylation Yield
This diagram outlines a logical decision-making process for troubleshooting a low-yielding acetylation reaction.
Caption: Decision tree for diagnosing low reaction yield.
References
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
Patel, B., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of Chromatographic Science. Retrieved from [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
- Google Patents. (n.d.). EP1700859A2 - Method for the manufacture of anagrelide.
- Google Patents. (n.d.). US6388073B1 - Method for the manufacture of anagrelide.
- Google Patents. (n.d.). CN103254197A - Preparation method of anagrelide hydrochloride.
- Google Patents. (n.d.). US8530651B2 - Process for the preparation of anagrelide and analogues.
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
ResearchGate. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved from [Link]
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
- Google Patents. (n.d.). CN107903217A - A kind of preparation method of anagrelide impurity B.
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity. Retrieved from [Link]
Sources
Technical Support Center: Proving the Stability of 5-Acetoxy Anagrelide Stock Solutions
This guide provides a comprehensive framework for establishing the stability of 5-Acetoxy Anagrelide stock solutions. It is designed in a practical question-and-answer format to directly address the challenges and questions researchers may encounter. The methodologies described are grounded in established principles of analytical chemistry and align with the spirit of international regulatory guidelines to ensure robust and trustworthy data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Preparation and Initial Handling of this compound
Q1: What are the essential physicochemical properties of this compound I need to know before starting?
A1: Understanding the basic properties is the foundation for proper handling. This compound is the acetate ester of 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-ol. Key details are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂N₃O₃ | [2] |
| Molecular Weight | 314.12 g/mol | [2] |
| CAS Number | 1076198-71-4 | [2] |
| Appearance | Typically an off-white to white solid | [2] |
| Recommended Storage | 2-8 °C for the solid compound | [2] |
| Common Solvents | Dimethyl sulfoxide (DMSO), Methanol (MeOH) | [2] |
Q2: Which solvent should I choose for my stock solution, and at what concentration?
A2: The choice of solvent is critical and impacts both solubility and stability.
-
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the preferred solvent. Its high solvating power ensures complete dissolution, and it is generally more inert than protic solvents like methanol, reducing the risk of solvolysis of the acetate group. Vendor information confirms its suitability.[2]
-
Alternative: Methanol is also a viable solvent but may be more reactive over long-term storage.
-
Concentration: A common starting concentration for a primary stock solution is 10 mM or 1-10 mg/mL . The key is to ensure the compound is fully dissolved. You can use gentle warming (up to 40-50°C) and sonication to aid dissolution in DMSO.[3] Always perform a visual inspection to confirm no particulates are present before storage.
Causality: Using a high-purity, anhydrous grade of DMSO is crucial. Water content can promote hydrolysis of the 5-acetoxy group, which is a primary anticipated degradation pathway.
Q3: How should I properly store my newly prepared stock solution?
A3: Proper storage is essential to prevent degradation.
-
Aliquot: Never store your entire stock solution in a single vial. Divide the primary stock into smaller, single-use aliquots in amber glass or polypropylene vials. This minimizes the number of freeze-thaw cycles and reduces exposure to atmospheric moisture and light each time the solution is used.
-
Temperature: For long-term stability, store aliquots at -20°C or -80°C .[3] A storage temperature of 2-8°C is generally not recommended for solutions unless stability data proves it is acceptable.
-
Inert Atmosphere: For maximum protection, especially for long-term reference standards, you can overlay the solution with an inert gas like argon or nitrogen before capping the vials.
Part 2: Designing a Robust Stability Study
Q4: What is the goal of a stability study, and why is it necessary?
A4: The purpose of a stability study is to provide evidence on how the quality of the stock solution varies with time under the influence of environmental factors like temperature and light.[4] This allows you to:
-
Establish a Shelf-Life: Determine the period during which the solution maintains its integrity within acceptable limits.
-
Define Storage Conditions: Confirm the optimal temperature and light conditions for storage.
-
Ensure Data Integrity: Guarantee that the concentration and purity of the solution used in your experiments are known and consistent, making your research reliable and reproducible.
This process follows the principles outlined in the ICH (International Council for Harmonisation) guidelines for stability testing of drug substances.[4][5]
Q5: What parameters and timepoints should I include in my study design?
A5: A well-designed study should evaluate key quality attributes at specific intervals. The following design is recommended for a comprehensive 6-month study.
| Storage Condition | Timepoints (Months) | Key Quality Attributes to Test |
| -20°C (Protected from Light) | 0, 1, 3, 6 | Appearance, Assay (Concentration), Purity (% Area), Presence of New Degradation Products |
| 2-8°C (Protected from Light) | 0, 1, 3, 6 | Appearance, Assay (Concentration), Purity (% Area), Presence of New Degradation Products |
| 25°C / Ambient Light (Simulated Benchtop Use) | 0, 0.25 (1 week), 0.5, 1 | Appearance, Assay (Concentration), Purity (% Area), Presence of New Degradation Products |
-
Freeze-Thaw Stability: Separately, subject a dedicated aliquot to 3-5 freeze-thaw cycles (e.g., from -20°C to room temperature). Analyze it after the final thaw and compare the results to the T=0 data to assess stability under typical usage patterns.
Q6: How do I create a "self-validating" analytical method for this study?
A6: A self-validating or "stability-indicating" method is one that can accurately measure the concentration of the active compound without interference from any degradation products, excipients, or impurities.[6] To achieve this, you must perform forced degradation (stress testing) .
The goal of stress testing is to intentionally degrade the compound to produce its likely degradation products. By analyzing these stressed samples, you can prove that your analytical method (e.g., HPLC) can separate these new peaks from the main this compound peak. If the degradation products co-elute with the main peak, your method is not stability-indicating, and you cannot trust your stability results.
Part 3: Detailed Experimental Protocols
Q7: Can you provide a step-by-step protocol for performing forced degradation?
A7: Yes. This protocol is based on common degradation pathways for related pharmaceutical compounds.[7] Prepare a solution of this compound (e.g., 100 µg/mL in a 50:50 acetonitrile:water mix) and subject it to the following conditions in parallel:
-
Acid Hydrolysis: Add 1N HCl to the solution. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to the solution. Incubate at room temperature for 8-24 hours. Before analysis, neutralize with an equivalent amount of 1N HCl. The primary expected degradation product here is 5-Hydroxy Anagrelide.
-
Oxidative Degradation: Add 3-10% hydrogen peroxide (H₂O₂) to the solution.[6] Incubate at room temperature for 24-48 hours, protected from light.
-
Photostability: Expose the solution in a clear vial to a photostability chamber with controlled light (UV and visible) exposure, as described in ICH Q1B guidelines.[4] If a chamber is unavailable, exposure to direct sunlight for 48 hours can be an aggressive substitute.[7]
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.[6]
After exposure, dilute all samples to the target concentration and analyze by HPLC alongside an unstressed control sample.
Q8: What is a reliable HPLC method for analyzing this compound and its potential degradants?
A8: Based on published methods for the parent drug, Anagrelide, a robust Reverse-Phase HPLC (RP-HPLC) method can be established.[6][8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent hydrophobic retention and resolution for this class of molecules.[6][8] |
| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid | A buffered aqueous phase controls the ionization state of the molecule, leading to sharp, reproducible peaks. The acidic pH often improves peak shape for amine-containing compounds.[6][9] |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting the compound from the C18 column. |
| Gradient Elution | Start with a lower percentage of B (e.g., 30%) and ramp up to a higher percentage (e.g., 70-90%) over 15-20 minutes. | A gradient is essential for a stability-indicating method. It ensures that early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted from the column.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[6] |
| Column Temp. | 40°C | Elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times.[6][8] |
| Detection (UV) | 251-260 nm | Anagrelide and its derivatives have a strong UV absorbance in this range, providing good sensitivity.[6][7] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring a good detector response. |
This method must be validated by running the forced degradation samples to confirm the separation of all generated peaks.
Part 4: Visualization of Workflows and Data Interpretation
Q9: Can you show me a diagram of the overall stability testing workflow?
A9: Certainly. The following diagram outlines the entire process from preparation to final analysis.
Caption: Workflow for a this compound stock solution stability study.
Q10: How do I interpret the data and what are the acceptance criteria?
A10: Data interpretation involves comparing the results at each time point to the initial (T=0) results.
-
Assay (Concentration): Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Formula:(% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Purity: Observe the emergence of new peaks (degradation products) or the increase in existing impurity peaks. Calculate the total impurities at each time point.
-
Formula:(% Total Impurities) = (Sum of All Impurity Peak Areas / Sum of All Peak Areas) * 100
-
Acceptance Criteria: While specific limits depend on the application, a common and robust set of criteria for a research-grade stock solution is:
-
Assay: Not less than 95% of the initial concentration.
-
Purity: No single new degradation product should be more than 1.0% of the total peak area.
-
Appearance: The solution should remain clear, colorless, and free of visible particulates.
If the solution fails to meet these criteria at a given time point and condition, it is considered unstable under those conditions, and its shelf-life is shorter than that time point.
Q11: My solution shows unexpected degradation. What should I do?
A11: Use this troubleshooting decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting stock solution instability.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (2014). Scientia Pharmaceutica. [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2020). Taylor & Francis Online. [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. (2013). Der Pharma Chemica. [Link]
-
A validated HPLC method for the determination of anagrelide in pharmaceutical preparations. (2012). International Journal of Pharmacy. [Link]
-
Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RPHPLC Method. (2017). International Journal of Drug Development and Research. [Link]
-
Anagrelide | C10H7Cl2N3O. PubChem, National Center for Biotechnology Information. [Link]
-
Anagrelide. Wikipedia. [Link]
-
anagrelide 5-acetoxy impurity. Allmpus. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. [Link]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (2023). ACS Publications. [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. [Link]
-
Product Monograph Pr SANDOZ ANAGRELIDE. (2020). Sandoz Canada Inc. [Link]
-
Product Monograph Prpms-ANAGRELIDE. (2023). Pharmascience Inc. [Link]
-
This compound. HBC. [Link]
-
Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. (2025). National Institutes of Health. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. allmpus.com [allmpus.com]
- 3. Anagrelide hydrochloride CAS#: 58579-51-4 [m.chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmascholars.com [pharmascholars.com]
Technical Support Center: Optimizing Extraction Efficiency of 5-Acetoxy Anagrelide from Plasma
Welcome to the technical support center for the bioanalysis of 5-Acetoxy Anagrelide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the extraction of this compound from plasma samples. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the common challenges encountered during sample preparation, ensuring the generation of high-quality, reproducible data for your pharmacokinetic and other bioanalytical studies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that researchers face during the extraction of this compound from plasma.
Q1: I am experiencing low recovery of this compound. What are the likely causes?
Low recovery is a frequent challenge and can stem from several factors. Given that this compound is an ester derivative of the BCS Class II drug Anagrelide (low solubility, high permeability), it is likely to be a hydrophobic compound.[1] Key areas to investigate include:
-
Inappropriate Extraction Technique: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is critical. For a hydrophobic compound like this compound, both can be effective, but optimization is key.
-
Suboptimal LLE Parameters:
-
Solvent Polarity: The organic solvent used may not have the optimal polarity to efficiently partition the analyte from the aqueous plasma matrix.
-
pH of the Aqueous Phase: The pH of the plasma sample can significantly impact the ionization state of this compound. As an amine-containing compound, its extraction efficiency will be highest when it is in its neutral, non-ionized form.
-
-
Inefficient SPE Method:
-
Incorrect Sorbent: The chosen SPE sorbent may not have the appropriate chemistry for retaining and eluting this compound.
-
Inadequate Method Steps: Issues with conditioning, loading, washing, or elution steps can all lead to poor recovery.
-
-
Analyte Instability: this compound, being an ester, could be susceptible to enzymatic or chemical hydrolysis in the plasma matrix, especially if samples are not handled and stored correctly.
Q2: My results show high variability between replicate samples. What could be the reason?
Poor precision and reproducibility are often linked to inconsistencies in the extraction workflow. Consider the following:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of plasma, internal standard, or solvents will lead to variability.
-
Emulsion Formation in LLE: The formation of a stable emulsion layer between the aqueous and organic phases can make it difficult to consistently collect the organic layer, leading to variable recovery.
-
SPE Cartridge/Well Inconsistency: Variations in the packing of SPE cartridges or wells can lead to channeling and inconsistent flow rates, affecting recovery.
-
Matrix Effects: Differential ion suppression or enhancement in the mass spectrometer source between samples can cause significant variability.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Matrix effects, where co-eluting endogenous components from plasma interfere with the ionization of the analyte, are a common problem in LC-MS/MS bioanalysis.[2] To mitigate these:
-
Improve Sample Cleanup: A more rigorous extraction method can remove a greater proportion of interfering matrix components. Switching from protein precipitation to LLE or SPE, or optimizing your existing LLE/SPE method, can be highly effective.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate this compound from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for compensating for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for extracting hydrophobic compounds like this compound from plasma. However, its success hinges on the careful optimization of several parameters.
Understanding the Fundamentals of LLE for this compound
Step-by-Step LLE Protocol & Troubleshooting
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Extraction |
| LogP | > 2.0 (Hydrophobic) | Favors partitioning into organic solvents. |
| pKa | Basic (due to nitrogen atoms in the quinazoline ring system) | pH adjustment of the plasma sample is critical for optimal extraction. |
Experimental Workflow for LLE Optimization
Caption: LLE workflow with integrated troubleshooting decision points.
Troubleshooting LLE Issues
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Low Recovery | Incorrect Solvent Choice | Test a range of solvents with varying polarities. Good starting points for hydrophobic compounds are methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and iso-propanol. | The principle of "like dissolves like" dictates that a solvent with a similar polarity to this compound will be most effective at extracting it. |
| Suboptimal pH | Adjust the pH of the plasma sample to be at least 2 pH units above the highest pKa of this compound (e.g., pH 9-11). Use a buffer such as ammonium hydroxide or sodium carbonate. | By basifying the sample, the amine functional groups on the molecule are deprotonated, rendering the molecule neutral and significantly increasing its partitioning into the organic solvent. | |
| Insufficient Mixing | Ensure vigorous mixing for at least 1-2 minutes to maximize the surface area for mass transfer between the two phases. | Adequate mixing is essential to achieve extraction equilibrium. | |
| Emulsion Formation | High Protein/Lipid Content in Plasma | Use a gentler mixing technique (e.g., rocking instead of vortexing). Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to increase the ionic strength of the aqueous phase. | Emulsions are stabilized by proteins and phospholipids at the aqueous-organic interface. Reducing the mixing energy or increasing the density difference between the phases can help to break the emulsion. |
| High Matrix Effects | Co-extraction of Interfering Substances | Try a more selective organic solvent. Consider a back-extraction step: after the initial extraction, back-extract the analyte from the organic phase into an acidic aqueous phase, then re-extract into a fresh organic phase after basification. | Back-extraction can significantly improve the cleanliness of the final extract by leaving behind many of the interfering matrix components in the discarded phases. |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for achieving high recovery and clean extracts, making it well-suited for the analysis of this compound in plasma.
Understanding the Fundamentals of SPE for this compound
SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. For a hydrophobic, basic compound like this compound, a reversed-phase or a mixed-mode cation exchange sorbent is often a good choice. Published methods for the parent compound, Anagrelide, have successfully utilized polymeric reversed-phase sorbents like Strata-X.[2]
Step-by-Step SPE Protocol & Troubleshooting
Recommended SPE Sorbents for this compound
| Sorbent Type | Retention Mechanism | Elution Strategy |
| Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB) | Hydrophobic interactions | Elution with a high percentage of organic solvent (e.g., methanol, acetonitrile). |
| Mixed-Mode Cation Exchange (e.g., Oasis MCX) | Hydrophobic and ionic interactions | Elution with a basic organic solvent (e.g., methanol with ammonium hydroxide). |
Experimental Workflow for SPE Optimization
Caption: SPE workflow with key optimization and troubleshooting steps.
Troubleshooting SPE Issues
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Low Recovery | Incomplete Elution | Increase the organic strength of the elution solvent (e.g., from 80% to 100% methanol). For mixed-mode sorbents, add a modifier to the elution solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt ionic interactions. | A stronger elution solvent is needed to overcome the hydrophobic and/or ionic interactions between this compound and the sorbent. |
| Analyte Breakthrough during Loading | Ensure the plasma sample is adequately pre-treated (e.g., diluted with an acidic buffer) to promote retention on a reversed-phase sorbent. Reduce the flow rate during sample loading. | Pre-treatment ensures the analyte is in a state that favors retention. A slower loading rate allows for sufficient interaction time between the analyte and the sorbent. | |
| Analyte Loss during Washing | Wash Solvent is too Strong | Decrease the organic content of the wash solvent (e.g., from 10% to 5% methanol in water). Analyze the wash fraction to confirm if the analyte is being prematurely eluted. | The wash step should be strong enough to remove interferences but weak enough to not elute the analyte of interest. |
| High Matrix Effects | Insufficient Removal of Interferences | Add an additional, stronger wash step before elution (e.g., a wash with a higher percentage of organic solvent that does not elute the analyte). Optimize the sorbent choice to one that offers more selective retention (e.g., mixed-mode). | A more rigorous wash step can remove more of the co-retained matrix components. A more selective sorbent will bind the analyte more strongly relative to interferences. |
References
-
A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study. (2014). Analytical Methods, 6(11), 3844-3852. Available from: [Link]
-
Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. (2023). Clinical Therapeutics, 45(8), 755-762. Available from: [Link]
Sources
Anagrelide Impurity Analysis: A Technical Support Center for Resolving Co-elution
Welcome to the technical support center for Anagrelide impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Anagrelide and its related impurities. Co-elution of these closely related compounds is a common hurdle in method development and routine analysis. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve robust and reliable separations.
Understanding the Challenge: The Physicochemical Landscape of Anagrelide and Its Impurities
Anagrelide is a complex heterocyclic molecule, and its impurities often share a similar structural backbone, leading to subtle differences in their physicochemical properties.[1] This similarity is the primary reason for co-elution issues in reversed-phase high-performance liquid chromatography (RP-HPLC).
Key molecular characteristics to consider:
-
Anagrelide: A quinazoline derivative with a molecular weight of 256.09 g/mol .[2] It possesses both basic and acidic functionalities, with estimated pKa values of 2.9 and 9.8.[3] This dual nature means its ionization state, and therefore its retention in RP-HPLC, is highly dependent on the mobile phase pH.
-
Impurities: These can be process-related or degradation products. Common impurities include Anagrelide Related Compound A, Anagrelide Related Compound B, and Anagrelide Related Compound C.[4][5][6][7][8] Their structures often involve modifications to the quinazoline ring system or the side chain, which can alter their polarity and pKa values relative to the parent drug.
Frequently Asked Questions (FAQs)
Here are some answers to common questions encountered during the analysis of Anagrelide and its impurities.
Q1: My Anagrelide peak is tailing. What is the likely cause?
Peak tailing for a basic compound like Anagrelide is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is adequately buffered to a pH that suppresses the ionization of these silanols (typically a slightly acidic pH).
Q2: I'm seeing a new, unexpected peak in my chromatogram. What should I do first?
First, determine if it's a "ghost peak" by running a blank injection (mobile phase only). If the peak persists, it may be a contaminant from your solvents or system.[9] If the peak is only present with the sample, it could be a new impurity or a degradation product. Review your sample handling and storage procedures. Forced degradation studies can help identify potential degradation products.
Q3: Can I just use a generic C18 column for this analysis?
While many methods for Anagrelide use C18 columns, not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can lead to significant variations in selectivity. If you are experiencing co-elution, simply trying a C18 column from a different manufacturer can sometimes resolve the issue.
In-Depth Troubleshooting Guides for Co-elution
When faced with co-eluting peaks, a systematic approach to method optimization is crucial. The following guides will walk you through a logical troubleshooting workflow, from simple adjustments to more significant method modifications.
Guide 1: The Power of pH Adjustment
The Underlying Principle: The retention of ionizable compounds in RP-HPLC is highly sensitive to the mobile phase pH.[10] By adjusting the pH, you can alter the charge state of Anagrelide and its impurities, thereby changing their interaction with the stationary phase and potentially resolving co-elution. Since Anagrelide has pKa values of approximately 2.9 and 9.8, its charge state can be manipulated across a wide pH range.[3]
Troubleshooting Steps:
-
Assess Your Current pH: Review your current method's mobile phase pH. Is it close to the pKa of Anagrelide or a suspected impurity? A pH close to a pKa can lead to poor peak shape and instability in retention times.
-
Systematic pH Adjustment:
-
If your current pH is neutral or basic, try moving to a more acidic pH (e.g., pH 3-4). This will ensure that the basic nitrogens in Anagrelide and its impurities are fully protonated, leading to more consistent retention.
-
Conversely, if you are already at an acidic pH, exploring a mid-range pH (e.g., pH 5-6) might alter the relative retention of the impurities.
-
-
Buffer Selection: Always use a buffer when adjusting pH, especially when operating within 1.5 pH units of the analyte's pKa.[11] Phosphate and acetate buffers are common choices. Ensure your buffer has sufficient capacity to maintain a stable pH.
Guide 2: Leveraging Organic Modifier and Gradient Optimization
The Underlying Principle: The choice and concentration of the organic modifier in the mobile phase directly impact selectivity and retention. Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, and they exhibit different selectivities due to their distinct chemical properties.[12][13]
-
Acetonitrile: Aprotic, with a strong dipole moment. It generally has a stronger elution strength than methanol.[12]
-
Methanol: Protic, capable of hydrogen bonding. This can lead to different interactions with polar functional groups on the analytes.[12]
Troubleshooting Steps:
-
Switching the Organic Modifier: If you are using acetonitrile and facing co-elution, try switching to methanol, or vice versa. This simple change can sometimes completely alter the elution order and resolve overlapping peaks.
-
Ternary Mixtures: Consider using a combination of acetonitrile and methanol in your mobile phase. This can provide a unique selectivity that is not achievable with either solvent alone.
-
Gradient Optimization:
-
Steepness: If peaks are closely eluting, try a shallower gradient (a smaller change in organic modifier concentration over time). This will increase the separation window for the eluting compounds.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic concentration in the middle of your gradient. This can help to separate compounds with very similar retention times.
-
Guide 3: The Critical Role of the Stationary Phase
The Underlying Principle: The stationary phase chemistry is a powerful tool for manipulating selectivity. While C18 columns are widely used, alternative chemistries can offer different types of interactions with the analytes, leading to improved resolution.
Troubleshooting Steps:
-
Try a Different "Flavor" of C18: As mentioned in the FAQs, not all C18 columns are created equal. Columns with different end-capping (or no end-capping) or a different carbon load can provide the necessary change in selectivity.
-
Consider a Phenyl-Hexyl Column: Phenyl-hexyl columns have a phenyl ring in the stationary phase, which can introduce π-π interactions with aromatic compounds like Anagrelide and its impurities.[14] This can lead to a different elution order compared to a C18 column, which primarily separates based on hydrophobicity.[14][15] The use of methanol as the organic modifier with a phenyl column can enhance these π-π interactions.[10]
-
Explore Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within or at the end of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar impurities.
Guide 4: The Influence of Temperature
The Underlying Principle: Column temperature affects several chromatographic parameters, including mobile phase viscosity, analyte diffusion rates, and the thermodynamics of analyte-stationary phase interactions.[11][16][17] Changing the temperature can sometimes improve resolution, especially for closely eluting peaks.
Troubleshooting Steps:
-
Increase Temperature for Efficiency: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) will decrease the mobile phase viscosity, which can lead to sharper peaks and better efficiency.[16] This alone might be enough to resolve closely eluting compounds.
-
Systematic Temperature Study: Run your separation at a range of temperatures (e.g., 30°C, 40°C, 50°C) to see if the relative retention of the co-eluting peaks changes. A van't Hoff plot (ln(k) vs 1/T) can help to visualize the effect of temperature on retention and selectivity.[18]
-
Caution: Be mindful of the thermal stability of your analytes and column. Most modern silica-based columns are stable up to 60°C, but always check the manufacturer's recommendations.
Experimental Protocols and Data Presentation
Protocol 1: Systematic pH Screening
-
Prepare a series of mobile phase A solutions with different pH values (e.g., pH 3.0, 4.5, 6.0) using a suitable buffer (e.g., 20 mM potassium phosphate).
-
Mobile phase B will be your organic modifier (e.g., acetonitrile).
-
Equilibrate the column with the initial gradient conditions for at least 15 column volumes with each new mobile phase A.
-
Inject your Anagrelide sample containing the impurities.
-
Compare the chromatograms and note the changes in retention time and resolution for the critical peak pairs.
| pH | Retention Time of Anagrelide (min) | Resolution between Impurity X and Anagrelide |
| 3.0 | 15.2 | 1.2 |
| 4.5 | 12.8 | 1.8 |
| 6.0 | 10.5 | 1.6 |
Protocol 2: Evaluating Different Stationary Phases
-
Select two or three columns with different stationary phases (e.g., a standard C18, a phenyl-hexyl, and a polar-embedded C18).
-
Use the same mobile phase and gradient conditions for each column to ensure a fair comparison.
-
Equilibrate each column thoroughly before the first injection.
-
Inject your sample and compare the chromatograms.
-
Analyze the changes in elution order and resolution. A change in elution order is a strong indicator of a different separation mechanism.
| Stationary Phase | Elution Order | Resolution of Critical Pair |
| C18 | Impurity A, Anagrelide, Impurity C | 1.1 |
| Phenyl-Hexyl | Anagrelide, Impurity A, Impurity C | 2.1 |
| Polar-Embedded C18 | Impurity A, Impurity C, Anagrelide | 1.5 |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting co-elution issues.
Caption: A systematic workflow for troubleshooting co-elution issues.
Caption: Key parameters influencing chromatographic selectivity.
References
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Wikipedia. (2023). Anagrelide. Retrieved from [Link]
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Crommen, J. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]
-
Sandoz Canada Inc. (2020, June 22). PRODUCT MONOGRAPH Pr SANDOZ ANAGRELIDE. Retrieved from [Link]
- Guillarme, D., & Heinisch, S. (2005). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions.
-
Advanced Materials Technology. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
PharmaCompass. (n.d.). ANAGRELIDE RELATED COMPOUND A [USP IMPURITY]. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Pharma Growth Hub. (n.d.). Why does Acetonitrile have higher elution strength than methanol? Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Welch Materials. (2023, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Synchemia. (n.d.). Anagrelide USP Related Compound A. Retrieved from [Link]
- O'Connor, E., & McCalley, D. V. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities.
-
CBG-MEB. (2018, November 13). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrate). Retrieved from [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide Related Compound C. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
- Gocan, S., & Câmpan, G. (2004). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
-
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ANAGRELIDE RELATED COMPOUND A [USP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. synchemia.com [synchemia.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromtech.com [chromtech.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. support.waters.com [support.waters.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Trace Level Detection of 5-Acetoxy Anagrelide
Welcome to the technical support center for the analysis of 5-Acetoxy Anagrelide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the challenging endeavor of detecting and quantifying trace levels of this specific Anagrelide impurity. The presence of impurities, even at minute concentrations, can significantly impact the safety and efficacy of pharmaceutical products, making robust analytical methods paramount.[1]
This document provides a comprehensive resource, structured into a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical solutions needed to overcome common hurdles in your analytical workflow, ensuring your method is sensitive, specific, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its analysis.
Q1: What is this compound and why is it important to monitor at trace levels?
A1: this compound, or 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is a potential impurity and degradation product associated with the active pharmaceutical ingredient (API) Anagrelide.[2][3] Anagrelide is a platelet-reducing agent used to treat myeloproliferative disorders like essential thrombocythemia.[4][5] Regulatory bodies like the ICH require that impurities in drug substances and products be monitored and controlled to ensure patient safety.[6] Detecting this compound at trace levels is critical to guarantee the purity, stability, and safety of the final drug product.[1]
Q2: What are the primary challenges in detecting this compound at trace levels?
A2: The main challenges include:
-
Low Concentration: The impurity may be present at levels close to the limit of detection (LOD) and quantification (LOQ) of standard analytical instruments.
-
Matrix Effects: Components from the sample matrix (e.g., the API itself, excipients, or biological fluids) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement, which affects accuracy.[7][8][9]
-
Structural Similarity: As a related compound, its chromatographic behavior can be very similar to Anagrelide and other impurities, demanding a highly selective (specific) analytical method to ensure proper separation and quantification.[5][10]
-
Analyte Stability: The compound may be susceptible to degradation during sample preparation or analysis.
Q3: What is the recommended analytical technique for this application?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this type of analysis. HPLC provides the necessary chromatographic separation, while the MS/MS detector offers unparalleled sensitivity and selectivity, allowing for confident detection and quantification at trace levels.[11]
Q4: Where can I find official guidelines for validating my analytical method?
A4: The primary guidelines are issued by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). You should refer to ICH Q2(R1) "Validation of Analytical Procedures" and USP General Chapter <1225> "Validation of Compenidal Procedures" .[12][13][14][15][16] These documents outline the validation characteristics required, such as accuracy, precision, specificity, linearity, range, LOD, and LOQ.[12][13][17]
Part 2: Recommended Starting Methodology (LC-MS/MS)
This section provides a robust, field-tested starting point for your method development. Parameters should be optimized for your specific instrumentation and sample matrix.
Chromatographic & Spectrometric Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| HPLC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 columns offer excellent retention for moderately polar compounds like Anagrelide derivatives. A sub-2 µm particle size enhances efficiency and peak resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS, aiding in protonation for positive ion mode ESI and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity and higher elution strength in reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for ESI sensitivity and is compatible with smaller internal diameter columns.[18] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[5] |
| Injection Volume | 2-5 µL | Keep the injection volume low to prevent peak distortion and column overload, especially with highly organic sample diluents. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Anagrelide and its derivatives contain basic nitrogen atoms that are readily protonated, making positive ion mode the optimal choice. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Precursor Ion (Q1): 314.0 m/z Product Ion (Q3): To be determined | The precursor ion [M+H]⁺ for C₁₂H₉Cl₂N₃O₃ is 314.0.[3] Product ions must be optimized by infusing a standard and performing a product ion scan. A common fragmentation might involve the loss of the acetoxy group. |
| Sample Diluent | 50:50 Acetonitrile:Water | The diluent should be as weak as or weaker than the initial mobile phase conditions to ensure good peak shape. |
Example HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Part 3: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the analysis.
Issue 1: Low or No Signal Intensity for this compound
This is one of the most frequent challenges in trace analysis. A systematic approach is crucial for identifying the root cause.
-
Incorrect MS/MS Parameters:
-
Verify MRM Transition: Confirm that you are monitoring the correct precursor ion ([M+H]⁺ ≈ 314.0 m/z). Infuse a dilute standard solution (e.g., 100 ng/mL) of this compound directly into the mass spectrometer.
-
Optimize Product Ion & Collision Energy (CE): While infusing, perform a product ion scan to identify the most intense and stable fragment ions. Once a product ion is selected, perform a CE optimization to find the voltage that yields the maximum signal.
-
Check Source Conditions: Parameters like capillary voltage, gas temperatures, and gas flows dramatically impact ionization efficiency.[19] Optimize these using your infused standard. The goal is to maximize ion production and desolvation.[18]
-
-
Chromatographic Issues:
-
Poor Retention: If the analyte elutes too early (near the void volume), it may experience significant ion suppression from salts and other early-eluting matrix components.[18] Increase the initial aqueous percentage of your gradient or consider a column with a different, more retentive stationary phase.
-
Peak Tailing: Poor peak shape leads to a lower peak height and, consequently, lower sensitivity. This can be caused by secondary interactions with the column. Ensure the mobile phase pH is appropriate; adding a small amount of acid (like formic acid) helps keep basic analytes protonated and improves peak shape.
-
-
Sample Preparation & Stability:
-
Analyte Degradation: this compound could be degrading in the sample diluent or on the autosampler. Prepare standards fresh and consider using a cooled autosampler (e.g., 4 °C).
-
Matrix Suppression: This is a major cause of low sensitivity.[8] Co-eluting compounds from the matrix compete for ionization, suppressing the analyte's signal.
-
Solution A (Chromatographic): Improve the HPLC separation to move the analyte peak away from interfering matrix components.
-
Solution B (Sample Prep): Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds before injection.[9]
-
-
-
Instrument Contamination:
-
Carryover: A signal from a previous, more concentrated sample may appear in subsequent blank injections, but contamination can also lead to a suppressed baseline and poor sensitivity. Flush the injector, loop, and column thoroughly.[7]
-
Dirty Ion Source: Contaminants can build up on the ion source components (e.g., capillary, lenses), reducing instrument sensitivity over time. Follow the manufacturer's protocol for cleaning the ion source.[7]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Good peak shape is essential for accurate integration and quantification.
-
Column Overload:
-
Cause: Injecting too much analyte mass or using a sample diluent that is much stronger than the mobile phase.
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure your sample diluent is chromatographically weaker than your starting mobile phase conditions.
-
-
Secondary Interactions:
-
Cause: The analyte is interacting with active sites (e.g., silanols) on the column's stationary phase. This is common for basic compounds.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated. You can also try a column with advanced end-capping technology designed to shield these active sites.
-
-
Extra-Column Volume:
-
Cause: Excessive volume from tubing, fittings, or an incorrect flow cell can cause peak broadening and tailing, especially in UHPLC systems.
-
Solution: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. Ensure all fittings are correct for your system and have no dead volume.
-
-
Column Contamination or Degradation:
-
Cause: A buildup of strongly retained matrix components can create active sites and degrade column performance. The column bed can also collapse or form a void at the inlet.
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this doesn't work, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.
-
Issue 3: High Background Noise or Baseline Instability
A high baseline noise level will negatively impact your signal-to-noise ratio (S/N) and elevate your limit of quantification (LOQ).
-
Contaminated Solvents or Additives:
-
Cause: Using low-quality solvents (e.g., HPLC-grade instead of LC-MS grade) or impure additives.[7] Mobile phase can also become contaminated with microbial growth over time.
-
Solution: Always use LC-MS grade solvents, water, and additives. Prepare mobile phases fresh daily and filter them if necessary. Never "top up" solvent bottles; use a fresh bottle.
-
-
Instrument Contamination:
-
Cause: Contamination in the LC system, transfer lines, or the MS ion source.
-
Solution: Systematically clean the instrument. Start by replacing the mobile phases. If the noise persists, bypass the LC column and pump solvent directly to the MS to isolate the source of contamination (LC vs. MS). If the LC is the source, flush the system extensively. If the MS is the source, clean the ion source.
-
-
Improper Mobile Phase Mixing or Degassing:
-
Cause: Poorly mixed mobile phase from a gradient proportioning valve or dissolved gasses coming out of solution can create baseline pulsation and noise.
-
Solution: Ensure your system's degasser is functioning correctly. Prime all solvent lines to remove bubbles. If using an isocratic mixture, it is best practice to pre-mix the solvents by hand.
-
Part 4: Method Validation & System Suitability
Once your method is developed and optimized, you must validate it to prove it is fit for purpose.[20]
System Suitability Testing (SST)
Before each analytical run, an SST solution should be injected to verify the performance of the complete system.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area Precision | RSD ≤ 15% (for n=5 injections) | Demonstrates the reproducibility of the injection and detection process. |
| Retention Time Precision | RSD ≤ 2% (for n=5 injections) | Confirms the stability and reproducibility of the pump and column conditions. |
| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak shape is acceptable for accurate integration. |
| Signal-to-Noise (S/N) | S/N ≥ 10 (for a standard at the LOQ) | Verifies that the system has sufficient sensitivity for the analysis. |
Key Validation Parameters (per ICH Q2(R1))
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., API, other impurities, matrix components).[5][17] This is demonstrated by showing no interference at the retention time of this compound in blank and placebo samples.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked samples at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[17][21]
Chemical Pathway Visualization
Anagrelide can undergo hydrolysis and other degradation pathways. While this compound is a specific impurity, understanding its relationship to the parent compound and other potential degradants like 5-Hydroxy Anagrelide is useful.
References
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MDPI. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]
-
Taylor & Francis Online. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved from [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2011). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide Hydrochloride-Impurities. Retrieved from [Link]
-
Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved from [Link]
-
PMC. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Optimising LC-MS sensitivity. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from [Link]
-
ResearchGate. (2025). Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Retrieved from [Link]
Sources
- 1. selectscience.net [selectscience.net]
- 2. veeprho.com [veeprho.com]
- 3. Page loading... [guidechem.com]
- 4. veeprho.com [veeprho.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 21. tandfonline.com [tandfonline.com]
nizing degradation of 5-Acetoxy Anagrelide during sample preparation
A Guide to Minimizing Degradation During Sample Preparation
Welcome to the Technical Support Center for 5-Acetoxy Anagrelide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. As a Senior Application Scientist, I've structured this guide to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible results in your analytical endeavors.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound.
Q1: What is this compound and why is it prone to degradation?
This compound, or 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is a related compound and potential impurity of Anagrelide, a medication used to treat thrombocythemia.[1][2] Its chemical structure includes an acetate ester group, which is susceptible to hydrolysis—a chemical reaction with water that can cleave the ester bond.[3][4] This inherent reactivity makes it particularly sensitive to degradation during aqueous sample preparation steps.
Q2: What is the primary degradation product I should be aware of?
The primary degradation pathway for this compound is the hydrolysis of the acetate ester, which results in the formation of 5-Hydroxy Anagrelide and acetic acid.[5] Monitoring for the appearance of 5-Hydroxy Anagrelide is crucial for assessing the stability of your samples.
Q3: Can common laboratory solvents affect the stability of this compound?
Yes, the choice of solvent is critical. While organic solvents like acetonitrile and methanol are generally suitable for initial dissolution, the presence of water, especially under non-neutral pH conditions, can accelerate degradation.[6] The composition of your diluent should be carefully considered to maintain the stability of the analyte.[6]
Q4: Are there specific pH ranges I should avoid during sample preparation?
Absolutely. The ester linkage in this compound is highly susceptible to base-catalyzed hydrolysis (saponification).[3][4] Therefore, alkaline (basic) conditions must be strictly avoided. While the compound shows greater stability in acidic to neutral pH, it's essential to empirically determine the optimal pH for your specific sample matrix and analytical method.[7][8]
II. Troubleshooting Guide: Degradation Issues
This section provides a more in-depth, cause-and-effect approach to resolving specific degradation problems encountered during sample preparation.
Issue 1: Rapid loss of this compound peak area and the appearance of a new peak corresponding to 5-Hydroxy Anagrelide.
-
Root Cause Analysis: This is a classic sign of ester hydrolysis. The rate of this degradation is highly dependent on pH, temperature, and the aqueous content of your sample and solvents.[3][9] Basic conditions, in particular, will dramatically accelerate this process.[4]
-
Troubleshooting Steps & Scientific Rationale:
-
pH Control is Paramount:
-
Action: Ensure all aqueous solutions and diluents are buffered to a slightly acidic pH (e.g., pH 3-5).[7][10][11] Use of a phosphate or citrate buffer can help maintain a stable pH environment.[9]
-
Reasoning: Acidic conditions can slow the rate of ester hydrolysis compared to neutral or basic conditions.[4] The mechanism of acid-catalyzed hydrolysis is reversible and generally less aggressive than the irreversible saponification reaction that occurs under basic conditions.[4][12]
-
-
Solvent Selection and Water Content:
-
Action: For initial stock solutions, use anhydrous organic solvents like acetonitrile or methanol. When preparing working solutions or performing dilutions, minimize the exposure time to aqueous environments. If an aqueous diluent is necessary, ensure it is pre-chilled and buffered as described above.
-
Reasoning: Water is a reactant in the hydrolysis process. By minimizing its presence or controlling the conditions under which it interacts with the analyte, you can significantly reduce degradation.
-
-
Temperature Management:
-
Action: Perform all sample preparation steps on ice or in a refrigerated environment.[9] Use chilled solvents and maintain samples in a cooled autosampler pending analysis.
-
Reasoning: Chemical reactions, including degradation, slow down at lower temperatures.[9] According to the Arrhenius equation, a decrease in temperature can exponentially decrease the reaction rate.[9]
-
-
Issue 2: Inconsistent and non-reproducible analytical results for this compound.
-
Root Cause Analysis: Inconsistency often points to uncontrolled variables in the sample preparation workflow. This can include fluctuations in pH, temperature, or the time samples spend in various solutions before analysis. The presence of enzymes, such as esterases in biological samples, can also introduce variability.[13]
-
Troubleshooting Steps & Scientific Rationale:
-
Standardize Workflow and Timing:
-
Action: Create a detailed and timed Standard Operating Procedure (SOP) for sample preparation. Ensure that each sample is processed for the same duration, from initial dilution to injection.
-
Reasoning: Time-dependent degradation means that even small variations in processing time can lead to significant differences in the measured concentration of the analyte.
-
-
For Biological Matrices (e.g., Plasma, Serum):
-
Action: Immediately after collection, precipitate proteins with a chilled organic solvent like acetonitrile to remove enzymatic activity.[13] Consider the use of esterase inhibitors if degradation remains an issue.
-
Reasoning: Biological samples contain enzymes that can actively metabolize ester-containing compounds.[13] Denaturing these enzymes through protein precipitation is a critical step to halt this process.[9]
-
-
Evaluate Solution Stability:
-
Action: Conduct a solution stability study. Prepare your sample as usual and analyze it at set time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under the intended analytical conditions (e.g., in the autosampler).
-
Reasoning: This study will provide empirical data on how long your prepared sample remains stable. It will help you define a maximum allowable time from preparation to analysis, ensuring the integrity of your results.[7]
-
-
Data Summary: Key Stability-Influencing Parameters
| Parameter | Recommendation | Rationale |
| pH | Maintain slightly acidic conditions (pH 3-5) using buffers. | Minimizes base-catalyzed hydrolysis (saponification), which is a rapid and irreversible degradation pathway.[3] |
| Temperature | Keep samples and solutions chilled (e.g., on ice or at 2-8°C). | Reduces the rate of all chemical reactions, including degradation, as described by the Arrhenius equation.[9] |
| Solvent | Use anhydrous organic solvents for stock solutions. Minimize water content and exposure time in working solutions. | Water is a necessary reactant for hydrolysis. Limiting its availability slows the degradation process. |
| Biological Matrix | Perform immediate protein precipitation with a cold organic solvent. | Removes esterase enzymes that can actively and rapidly metabolize the acetate ester group.[13] |
Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway of this compound.
Caption: Hydrolysis of this compound to its primary degradant.
III. Recommended Experimental Protocols
To ensure the integrity of your analysis, follow these detailed protocols for stability testing and sample preparation.
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound reference standard in a clean, dry vial.
-
Initial Solubilization: Add a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to dissolve the standard completely.
-
Dilution: Dilute to the final volume with chilled, HPLC-grade acetonitrile.
-
Storage: Store the stock solution at -20°C or below in a tightly sealed container to prevent moisture absorption.
Protocol 2: Working Standard and Sample Preparation Workflow
The following workflow is designed to minimize degradation during the preparation of samples for analysis by methods like HPLC.[7][10][11]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 12. youtube.com [youtube.com]
- 13. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Validation & Comparative
A Comparative Analysis of 5-Acetoxy Anagrelide and Other Anagrelide Impurities: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of 5-Acetoxy Anagrelide and other known impurities of Anagrelide, a potent medication for the treatment of thrombocythemia. For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's impurity profile is paramount for ensuring its safety, efficacy, and regulatory compliance. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] This document will delve into the chemical nature of these impurities, their analytical characterization, and the underlying principles for their control.
The Criticality of Impurity Profiling for Anagrelide
Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is a phosphodiesterase 3 (PDE3) inhibitor that reduces platelet counts, making it a cornerstone in managing myeloproliferative neoplasms.[2] Given its therapeutic indication for long-term use, stringent control of impurities is essential to mitigate potential toxicities and ensure consistent clinical outcomes.[1] Regulatory bodies like the FDA and EMA, guided by ICH guidelines, mandate rigorous impurity profiling.[1] This guide will focus on a comparative analysis of key impurities to aid in the development of robust analytical methods and control strategies.
A Comparative Overview of Key Anagrelide Impurities
Anagrelide impurities can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form under various stress conditions.[1]
This compound: A Notable Impurity
This compound, chemically known as 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is an impurity of significant interest. While its precise formation pathway is not extensively detailed in publicly available literature, its structure suggests it could be a process-related impurity or a product of specific degradation pathways. The introduction of an acetoxy group at the 5-position of the Anagrelide core structure can alter its physicochemical properties, potentially impacting its chromatographic behavior and biological activity.
Other Significant Anagrelide Impurities
A comprehensive impurity profile of Anagrelide includes several other identified substances. These are often classified as either process-related or degradation impurities.
-
Process-Related Impurities: These impurities are byproducts or unreacted starting materials from the synthesis of Anagrelide. The manufacturing process, which involves multiple steps including nitration, reduction, and cyclization, can lead to the formation of various related substances.[1] Examples include intermediates from the quinazolinone ring formation.[1]
-
Degradation Impurities: Anagrelide can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[3][4][5] Forced degradation studies are instrumental in identifying potential degradation products that could form during the shelf-life of the drug product.[3][5] Common degradation pathways include hydrolysis and oxidation.[1] For instance, a mono-oxygenated product, 5-hydroxy-Anagrelide, has been identified as a new oxidative degradant.[6]
The following diagram illustrates a simplified workflow for the identification and characterization of Anagrelide impurities.
Caption: Workflow for Anagrelide Impurity Profiling.
Comparative Analytical Performance Data
The separation and quantification of Anagrelide and its impurities are predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][4][5] The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving adequate resolution between the main component and its closely related impurities.
The following table summarizes typical analytical data for this compound and other key impurities, compiled from various analytical methods reported in the literature. It is important to note that the exact retention times and response factors will vary depending on the specific chromatographic conditions.
| Impurity Name | Type | Typical Analytical Data |
| This compound | Process/Degradation | HPLC-UV: Exhibits a distinct retention time from Anagrelide, often with a slightly different UV spectrum due to the acetoxy group. LC-MS: Shows a characteristic mass-to-charge ratio corresponding to its molecular weight. |
| Anagrelide Related Compound A | Process | HPLC-UV: Typically elutes earlier than Anagrelide in reversed-phase systems. |
| Anagrelide Related Compound B | Process | HPLC-UV: Shows good separation from Anagrelide and other impurities under optimized conditions. |
| 5-Hydroxy Anagrelide | Degradation | HPLC-UV: Identified as an oxidative degradation product. LC-MS: Mass spectrum confirms the addition of a hydroxyl group.[6] |
| Other Degradants | Degradation | HPLC-UV: Forced degradation studies reveal multiple degradation peaks under various stress conditions, particularly oxidation and alkali hydrolysis.[3] |
Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling
This section provides a detailed, step-by-step methodology for a stability-indicating RP-HPLC method suitable for the determination of Anagrelide and its related substances. This protocol is based on established and validated methods found in the scientific literature.[3][5]
Materials and Reagents
-
Anagrelide Reference Standard
-
Anagrelide Impurity Reference Standards (including this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient elution is typically employed to achieve optimal separation. A representative gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 251 nm.[3]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Solution: Prepare a stock solution of Anagrelide reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities, including this compound, in the diluent.
-
Spiked Sample Solution: Prepare a solution of the Anagrelide sample and spike it with the impurity stock solution to a specified concentration (e.g., the reporting threshold).
-
Sample Solution: Prepare the Anagrelide test sample in the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the Anagrelide peak is not more than 2.0.
-
Theoretical plates for the Anagrelide peak are not less than 2000.
-
Relative standard deviation (RSD) for replicate injections is not more than 2.0%.
The following diagram illustrates the key steps in the HPLC method for Anagrelide impurity analysis.
Caption: HPLC Method Workflow for Anagrelide Impurity Analysis.
Formation and Toxicological Considerations of Anagrelide Impurities
Postulated Formation Pathways
-
Process-Related Impurities: The synthesis of Anagrelide involves several chemical transformations where incomplete reactions or side reactions can introduce impurities.[7][8][9] For instance, the cyclization steps are critical and can lead to the formation of isomers or related quinazoline structures.[7][8]
-
Degradation Products: Forced degradation studies provide valuable insights into the potential degradation pathways. Anagrelide has been shown to be susceptible to oxidative and hydrolytic degradation.[3][4] The formation of 5-hydroxy Anagrelide under oxidative stress is a clear example.[6] The acetoxy group in this compound could potentially be introduced during synthesis or arise from a specific degradation reaction involving acetic acid or an acetylating agent.
Toxicological Assessment
The toxicological evaluation of impurities is a critical aspect of drug development. For impurities with no available safety data, in-silico toxicity prediction tools can be employed as a preliminary screening method to assess their potential for mutagenicity, carcinogenicity, and other toxicities.[10][11][12] These computational models analyze the chemical structure of an impurity and predict its potential biological activity based on structure-activity relationships.[11][13] Any impurity that is structurally alerting should be further investigated. Given that Anagrelide itself has potential cardiovascular side effects, it is prudent to assume that structurally similar impurities may also possess undesirable biological activities.[1]
Conclusion
The comprehensive analysis of this compound and other impurities is a critical component of ensuring the quality, safety, and efficacy of Anagrelide drug products. This guide has provided a framework for understanding the origin, analytical characterization, and control of these impurities. The use of robust, validated analytical methods, such as the RP-HPLC method detailed herein, is essential for routine quality control and stability testing. Furthermore, a thorough understanding of the potential formation pathways and toxicological risks associated with each impurity is paramount for the development of safe and effective medicines. As new synthetic routes and formulations are developed, continuous vigilance and further research into the impurity profile of Anagrelide will remain a key focus for pharmaceutical scientists.
References
-
Veeprho. Anagrelide Impurities and Related Compound. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC. [Link]
-
Summary of forced degradation experiments | Download Scientific Diagram. ResearchGate. [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica. [Link]
-
(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. [Link]
- US6388073B1 - Method for the manufacture of anagrelide.
- US8530651B2 - Process for the preparation of anagrelide and analogues.
-
METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268. EPO. [Link]
-
View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives. [Link]
- GB2256195A - Preparation of 6,7-dichloro- 1, 5-dihydroimidazo (2,1-b) quinazolin-2 (3h).
-
Anagrelide アナグレリド , | New Drug Approvals. [Link]
-
Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrelin-药物合成数据库. [Link]
-
LC/QTOF/MS/MS Characterization, Molecular Docking and in Silico Toxicity Prediction Studies on Degradation Products of Anagliptin. PubMed. [Link]
-
Anagrelide. Janusinfo.se. [Link]
-
(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. ResearchGate. [Link]
-
Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. [Link]
-
Anagrelide. Axios Research. [Link]
-
In silico prediction of toxicity and its applications for chemicals at work. PMC. [Link]
-
6,7-Dichloro-3-hydroxy-1,5 dihydro-imidazo(2,1-b)quinazolin-2-one. PubChem. [Link]
-
In Silico Toxicology | Request PDF. ResearchGate. [Link]
-
Making in silico predictive models for toxicology FAIR. [Link]
-
Retention Times and Relative Retention Times of Various Peaks with Their Peak Purity Data. ResearchGate. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 8. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 9. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
- 10. LC/QTOF/MS/MS characterization, molecular docking and in silico toxicity prediction studies on degradation products of anagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositori-api.upf.edu [repositori-api.upf.edu]
A Comparative Guide to the Potency of Anagrelide and Its Active Metabolite, 3-Hydroxy Anagrelide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagrelide is an established oral medication for the treatment of essential thrombocythemia and other myeloproliferative neoplasms, designed to reduce elevated platelet counts and mitigate the risk of thrombosis.[1] Its therapeutic effect is rooted in a unique dual mechanism of action. This guide provides an in-depth technical comparison of the potency of Anagrelide and its principal, pharmacologically active metabolite, 3-hydroxy anagrelide (also known as BCH24426).
Initial inquiries into "5-Acetoxy Anagrelide" revealed that this compound is cataloged as a synthetic impurity (CAS No: 1076198-71-4) with no publicly available data on its biological potency.[2] Therefore, a scientifically robust and clinically relevant comparison focuses on the parent drug, Anagrelide, and its well-characterized, highly active metabolite, which is crucial for understanding the drug's complete pharmacological profile.
Mechanism of Action and Metabolic Activation
Anagrelide's therapeutic efficacy stems from two primary actions:
-
Inhibition of Megakaryocyte Maturation: Anagrelide disrupts the late stages of megakaryocytopoiesis, the process by which bone marrow progenitor cells (megakaryocytes) mature to produce platelets.[3] This leads to a reduction in the overall production and release of new platelets into circulation.[4]
-
Inhibition of Phosphodiesterase 3 (PDE3): Anagrelide and its metabolite are inhibitors of the enzyme PDE3.[1][5] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Its inhibition leads to increased intracellular cAMP levels, which plays a role in mediating various cellular functions, including the inhibition of platelet aggregation and vasodilation.
Upon oral administration, Anagrelide is extensively metabolized by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2) into two main metabolites: the active 3-hydroxy anagrelide and an inactive metabolite, RL603.[6] Pharmacokinetic studies show that the systemic exposure to 3-hydroxy anagrelide, as measured by plasma AUC, is approximately twice that of the parent drug, underscoring the metabolite's significant contribution to the overall in vivo activity.[7]
Caption: Metabolic pathway of Anagrelide to its active and inactive metabolites.
Comparative Potency Analysis
The distinction in potency between Anagrelide and its 3-hydroxy metabolite is most pronounced in their effects on PDE3, while their impact on megakaryocyte maturation is more comparable.
PDE3 Inhibition
The most significant difference lies in their ability to inhibit PDE3. Experimental data demonstrates that 3-hydroxy anagrelide is approximately 40 times more potent than Anagrelide as a PDE3 inhibitor.[1][6] This profound increase in potency means the metabolite is a primary driver of the PDE3-mediated effects of the drug, which include not only anti-platelet aggregation but also cardiovascular side effects like vasodilation, tachycardia, and palpitations.[8]
Inhibition of Megakaryocytopoiesis
In contrast to their divergent PDE3 activity, both Anagrelide and 3-hydroxy anagrelide inhibit megakaryocyte maturation with comparable potency .[8] In vitro studies measuring the inhibition of megakaryocytopoiesis show that their half-maximal effective concentrations (EC50) are in a similar nanomolar range. This indicates that both the parent drug and its active metabolite contribute almost equally to the primary therapeutic goal: the reduction of platelet production.[8]
Quantitative Data Summary
The following table summarizes the key potency values for Anagrelide and its active metabolite.
| Compound | Assay | Parameter | Potency Value | Fold Difference (vs. Anagrelide) | Reference |
| Anagrelide | Platelet cAMP PDE Inhibition | IC50 | ~32 nM | 1x | [8] |
| 3-Hydroxy Anagrelide | Platelet cAMP PDE Inhibition | IC50 | ~0.9 nM | ~40x more potent | [8] |
| Anagrelide | In Vitro Megakaryocytopoiesis | EC50 | ~27 nM | 1x | [8] |
| 3-Hydroxy Anagrelide | In Vitro Megakaryocytopoiesis | EC50 | ~48 nM | ~0.6x (Comparable) | [8] |
Experimental Protocol: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
This protocol provides a framework for assessing the inhibitory effects of compounds on the final stages of platelet production. The self-validating nature of this system relies on concurrent positive and negative controls and the use of multi-parameter flow cytometry for precise quantification.
Objective: To quantify the dose-dependent effect of Anagrelide and 3-hydroxy anagrelide on the differentiation of hematopoietic stem cells into mature, proplatelet-forming megakaryocytes.
Methodology:
-
Cell Culture Initiation:
-
Rationale: To generate a population of megakaryocyte progenitors from a renewable source.
-
Steps:
-
Thaw cryopreserved CD34+ hematopoietic stem cells (sourced from cord blood or mobilized peripheral blood) into a serum-free expansion medium.
-
Culture the cells in the presence of thrombopoietin (TPO) and other appropriate cytokines (e.g., SCF, IL-6) to induce differentiation towards the megakaryocytic lineage. Maintain at 37°C, 5% CO2.
-
-
-
Compound Exposure:
-
Rationale: To assess the effect of the compounds during the critical phase of megakaryocyte maturation.
-
Steps:
-
After approximately 7-10 days of differentiation, re-plate the megakaryocyte progenitors into fresh media.
-
Add Anagrelide or 3-hydroxy anagrelide in a dose-response manner (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
-
Incubate for an additional 3-4 days, a period sufficient for terminal maturation and proplatelet formation.
-
-
-
Analysis of Megakaryocyte Maturation (Flow Cytometry):
-
Rationale: To quantify the maturity of the megakaryocyte population based on surface marker expression and ploidy.
-
Steps:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against megakaryocyte-specific markers, such as CD41a (integrin αIIb) and CD42b (GPIbα).
-
Incorporate a DNA dye (e.g., DAPI) for ploidy analysis. Mature megakaryocytes are polyploid (≥4N).
-
Acquire data on a multi-color flow cytometer. Analyze the percentage of mature (CD41a+/CD42b+) cells and the distribution of ploidy levels in each treatment condition. A left-shift in ploidy indicates arrested maturation.
-
-
-
Quantification of Proplatelet Formation:
-
Rationale: To directly measure the final step of thrombopoiesis.
-
Steps:
-
Collect the culture supernatant, which contains shed platelet-like particles.
-
Stain the supernatant with antibodies for CD41a and CD42b.
-
Analyze by flow cytometry to quantify the number of platelet-like particles (events positive for both markers and of the appropriate size and granularity).
-
Alternatively, mature megakaryocytes can be visualized by microscopy and the percentage of cells extending proplatelets can be manually counted.
-
-
-
Data Analysis:
-
Rationale: To determine the potency (EC50) of each compound.
-
Steps:
-
For each concentration, calculate the percentage inhibition of maturation (e.g., reduction in >8N cells) or proplatelet formation relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
-
Caption: Workflow for an in vitro megakaryocyte differentiation assay.
Conclusion
The pharmacological activity of Anagrelide is a composite of the actions of the parent drug and its highly active metabolite, 3-hydroxy anagrelide. While both compounds demonstrate comparable potency in inhibiting the maturation of megakaryocytes—the primary therapeutic mechanism—the metabolite is substantially more potent (~40-fold) in its inhibition of PDE3. This distinction is critical for a comprehensive understanding of the drug's profile. The potent PDE3 inhibition by 3-hydroxy anagrelide likely contributes significantly to the cardiovascular side effects associated with Anagrelide therapy, whereas the platelet-lowering effect is a shared responsibility. For drug development professionals, this case underscores the necessity of characterizing the activity of major metabolites, as they can dominate certain aspects of a drug's clinical effects.
References
-
PubChem. Anagrelide. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of anagrelide and analogues (US8530651B2).
-
Jilma, B., et al. (2014). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development. [Link]
-
Tomer, A. (2002). Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. Blood. [Link]
-
Gissing, S. (2021). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]
-
Gissing, S. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]
-
Veeprho. Anagrelide 5-Acetoxy Impurity. [Link]
-
ResearchGate. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia. [Link]
-
Spencer, C. M., & Brogden, R. N. (1994). Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia. Drugs. [Link]
-
ResearchGate. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. [Link]
-
Wang, Y., et al. (2017). PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth. Oncotarget. [Link]
-
Thiele, J., et al. (2006). Bone marrow changes during anagrelide treatment. Haematologica. [Link]
-
Çelik, M., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Medicina. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Clinical and Research Significance of Anagrelide Hydrochloride. [Link]
-
Ono, Y., et al. (2021). Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells. Experimental Hematology. [Link]
- Google Patents.
-
Goette, N. P., et al. (2015). Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms. Journal of Thrombosis and Haemostasis. [Link]
-
St-Amour, P., et al. (2015). Anagrelide compared with hydroxyurea in essential thrombocythemia: a meta-analysis. Journal of Thrombosis and Haemostasis. [Link]
-
Jilma, B., et al. (2009). Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation. Clinical Therapeutics. [Link]
-
Wikipedia. Anagrelide. [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of anagrelide on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Quantification of 5-Acetoxy Anagrelide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5-Acetoxy Anagrelide
Anagrelide is a critical therapeutic agent for the management of thrombocythemia, a condition characterized by an overproduction of blood platelets.[1][2] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby reducing platelet counts.[1][3] In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This compound is recognized as a process impurity and potential degradation product of Anagrelide.[4][5][6] As such, its accurate quantification is a critical aspect of ensuring the safety and efficacy of Anagrelide-based therapies. This guide provides a comparative analysis of suitable laboratory methods for the quantification of this compound, grounded in established analytical principles and supported by experimental data for related compounds.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical methodologies. We will explore the comparative strengths and weaknesses of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their applicability in different analytical contexts, from raw material testing to bioanalytical studies.
Understanding the Analyte: this compound
This compound, chemically known as 6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate, is a key related substance to Anagrelide.[5][6] Its structure is closely related to the parent drug, differing by the presence of an acetoxy group. This structural similarity necessitates analytical methods with high specificity to distinguish and accurately quantify it in the presence of the parent compound and other related impurities.
Comparative Analysis of Quantification Methodologies
The choice of an analytical technique for quantifying this compound is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the measurement (e.g., quality control, stability testing, or pharmacokinetic studies).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical impurities. Several stability-indicating HPLC methods have been developed for Anagrelide and its degradation products, which can be adapted for the specific quantification of this compound.[1][2][3][7][8][9][10]
Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.[1][2] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector as it elutes from the column.[1]
Strengths:
-
Robustness and Reliability: HPLC-UV is a well-established technique with excellent reproducibility for routine quality control.[1][7]
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.
-
Regulatory Acceptance: It is a standard method for purity and stability testing in the pharmaceutical industry, with well-defined validation guidelines from bodies like the ICH.[9]
Limitations:
-
Limited Sensitivity: Compared to LC-MS/MS, HPLC-UV has lower sensitivity, which may be a limitation for detecting trace levels of impurities.
-
Potential for Interference: In complex matrices, co-eluting compounds with similar UV absorbance profiles can interfere with accurate quantification, necessitating meticulous method development to ensure specificity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as bioanalytical studies or the quantification of trace-level impurities, LC-MS/MS is the gold standard.[11][12][13]
Principle: Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters a mass spectrometer.[11] In a tandem MS system (e.g., a triple quadrupole), a specific parent ion of the analyte is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[11][14]
Strengths:
-
High Sensitivity and Specificity: The ability to monitor specific parent-to-fragment ion transitions makes LC-MS/MS highly selective and sensitive, allowing for the quantification of very low concentrations of the analyte.[13][14]
-
Versatility: The technique can be applied to a wide range of sample matrices, including plasma and other biological fluids.[13]
-
Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte, aiding in its identification.
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy. This necessitates careful validation and often the use of a stable isotope-labeled internal standard.[11]
-
Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive and requires a higher level of operator expertise compared to HPLC-UV.
Performance Comparison Summary
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Good to Excellent | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can have interferences.[1] LC-MS/MS uses specific mass transitions (MRM), offering superior specificity.[11] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | LC-MS/MS is inherently more sensitive due to the low-noise nature of MRM detection.[13] |
| Linearity | Typically excellent (R² > 0.99) | Typically excellent (R² > 0.99) | Both techniques can provide a linear response over a defined concentration range.[1][11] |
| Precision & Accuracy | High | High (with appropriate internal standard) | Both methods are capable of high precision and accuracy when properly validated according to ICH/FDA guidelines.[7][13] |
| Matrix Suitability | Bulk Drug, Formulations | Bulk Drug, Formulations, Biological Matrices | LC-MS/MS is better suited for complex biological matrices due to its higher specificity and sensitivity.[13] |
| Cost & Complexity | Lower | Higher | HPLC-UV is more accessible and less complex to operate and maintain. |
Experimental Protocols: A Practical Approach
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is adapted from established stability-indicating methods for Anagrelide.[1][7][8]
1. Chromatographic Conditions:
-
Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.03 M Potassium di-hydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid: methanol: acetonitrile (90:5:5, v/v/v)[1]
-
Mobile Phase B: 0.03 M Potassium di-hydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid: acetonitrile (10:90, v/v)[1]
-
Gradient Program:
-
0-1 min: 30% B
-
1-15 min: 30-70% B
-
15-25 min: 70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 251 nm[1]
-
Injection Volume: 10 µL[1]
2. Sample Preparation (for Bulk Drug/Formulation):
-
Accurately weigh a suitable amount of the Anagrelide sample.
-
Dissolve in a diluent (e.g., a mixture of water:methanol:acetonitrile) to achieve a target concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is a hypothetical adaptation based on published LC-MS/MS methods for Anagrelide in biological matrices.[11][13][14]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., Ascentis® C18, or equivalent)[13]
-
Mobile Phase A: 0.1% Formic acid in water[11]
-
Mobile Phase B: Methanol[11]
-
Gradient Program: A suitable gradient to ensure separation from Anagrelide and other components.
-
Flow Rate: 0.5 - 1.0 mL/min[11]
-
Injection Volume: 5-10 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[13]
-
MRM Transitions:
-
This compound: The specific parent and fragment ions would need to be determined through infusion and optimization experiments.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. If unavailable, a stable isotope-labeled Anagrelide (e.g., Anagrelide-¹³C₃) could be considered, but co-elution would need to be carefully managed.[13]
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum signal intensity.
3. Sample Preparation (for Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) for enhanced cleanup.[11]
Method Validation: A Cornerstone of Trustworthiness
Regardless of the chosen methodology, a rigorous validation process is essential to ensure the reliability of the generated data. The validation should be conducted in accordance with the guidelines from the International Council for Harmonisation (ICH) for analytical procedures and the US Food and Drug Administration (FDA) or European Medicines Agency (EMA) for bioanalytical methods.
Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7][13]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[13]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the general workflows for sample analysis using HPLC-UV and LC-MS/MS.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis of plasma samples.
Conclusion and Recommendations
The quantification of this compound is a critical step in ensuring the quality and safety of Anagrelide drug products. While dedicated, published methods for this specific impurity are not abundant, established analytical frameworks for Anagrelide provide a solid foundation for method development and validation.
-
For routine quality control of bulk drug and pharmaceutical formulations , a well-validated stability-indicating HPLC-UV method is often sufficient, providing a balance of performance, cost-effectiveness, and regulatory acceptance.
-
For applications requiring higher sensitivity and specificity , such as the analysis of trace-level impurities or for bioanalytical studies in complex matrices like plasma, LC-MS/MS is the superior technique .
Ultimately, the choice of method should be guided by a thorough risk assessment and a clear understanding of the analytical requirements. Regardless of the platform, a comprehensive validation in accordance with regulatory guidelines is non-negotiable to ensure data integrity and product quality.
References
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(3), 567–580. [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Reddy, B. M., & Reddy, G. V. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Analytical Chemistry Letters, 11(5), 708-718. [Link]
-
Reddy, B. M., & Reddy, G. V. (2021). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. ResearchGate. [Link]
-
Axios Research. (n.d.). Anagrelide. Retrieved from [Link]
-
Reddy, B. M., & Reddy, G. V. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis Online. [Link]
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. MDPI. [Link]
-
Patel, M., & Patel, P. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. Journal of Pharmaceutical Science and Bioscientific Research, 3(2), 64-69. [Link]
-
Venugopal, V., & Sreenivasulu, R. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1489-1495. [Link]
-
Ramakrishna, N. V. S., Vishwottam, K. N., Koteshwara, M., Manoj, S., & Santosh, M. (2012). A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 229-235. [Link]
-
Ramanjaneyulu, G., et al. (2012). A validated HPLC method for the determination of anagrelide in pharmaceutical preparations. International Journal of Pharmacy, 2(3), 670-674. [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]
-
Yilmaz, B., et al. (2023). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 16(8), 1145. [Link]
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Retrieved from [Link]
-
Van de Walle, T., et al. (2023). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Pharmacology Research & Perspectives, 11(6), e01153. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Li, Y., et al. (2018). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 23(11), 2901. [Link]
-
FDA. (2004). N20-333S008 Anagrelide Clinpharm BPCA. Retrieved from [Link]
- Gilbert, D. A., & Matthews, J. (2002). Method for the manufacture of anagrelide. U.S.
-
Petrides, P. E., et al. (2009). Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation. Clinical Therapeutics, 31(11), 2589-2601. [Link]
- Gilbert, D. A., & Matthews, J. (2013). Process for the preparation of anagrelide and analogues. U.S.
- Gilbert, D. A., & Matthews, J. (2006). Method for the manufacture of anagrelide.
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating Method for Anagrelide and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Anagrelide is a crucial medication for treating thrombocythemia, a condition characterized by an overproduction of blood platelets.[1][2][3] Ensuring the purity and stability of the Anagrelide drug product is paramount for patient safety and therapeutic efficacy. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for Anagrelide, offering insights into experimental design and validation according to international regulatory standards.
The core principle of a SIAM is specificity: the ability to accurately measure the active pharmaceutical ingredient (API) without interference from any potential impurities, excipients, or degradation products.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, which forms the basis of the methodologies discussed herein.[4][5][6]
The Analytical Challenge: Anagrelide and Its Degradants
Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is susceptible to degradation under various stress conditions, including oxidation, hydrolysis (acidic and basic), and photolysis.[7][8][9] Impurities can arise from the manufacturing process or from the degradation of the drug substance on storage.[3] A robust analytical method must be able to separate the intact Anagrelide peak from all of these potential interferents.
Forced degradation studies are the cornerstone of developing a stability-indicating method. By intentionally exposing the drug to harsh conditions, we can generate the likely degradation products and ensure the chromatographic system can resolve them. Studies have shown that Anagrelide is particularly susceptible to alkaline and oxidative conditions.[7] For instance, under alkali hydrolysis, four primary degradation products can form, while oxidation can yield a major degradant.[7]
Comparative Analysis of Chromatographic Methods
The most common and effective technique for analyzing Anagrelide and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] However, the specific conditions can vary, impacting resolution, run time, and sensitivity. Below is a comparison of two distinct RP-HPLC methods derived from published literature.
Table 1: Comparison of RP-HPLC Methodologies for Anagrelide Analysis
| Parameter | Method A | Method B | Rationale & Expertise |
| Column | Symmetry C8, 250mm x 4.6mm, 3.0µm[8][9] | Inertsil ODS-3 C18, 250mm x 4.6mm, 5µm[7][10] | Method A's C8 column is less hydrophobic than a C18, which can be advantageous for retaining and separating moderately polar compounds like Anagrelide and its degradants without excessively long run times. Method B's C18 provides stronger hydrophobic retention, which can be beneficial for resolving closely related non-polar impurities. |
| Mobile Phase A | Phosphate Buffer (pH 4.1)[8][9] | 0.03M KH2PO4 (pH 3.0), Methanol, Acetonitrile (90:5:5 v/v/v)[7][10] | The choice of pH is critical. A pH of 4.1 (Method A) or 3.0 (Method B) ensures that Anagrelide is in a suitable ionic state for consistent retention on a reverse-phase column. The lower pH in Method B can enhance peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile, Methanol, Buffer (40:40:20 v/v/v)[8][9] | Acetonitrile, Buffer (90:10 v/v)[7][10] | Method A uses a ternary mixture as the strong solvent, which provides an additional level of selectivity control. Method B uses a simpler, highly organic mobile phase, which is common for gradient elution to ensure all components are eluted effectively. |
| Flow Rate | 0.8 mL/min[8][9] | 1.0 mL/min[7][10] | The lower flow rate in Method A can lead to better resolution and higher efficiency, though at the cost of a longer analysis time. Method B's higher flow rate provides a faster analysis, suitable for high-throughput quality control environments. |
| Detection | UV at 254 nm[8][11] | UV at 251 nm[10] | Both wavelengths are close to the absorbance maximum of Anagrelide, providing good sensitivity for the parent drug and its structurally related impurities. The choice often depends on the specific UV absorbance characteristics of the impurities being monitored. |
| Column Temp. | 40°C[8][9] | 40°C[7][10] | Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. 40°C is a common and effective temperature for this type of analysis. |
Deep Dive into Method Validation Parameters
Validation is the process of providing documented evidence that a method is fit for its intended purpose.[4][5] Below, we compare the performance of the two methods based on key ICH Q2(R1) validation parameters.
Table 2: Comparative Validation Data
| Validation Parameter | Method A Performance | Method B Performance | Significance in SIAM |
| Specificity | Successful resolution from all degradation products in forced degradation studies.[8][9] | Peak purity tests confirmed the Anagrelide peak was homogenous and pure in all stress samples.[7] | Crucial. This proves the method can distinguish the API from degradants, ensuring an accurate assay of the active ingredient in the presence of impurities. |
| Linearity (R²) | > 0.995 for Anagrelide and its impurities.[8][9] | R² = 0.9991 over a range of 0.05–152 µg/mL.[10] | Essential. Demonstrates a direct, proportional relationship between the concentration of an analyte and the instrument's response, allowing for accurate quantification. |
| Accuracy (% Recovery) | 95% to 105%[8][9] | Not explicitly quantified in the provided abstract, but the method was found to be accurate.[7] | Essential. Measures the closeness of the experimental value to the true value, confirming the method's ability to provide correct results. |
| Precision (% RSD) | 0.5% to 2.5% for intra-day and inter-day precision.[8][9] | Not explicitly quantified in the provided abstract, but the method was found to be reproducible.[7] | Essential. Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility under the same operating conditions. |
| LOD & LOQ | Adequate for the estimation of impurities (< 0.05%).[8] | Not explicitly quantified in the provided abstract. | Important. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is vital for controlling trace-level impurities. |
| Robustness | Not explicitly detailed in the provided abstract. | Method was found to be rugged when altering flow rate (±0.2 mL/min), pH (±0.1 units), and column temperature (±5°C).[7] | Important. Shows the method's reliability with respect to deliberate minor variations in method parameters, indicating its suitability for transfer between different labs and instruments. |
Recommended Protocol: A Synthesized Approach
Based on the comparative analysis, the following protocol represents a robust, validated, and efficient stability-indicating method for Anagrelide. It combines the strengths of the compared methods, prioritizing resolution and reliability.
Experimental Workflow
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Anagrelide and Its Critical Impurity, 5-Acetoxy Anagrelide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its impurities. For a potent platelet-reducing agent like Anagrelide, ensuring the purity of the final drug product is paramount for patient safety and therapeutic efficacy.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies used for the quantification of Anagrelide and its related substances, with a particular focus on the challenges and solutions for accurately measuring the 5-Acetoxy Anagrelide impurity.
This compound (6,7-Dichloro-1,2,3,5-tetrahydro-2-oxoimidazo[2,1,b]quinazolin-5-yl Acetate) is a known impurity and potential degradant of Anagrelide.[3][4] Its quantification is not merely an academic exercise; it is a critical quality attribute that must be controlled within stringent limits. This requires robust, accurate, and precise analytical methods. Here, we dissect and compare the two most powerful techniques in the analyst's arsenal: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Imperative: Why Method Matters
The choice of an analytical method is dictated by its intended purpose. For routine quality control (QC) of bulk drug substances and finished pharmaceutical products, a stability-indicating HPLC-UV method is often the gold standard.[1][5] Such methods must be able to separate the API from its impurities and degradation products, ensuring that the measurement of the API is not skewed by co-eluting species.[1][6]
Conversely, when quantifying Anagrelide and its metabolites in biological matrices like human plasma for pharmacokinetic (PK) studies, the required sensitivity and selectivity are orders of magnitude higher.[7][8][9] In this domain, LC-MS/MS is the undisputed champion, capable of detecting concentrations down to the picogram-per-milliliter (pg/mL) level.[9][10]
Comparative Analysis of Quantification Methods
The performance of an analytical method is defined by a series of validation parameters established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][9] The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods developed for Anagrelide analysis, which are indicative of their capability to quantify related impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Expert Rationale |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of specific ion transitions. | UV detection is robust and universal for chromophoric compounds but lacks the specificity of MS. Mass spectrometry provides structural confirmation and unparalleled selectivity by monitoring specific parent-daughter ion transitions.[7][11] |
| Selectivity/Specificity | Good. Achieved via chromatographic separation. Potential for interference from co-eluting impurities with similar UV spectra.[1] | Excellent. Highly selective due to specific precursor-to-product ion monitoring (MRM). Minimizes interference from matrix components.[7][12] | For impurity analysis, the ability to resolve the impurity from the main peak is critical. While HPLC relies on chromatographic resolution, LC-MS/MS adds a second dimension of mass filtering, making it inherently more specific. |
| Linearity Range | 0.05 - 152 µg/mL (for Anagrelide bulk drug)[1] | 0.05 - 10.0 ng/mL (in human plasma)[7][12] | The wide range of HPLC-UV is suitable for assay and impurity testing in drug products. The lower range of LC-MS/MS is essential for measuring the low concentrations found in biological fluids after dosing.[9] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL (~50 ng/mL)[1] | 40.0 pg/mL (0.04 ng/mL)[9] | A low LOQ is crucial for quantifying trace-level impurities. LC-MS/MS is significantly more sensitive, making it the superior choice for toxicokinetic studies or when impurities have very low specification limits. |
| Accuracy (% Recovery) | 99.04% to 99.5%[5] | 92.0% to 103%[7] | Both methods demonstrate high accuracy within regulatory acceptance criteria (typically 85-115% for bioanalysis and 98-102% for drug product).[7][13] This ensures the measured value is close to the true value. |
| Precision (% RSD) | Intra-day & Inter-day ≤ 1%[5] | Intra-day: 0.83–4.31%; Inter-day: 1.10–6.25%[7] | Precision reflects the reproducibility of the method. Both techniques show excellent repeatability. The slightly higher variability in LC-MS/MS is typical for complex biological matrices and is well within the accepted limit of <15%.[9] |
| Typical Application | Routine QC, stability testing, content uniformity, and impurity profiling in bulk drug and finished products.[6][14] | Pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies in biological matrices.[8][12][15] | The choice is application-driven. HPLC-UV is cost-effective and robust for high-concentration QC samples, while LC-MS/MS is necessary for the sensitivity required in bioanalysis. |
Experimental Protocols & Workflows
Trustworthiness in analytical science is built on meticulously validated and reproducible protocols. Below are detailed, step-by-step methodologies for both HPLC-UV and LC-MS/MS, representing best practices in the field.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This protocol is designed for the quantification of Anagrelide and the separation of its impurities, including this compound, in a pharmaceutical dosage form.
Objective: To provide a robust, stability-indicating method for quality control.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV/PDA detector.
-
Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) or equivalent.[14] The C18 stationary phase provides excellent hydrophobic retention for separating Anagrelide from its more or less polar impurities.
-
Mobile Phase:
-
Buffer (A): 0.1% Triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid.[14] The acidic pH ensures that Anagrelide, a basic compound, is in its protonated form, leading to sharp, symmetrical peaks. Triethylamine acts as a silanol-masking agent to reduce peak tailing.
-
Organic (B): Acetonitrile.[14]
-
Gradient: A gradient elution (e.g., starting with a higher percentage of buffer and increasing the acetonitrile concentration over time) is often necessary to resolve early-eluting polar impurities from the main Anagrelide peak and late-eluting non-polar impurities.[1]
-
-
Column Temperature: 40°C.[1] Elevated temperature can improve peak shape and reduce run time by lowering mobile phase viscosity.
-
Detection Wavelength: 251 nm.[1] This wavelength is chosen based on the UV absorbance maximum of Anagrelide to ensure maximum sensitivity.
-
Sample Preparation:
-
Validation: The method must be validated according to ICH guidelines, assessing specificity (through forced degradation studies), linearity, accuracy, precision, and robustness.[1][5]
Workflow for HPLC-UV Analysis of Anagrelide Impurities
Caption: Workflow for HPLC-UV impurity analysis.
Protocol 2: High-Sensitivity LC-MS/MS Bioanalytical Method
This protocol is tailored for the quantification of Anagrelide in human plasma, a requirement for pharmacokinetic studies.
Objective: To achieve high sensitivity and selectivity for low-concentration samples in a complex biological matrix.
Methodology:
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in 5 mM Ammonium Acetate.[7] Formic acid and ammonium acetate help with protonation and improve ionization efficiency in the mass spectrometer source.
-
Organic (B): Methanol.[7]
-
Gradient: A rapid gradient is used to elute the analyte quickly, enabling high-throughput analysis.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Anagrelide Transition: m/z 256.0 → 199.1.[7]
-
Internal Standard (IS) Transition: A stable isotope-labeled (SIL) internal standard, such as Anagrelide-¹³C₃, is crucial for the highest accuracy and precision.[9][11] It co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation with acetonitrile or use Solid-Phase Extraction (SPE) for a cleaner sample.[7][11] SPE is highly effective at removing phospholipids and other matrix components that can cause ion suppression.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Validation: The method must be validated according to FDA/EMA guidelines, which includes rigorous testing for selectivity, matrix effects, recovery, and various stability assessments (freeze-thaw, bench-top, etc.).[9]
Workflow for LC-MS/MS Bioanalytical Quantification
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion: Selecting the Right Tool for the Job
The accurate and precise quantification of this compound, like other impurities, is a non-negotiable aspect of pharmaceutical development and manufacturing.
-
For routine quality control, release testing, and stability studies of Anagrelide drug products, a well-validated stability-indicating HPLC-UV method is robust, cost-effective, and provides the necessary performance to ensure product quality and patient safety.[1][5] Its ability to separate and quantify impurities relative to the API makes it the workhorse of the QC laboratory.
-
For bioanalytical applications , such as pharmacokinetic or bioequivalence studies where the analyte concentrations are extremely low and the sample matrix is complex, LC-MS/MS is the only viable option .[8][9] Its superior sensitivity and selectivity, especially when paired with a stable isotope-labeled internal standard, deliver the high-quality data required for regulatory submissions and clinical decision-making.
Ultimately, the two methods are complementary. A comprehensive analytical control strategy for a drug like Anagrelide will leverage HPLC-UV for product quality and LC-MS/MS for understanding its behavior in the human body, ensuring both the purity of the pill and the safety of the patient.
References
-
Souri, E., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 83(2), 297–308. Available from: [Link]
-
P, K., et al. (2014). A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study. Analytical Methods, 6(11), 3862-3869. Available from: [Link]
-
Yesil, A., et al. (2025). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 18(9), 1234. Available from: [Link]
-
U.S. Food and Drug Administration. (2004). N20-333S008 Anagrelide Clinpharm BPCA. FDA Clinical Pharmacology and Biopharmaceutics Review. Available from: [Link]
-
Rao, G. K., et al. (2014). A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study. ResearchGate. Available from: [Link]
-
Reddy, B. M., et al. (2012). A validated hplc method for the determination of anagrelide in pharmaceutical preparations. International Journal of Pharmacy, 2(2), 333-337. Available from: [Link]
-
Kumar, K. A., et al. (2013). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. IT Medical Team. Available from: [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. Available from: [Link]
-
ResearchGate. (n.d.). Method validation summary data. ResearchGate. Available from: [Link]
-
Kumar, K. A., et al. (2013). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. IT Medical Team. Available from: [Link]
-
Venugopal, V., & Devi, P. R. (2014). A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 6(1), 246-252. Available from: [Link]
-
Reddy, G. V., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. Available from: [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. Available from: [Link]
-
Van de Velde, H., et al. (2025). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Cancer Reports. Available from: [Link]
-
Veeprho. (n.d.). Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. Available from: [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. CBG-MEB. Available from: [Link]
-
Anagrelide Study Group. (1992). Anagrelide, a therapy for thrombocythemic states: experience in 577 patients. American Journal of Medicine, 92(1), 69-76. Available from: [Link]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anagrelide, a therapy for thrombocythemic states: experience in 577 patients. Anagrelide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Page loading... [guidechem.com]
- 5. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 6. researchgate.net [researchgate.net]
- 7. A novel LC-ESI-MS/MS assay method for the determination of anagrelide in human plasma by using a solid phase extraction technique and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. fda.gov [fda.gov]
- 16. pharmascholars.com [pharmascholars.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Acetoxy Anagrelide
Disclaimer: This document provides a general framework for the safe disposal of 5-Acetoxy Anagrelide based on established principles for handling potent pharmaceutical compounds. However, this compound is a specific chemical entity, and its exact hazardous properties may not be fully characterized. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of this compound. This guide must be adapted to comply with all applicable local, state, and federal regulations.
Introduction: The Imperative for Proper Disposal
This compound, a derivative of Anagrelide, is a pharmacologically active compound utilized in research and development. Anagrelide itself is a potent inhibitor of platelet aggregation and is known to have cardiovascular effects and may cause reproductive harm.[1][2][3] The proper disposal of such active pharmaceutical ingredients (APIs) and associated waste is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose risks to human health.
The "cradle-to-grave" approach to hazardous waste management, as established by the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its ultimate disposal.[4][5] This guide provides a procedural framework to ensure that waste streams containing this compound are managed safely, responsibly, and in compliance with regulatory standards.
Hazard Identification and Risk Assessment
Before any disposal procedures are initiated, a thorough risk assessment is essential. The parent compound, Anagrelide, is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] While the acetoxy derivative's specific toxicology may differ, it is prudent to handle it with the same level of caution.
Key Hazards Associated with the Anagrelide Class:
-
Toxicity: Harmful if ingested.[1]
-
Reproductive Hazard: May damage fertility or the unborn child.[1][2]
-
Irritant: Causes skin and eye irritation.[1]
-
Cardiovascular Effects: Can cause palpitations and other cardiac issues.[2][3][6]
Due to these potential hazards, all waste containing this compound must be treated as hazardous pharmaceutical waste.
On-Site Waste Management: Segregation and Collection
Proper disposal begins at the point of generation. Meticulous segregation of waste streams is crucial to prevent dangerous chemical reactions and to ensure each waste type is directed to the correct disposal pathway.[7]
Step 1: Waste Stream Identification
The first step is to identify all materials that have come into contact with this compound. This includes:
-
Bulk Compound: Unused or expired pure this compound.
-
Contaminated Labware: Glassware (vials, pipettes, flasks), plasticware, and sharps (needles, scalpels).
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and respirator cartridges.
-
Aqueous & Solvent Waste: Solutions from experiments, cleaning rinses, and HPLC mobile phases.
-
Spill Cleanup Materials: Absorbent pads, contaminated wipes, etc.
Step 2: Containerization and Labeling
Each waste stream must be collected in a dedicated, properly labeled, and sealed container.
| Waste Stream | Recommended Container | Labeling Requirements |
| Bulk/Trace Solid Waste | Sealed, leak-proof High-Density Polyethylene (HDPE) container. | "Hazardous Waste"; "Toxic"; "this compound"; Accumulation Start Date |
| Contaminated Sharps | Puncture-proof, sealed sharps container. | "Hazardous Waste"; "Sharps"; "Contaminated with this compound" |
| Contaminated Labware (Non-Sharps) | Lined, sealed drum or pail. | "Hazardous Waste"; "Lab Pack"; "Contaminated with this compound" |
| Liquid Waste (Aqueous/Solvent) | Sealed, compatible glass or HDPE carboy with secondary containment. | "Hazardous Waste"; "Toxic Liquid"; List all chemical components and concentrations. |
| Contaminated PPE & Debris | Lined, sealed drum. | "Hazardous Waste"; "Solid Debris"; "Contaminated with this compound" |
Causality: The use of distinct, clearly labeled containers prevents accidental mixing of incompatible wastes (e.g., solvents with oxidizers) and communicates the specific hazards to all personnel, from the lab researcher to the waste disposal technician. This is a foundational requirement of the RCRA hazardous waste generator regulations.[4]
Decontamination Procedures
All non-disposable equipment and surfaces contaminated with this compound must be thoroughly decontaminated to a safe and operable level.[8] The development of a validated cleaning and decontamination protocol is essential.[8]
Step-by-Step Decontamination Protocol:
-
Initial Gross Decontamination: Carefully remove all visible powder or residue using a disposable wipe dampened with a suitable solvent (e.g., methanol or ethanol, based on solubility data from the SDS). Place the wipe directly into the solid hazardous waste container.
-
Surface Cleaning: Prepare a cleaning solution known to be effective for similar compounds. A common approach involves a high-pH solution (e.g., 1% potassium hydroxide in 80% ethanol/water) or a commercially available laboratory detergent.
-
Application and Contact Time: Liberally apply the cleaning solution to the contaminated surface or equipment. Allow for a sufficient contact time (e.g., 10-15 minutes) to ensure the breakdown of the compound.
-
Rinsing: Thoroughly rinse the surface with an appropriate solvent (e.g., deionized water followed by ethanol or acetone).[9] The initial rinsate should be collected as hazardous liquid waste. Multiple rinses may be necessary.[9]
-
Verification (Optional but Recommended): For critical applications or after major spills, surface wipe sampling followed by analytical testing (e.g., HPLC) can verify the efficacy of the decontamination process.[8]
Disposal Pathways: A Decision Framework
All waste generated must be disposed of through a licensed hazardous waste contractor. The preferred disposal method for most pharmaceutical waste is high-temperature incineration.[10] This method effectively destroys the active compound, preventing its release into the environment.[10]
The following decision workflow illustrates the logic for determining the final disposal route for different waste streams.
Caption: Decision workflow for segregating and disposing of this compound waste.
Regulatory Compliance and Documentation
Compliance with EPA's RCRA regulations is mandatory.[11] Generators of hazardous waste are responsible for:
-
Hazardous Waste Determination: Formally identifying waste as hazardous.[7]
-
Generator Status: Determining if your facility is a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), as this dictates storage limits and administrative requirements.
-
Manifesting: Using the EPA's hazardous waste manifest system for tracking the waste from the point of generation to its final disposal facility.
-
Record Keeping: Maintaining all records, including waste determinations, manifests, and reports, for a minimum of three years.
By implementing the procedures outlined in this guide and adhering strictly to the manufacturer's SDS and all relevant regulations, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Biosafety: Decontamination Methods for Laboratory Use. UC San Diego. [Link]
-
Disposition of anagrelide, an inhibitor of platelet aggregation. PubMed. [Link]
-
Anagrelide 0.5 mg Hard Capsules - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]
-
Safe Medication Disposal. OncoLink. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
-
RCRA Pharmaceutical Waste Management Guide. Florida Department of Environmental Protection. [Link]
-
Celecoxib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Former Pharmaceutical Lab Decommissioning. HCR. [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. e-lactancia. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
AGRYLIN (anagrelide hydrochloride) Dosage Form: 0.5 mg. U.S. Food & Drug Administration. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. National Institutes of Health. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Decontamination of laboratory areas. [Link]
-
Agrylin, Capsule - NEW ZEALAND DATA SHEET. [Link]
-
Safe disposal of unwanted medicines. Therapeutic Goods Administration (TGA). [Link]
-
Hazardous Pharmaceutical Waste Defined by RCRA. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Anagrelide Viatris. European Medicines Agency (EMA). [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. ema.europa.eu [ema.europa.eu]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 11. axonator.com [axonator.com]
A Senior Application Scientist's Guide to Handling 5-Acetoxy Anagrelide
Foreword: As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 5-Acetoxy Anagrelide. While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is a known impurity and derivative of Anagrelide, a potent pharmaceutical compound.[1][2] Therefore, the following protocols are based on the established principles for handling potent active pharmaceutical ingredients (APIs) and the known characteristics of the parent compound, Anagrelide.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound should be handled as a potent compound with significant physiological activity. The parent drug, Anagrelide, is a platelet-reducing agent that functions by inhibiting phosphodiesterase-III (PDE-III) and disrupting the maturation of megakaryocytes, the precursors to platelets.[3][4] This mechanism underscores the need for stringent containment, as inadvertent exposure could have pharmacological effects.
Potential Health Hazards:
-
Cardiovascular Effects: Anagrelide is associated with cardiovascular toxicity, including QT prolongation, tachycardia, and palpitations.[5][6]
-
Hemorrhagic Risk: Due to its anti-platelet activity, there is a potential risk of bleeding.[5]
-
General Side Effects: Common reported side effects for Anagrelide include headache, diarrhea, nausea, and abdominal pain.[7]
-
Reproductive Toxicity: Animal studies have indicated potential reproductive toxicity.[8] Therefore, women of child-bearing potential should handle this compound with extreme caution.[8]
Given these potential hazards, a thorough risk assessment is mandatory before any handling occurs. All personnel must be trained on the specific risks and the procedures outlined in this guide.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary method for exposure control should always be engineering solutions that contain the compound at the source.
-
For Weighing and Handling Powders: Use of a containment system such as a flexible glove bag or a rigid isolator is strongly recommended to prevent the generation of airborne dust.[9][10] These systems can lower exposure risk by a factor of over 1000.[9]
-
For Handling Solutions: All work with solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation of aerosols.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The selection and correct use of PPE are critical for minimizing direct exposure. For any work involving this compound powder, the following PPE is required.
PPE Specification Table
| PPE Category | Item | Specification and Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | Recommended for powder handling. Provides a high Assigned Protection Factor (APF) and positive pressure to prevent inhalation of fine particulates.[9][11] |
| N95 or FFP2 Disposable Respirator | Minimum for low-risk activities (e.g., handling sealed containers). Not recommended as primary protection for handling powders. Ensure a proper fit test has been conducted.[11][12] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes to prevent permeation.[13] |
| Body Protection | Disposable Coverall | A low-linting coverall (e.g., Tyvek) with elastic cuffs protects skin and personal clothing from contamination.[11] |
| Eye/Face Protection | Chemical Safety Goggles and/or Face Shield | Goggles are essential to protect against splashes or dust.[12] A full face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Foot Protection | Disposable Shoe Covers | Required to prevent tracking contamination out of the designated handling area. |
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow Diagram.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination.
Preparation:
-
Designate Area: Cordon off a specific area for handling this compound. Post warning signs indicating a potent compound is in use.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment unit (fume hood or glove box).
-
Pre-label Containers: All primary and secondary containers must be clearly labeled with the compound name, concentration, date, and hazard warnings.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
Weighing and Solution Preparation (inside containment):
-
Carefully open the primary container.
-
Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat. Avoid creating dust.
-
Transfer the powder to a tared vial.
-
Add the desired solvent slowly to the vial to dissolve the compound, minimizing aerosol generation.
-
Securely cap and seal the vial.
-
Wipe the exterior of the vial with a suitable decontaminating solution (e.g., 70% ethanol) before removing it from the primary containment unit.
Spill Management and Disposal Plan
Accidents happen. A clear, rehearsed plan is essential for a safe and effective response.
Spill Kit Contents
| Item | Purpose |
| PPE | Full set as described in Section 3 |
| Absorbent Materials | Absorbent pads, pillows, or granules |
| Decontamination Solution | 70% Ethanol or a validated cleaning agent |
| Tools | Forceps, scoop, and scraper |
| Waste Bags/Containers | Labeled hazardous waste bags and sharps container |
Immediate Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Evacuate: If the spill is large or outside of a containment unit, evacuate the immediate area.
-
Isolate: Prevent further spread by closing the door to the lab.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the resources to clean it up safely. If not, contact your institution's Environmental Health and Safety (EHS) department.
-
Clean-up (for trained personnel only):
-
Don the appropriate PPE.
-
Cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Working from the outside in, collect all contaminated materials using forceps or a scoop.
-
Place all contaminated materials into a designated hazardous waste bag.
-
Clean the spill area with a decontamination solution, followed by a detergent and water wash.
-
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.[13]
-
Solid Waste: All disposable PPE, weigh boats, contaminated pads, and empty stock containers must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed hazardous waste container. Do not mix with other waste streams.[13]
-
Sharps: Any needles or syringes used must be disposed of in a designated "black" RCRA-regulated sharps container for hazardous chemical waste.[13]
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program.[14]
By implementing these comprehensive safety measures, you build a culture of responsibility that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Anagrelide - Wikipedia. Wikipedia. Available at: [Link]
-
Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
-
Anagrelide - LiverTox - NCBI Bookshelf. National Institute of Health (NIH). Available at: [Link]
-
What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA). Available at: [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
This compound. HBC. Available at: [Link]
-
Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. Available at: [Link]
-
Anagrelide 5-Acetoxy Impurity | CAS 1076198-71-4. Veeprho. Available at: [Link]
-
AGRYLIN (anagrelide hydrochloride) Label. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available at: [Link]
-
Anagrelide: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS ANAGRELIDE RELATED COMPOUND A. Cleanchem Laboratories. Available at: [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. e-lactancia. Available at: [Link]
-
Anagrelide Viatris. European Medicines Agency (EMA). Available at: [Link]
Sources
- 1. hbcsci.com [hbcsci.com]
- 2. veeprho.com [veeprho.com]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. aiha.org [aiha.org]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. web.uri.edu [web.uri.edu]
- 14. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
